2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO2S/c13-9-3-1-2-4-12(9)19(17,18)16-11-6-5-8(14)7-10(11)15/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXFPKFNVYRVHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395548 | |
| Record name | 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-30-0 | |
| Record name | 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the mechanism of action for 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide?
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel chemical entity, this compound. In the absence of direct empirical data for this specific molecule in publicly accessible literature, this document synthesizes established knowledge from structurally analogous compounds to build a robust theoretical framework. The core benzenesulfonamide scaffold, a privileged structure in medicinal chemistry, is known to engage with a variety of biological targets. Coupled with the distinct electronic and steric influences of the 2-bromo and N-(2,4-difluorophenyl) substituents, we can project a multi-faceted pharmacological profile. This guide will explore potential molecular targets, delineate hypothetical signaling pathways, and propose detailed experimental protocols for the validation of these postulations. The primary objective is to furnish a foundational resource to stimulate and guide future preclinical research into this promising compound.
Introduction: Deconstructing the Molecule
This compound (ChemScene Catalog No. CS-0211348) is a synthetic compound characterized by three key structural motifs: the benzenesulfonamide core, a bromine atom at the ortho-position of the benzene ring, and an N-linked 2,4-difluorophenyl group.[1] The benzenesulfonamide group is a well-established pharmacophore, renowned for its ability to act as a zinc-binding group, which is critical for the inhibition of various metalloenzymes.[2] The strategic placement of halogen atoms, such as bromine and fluorine, can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity to its biological targets.[3][4] Specifically, the difluorophenyl moiety is a feature of several known bioactive molecules, contributing to enhanced potency and altered pharmacokinetic properties.[5]
Based on the extensive body of research on related benzenesulfonamide derivatives, we can hypothesize several primary mechanisms of action for this compound. These include, but are not limited to, inhibition of carbonic anhydrases, modulation of inflammatory pathways, and potential anticancer and antimicrobial activities. This guide will delve into the scientific rationale behind each of these putative mechanisms.
Putative Mechanism I: Carbonic Anhydrase Inhibition
The most prominent and well-documented mechanism of action for benzenesulfonamide-based compounds is the inhibition of carbonic anhydrases (CAs).[2][6] CAs are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are integral to numerous physiological processes, and their dysregulation is implicated in several pathologies, including cancer, glaucoma, and epilepsy.[6][7][8]
Hypothesized Pathway of Inhibition
The sulfonamide moiety (-SO₂NH-) of the subject molecule is predicted to directly coordinate with the Zn²⁺ ion located in the active site of carbonic anhydrase. This interaction displaces or prevents the binding of a water molecule, which is essential for the catalytic activity of the enzyme. The N-(2,4-difluorophenyl) and 2-bromophenyl rings would then extend into the enzyme's active site cavity, forming van der Waals and hydrophobic interactions with surrounding amino acid residues. These interactions are critical for determining the binding affinity and isoform selectivity of the inhibitor.[2][3] The fluorination of the benzenesulfonamide ring is known to strengthen the interaction with CA isozymes.[3]
Potential Therapeutic Implications
-
Anticancer Activity : Many tumors overexpress specific CA isoforms, particularly CA IX and CA XII, which help maintain the acidic tumor microenvironment and promote proliferation and metastasis.[3][7] Selective inhibition of these isoforms is a validated anticancer strategy.
-
Anticonvulsant Effects : Inhibition of brain-specific CA isoforms, such as hCA II and hCA VII, has been shown to produce anticonvulsant effects.[6][8]
Experimental Validation Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
-
Objective : To determine the inhibitory potency (IC₅₀ or Kᵢ) of this compound against a panel of human CA isoforms (e.g., hCA I, II, VII, IX, XII).
-
Methodology : A stopped-flow spectrophotometric assay is standard.
-
Principle : This method measures the enzyme-catalyzed hydration of CO₂. The subsequent drop in pH is monitored using a colorimetric pH indicator.
-
Reagents : Purified recombinant human CA isozymes, CO₂-saturated water, buffer solution (e.g., Tris-HCl), pH indicator (e.g., p-nitrophenol), and the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Procedure :
-
Prepare serial dilutions of the test compound.
-
Incubate each dilution with a fixed concentration of a specific CA isozyme for a predetermined time at a controlled temperature.
-
Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated buffer in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time to determine the initial reaction rate.
-
Acetazolamide, a well-known CA inhibitor, should be used as a positive control.
-
-
-
Data Analysis : Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value. Kᵢ values can be determined using the Cheng-Prusoff equation.
Putative Mechanism II: Modulation of Inflammatory and Cancer Pathways
Beyond carbonic anhydrase, the benzenesulfonamide scaffold is present in molecules that target other key enzymes involved in inflammation and cancer signaling.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Structurally related benzenesulfonamide derivatives have been shown to inhibit receptor tyrosine kinases, such as TrkA, which are implicated in the growth of certain cancers like glioblastoma.[9]
-
Hypothesized Interaction : The compound could act as a Type I or Type II kinase inhibitor, binding to the ATP-binding pocket of the kinase domain. The benzenesulfonamide moiety could form hydrogen bonds with the hinge region of the kinase, while the substituted phenyl rings occupy adjacent hydrophobic pockets.
-
Experimental Validation : An in vitro kinase inhibition assay (e.g., using a technology like LanthaScreen™ or a radiometric assay) against a panel of RTKs would be the primary validation method.
Antimicrobial Activity
The foundational mechanism for the original sulfa drugs was the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[10]
-
Hypothesized Interaction : As a structural analog of para-aminobenzoic acid (PABA), the benzenesulfonamide core could competitively inhibit DHPS, thereby halting bacterial growth.
-
Experimental Validation : Standard antimicrobial susceptibility testing, such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), should be performed against a panel of clinically relevant bacterial strains (e.g., E. coli, S. aureus).[11][12]
Structure-Activity Relationship (SAR) Insights
The specific substitutions on the this compound molecule are expected to fine-tune its biological activity:
| Structural Feature | Potential Contribution to Mechanism of Action | Supporting Evidence from Analogs |
| Benzenesulfonamide Core | Primary zinc-binding group for metalloenzymes (e.g., CAs). Forms key hydrogen bonds in kinase active sites.[2] | The foundational scaffold for CA inhibitors and sulfa drugs.[7][10] |
| 2-Bromo Substituent | Introduces steric bulk and alters the electronic properties of the phenyl ring. This can influence isoform selectivity and binding orientation within the target's active site.[4] | The position of halogen substituents is a critical determinant of biological efficacy and selectivity.[4] |
| N-(2,4-difluorophenyl) Group | Increases lipophilicity, potentially enhancing cell permeability. The fluorine atoms can form specific hydrogen bonds or halogen bonds with receptor residues, thereby increasing binding affinity.[3][5] | Diflunisal, a difluorophenyl-containing drug, exhibits enhanced potency and a longer duration of action.[5] |
Proposed Integrated Experimental Workflow
To systematically investigate the mechanism of action of this compound, a tiered approach is recommended.
Conclusion
While the precise mechanism of action for this compound awaits empirical validation, the rich pharmacology of its structural class provides a strong foundation for targeted investigation. The evidence strongly suggests that this compound is a prime candidate for being a potent inhibitor of carbonic anhydrases, with potential applications in oncology and neurology. Furthermore, plausible roles as a kinase inhibitor or an antimicrobial agent warrant exploration. The experimental protocols and tiered workflow detailed in this guide offer a clear and logical roadmap for elucidating the pharmacological profile of this intriguing molecule and unlocking its therapeutic potential.
References
- Benzenesulfonamide - Solubility of Things. Vertex AI Search.
- Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central.
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
- The Enigmatic Mechanism of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide to a Put
- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation.
- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evalu
- Eze, F. U., et al. (2019).
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
- Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII.
- A Comparative Analysis of the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides. Benchchem.
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- This compound. ChemScene.
- Chemical and Pharmacological Properties of Diflunisal. PubMed.
- 2,4-difluoro-N-(3-hydroxyphenyl)benzenesulfonamide. Smolecule.
- Bromidge, S. M., et al. (2001). Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists. PubMed.
- N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI.
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.
- Benzenesulfonamide compounds and their use as therapeutic agents.
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
- 2-Bromo-N-(4-fluorophenyl)benzenesulfonamide. BLDpharm.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to the Predicted Biological Targets of N-(2,4-difluorophenyl)benzenesulfonamide Derivatives
Abstract
The N-(2,4-difluorophenyl)benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide provides an in-depth analysis of the predicted biological targets for derivatives of this scaffold. It is intended for researchers, scientists, and drug development professionals. This document synthesizes current knowledge, detailing both computational prediction strategies and experimental validation protocols. By elucidating the causality behind methodological choices and grounding claims in authoritative sources, this guide aims to serve as a practical and trustworthy resource for advancing the therapeutic potential of this important class of molecules.
Introduction: The Therapeutic Promise of the N-(2,4-difluorophenyl)benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in drug discovery, present in a wide array of approved therapeutic agents. The introduction of a 2,4-difluorophenyl group imparts specific physicochemical properties that can enhance binding affinity, metabolic stability, and cell permeability. This strategic fluorination often leads to potent and selective inhibitors for various enzyme and receptor families. Consequently, derivatives of N-(2,4-difluorophenyl)benzenesulfonamide have emerged as promising candidates for a range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[1][2] Understanding the biological targets of these derivatives is a critical step in their development from promising hits to clinical candidates.[3][4] This guide provides a comprehensive overview of the predicted targets and the methodologies to elucidate them.
The Modern Approach to Target Identification: A Synergy of In Silico and Experimental Methods
Identifying the molecular targets of a small molecule, a process often termed "target deconvolution" or "target identification," is essential for understanding its mechanism of action and potential toxicities.[5][6][7] A robust target identification strategy integrates computational prediction with experimental validation.[8] This dual approach accelerates the drug discovery process by narrowing down the list of potential targets for rigorous experimental testing.[9][10]
Computational Target Prediction: Fishing in the Proteome
In silico target prediction methods leverage the vast amount of publicly available biological and chemical data to predict potential drug-target interactions.[11][12][13] These methods can be broadly categorized into ligand-based and structure-based approaches.
-
Ligand-Based Methods: These approaches rely on the principle that structurally similar molecules are likely to have similar biological activities. Techniques include:
-
2D/3D Similarity Searching: Comparing the chemical structure of a novel derivative against databases of compounds with known biological targets.
-
Pharmacophore Modeling: Creating a 3D model of the essential steric and electronic features required for biological activity and using it to screen for potential targets.
-
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate chemical structure with biological activity to predict the activity of new compounds.[14][15]
-
-
Structure-Based Methods: When the 3D structure of a potential target protein is known, these methods can be employed:
The following diagram illustrates a typical computational workflow for target prediction.
Caption: A workflow for in silico prediction of biological targets.
Predicted Biological Targets for N-(2,4-difluorophenyl)benzenesulfonamide Derivatives
Based on existing literature and the common targets of sulfonamide-containing compounds, several key protein families are predicted as primary biological targets for N-(2,4-difluorophenyl)benzenesulfonamide derivatives.
Carbonic Anhydrases (CAs)
The sulfonamide moiety is a classic zinc-binding group, making carbonic anhydrases a primary class of predicted targets.[16] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[16] Inhibition of specific CA isoforms has therapeutic applications in various diseases.[17][18]
-
Cancer-Associated Isoforms (CA IX and XII): These isoforms are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[19][20] Derivatives of N-(2,4-difluorophenyl)benzenesulfonamide have been investigated as potent and selective inhibitors of CA IX and XII, making them promising candidates for anticancer therapies.[19][21][22]
-
Glaucoma-Related Isoforms (CA II): Inhibition of CA II in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure.[18] Benzenesulfonamide derivatives are a well-established class of topical anti-glaucoma agents.[23]
Voltage-Gated Sodium Channels (Nav)
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Blockers of these channels are used as analgesics, antiepileptics, and antiarrhythmics.[24]
-
Nav1.7: This specific isoform is predominantly expressed in peripheral sensory neurons and plays a critical role in pain signaling.[25] Loss-of-function mutations in the gene encoding Nav1.7 lead to a congenital inability to experience pain.[25] Benzenesulfonamide-based compounds have been designed as potent and selective inhibitors of Nav1.7 for the treatment of chronic pain.[26][27][28]
Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in cancer metastasis, arthritis, and cardiovascular diseases.[29][30] The sulfonamide group can act as a zinc-binding moiety in the active site of MMPs, leading to their inhibition.[30][31][32] Arylsulfonamide scaffolds have been optimized to yield potent MMP inhibitors.[33]
Kinases
Kinases are a large family of enzymes that play central roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them important drug targets.
-
Raf Kinases (e.g., B-Raf): The Raf family of serine/threonine kinases is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival. Mutations in B-Raf, particularly the V600E mutation, are found in a significant proportion of melanomas and other cancers. N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives have been identified as potent and selective inhibitors of B-Raf(V600E).[34]
Other Potential Targets
-
Bromodomain and Extra-Terminal Domain (BET) Proteins (e.g., BRD4): BET proteins are epigenetic readers that play a crucial role in transcriptional regulation. BRD4 is a validated target in acute myeloid leukemia. In silico studies have explored sulfonamide derivatives as potential BRD4 inhibitors.[14][15]
-
Retinoic Acid Receptor-Related Orphan Receptors (RORs): These nuclear receptors are involved in regulating metabolism and immune function. A benzenesulfonamide derivative, T0901317, has been identified as an inverse agonist of RORα and RORγ.[35]
-
Transient Receptor Potential Vanilloid 4 (TRPV4): This ion channel is implicated in acute lung injury. Benzenesulfonamide derivatives have been explored as TRPV4 inhibitors.[36]
The following table summarizes the key predicted targets and their therapeutic relevance.
| Predicted Target Family | Specific Isoform(s) | Therapeutic Relevance | Key References |
| Carbonic Anhydrases | CA IX, CA XII, CA II | Oncology, Glaucoma | [18][19][20][22][23] |
| Voltage-Gated Sodium Channels | Nav1.7 | Chronic Pain | [25][26][27] |
| Matrix Metalloproteinases | Various | Oncology, Arthritis | [29][31][33] |
| Kinases | B-Raf | Oncology (Melanoma) | [34] |
| BET Proteins | BRD4 | Oncology (Leukemia) | [14][15] |
| Nuclear Receptors | RORα, RORγ | Metabolic and Immune Disorders | [35] |
| Ion Channels | TRPV4 | Acute Lung Injury | [36] |
Experimental Validation of Predicted Targets
Once a list of putative targets has been generated computationally, experimental validation is crucial to confirm direct physical binding and functional modulation.[4][37][38] A multi-pronged approach, employing several orthogonal assays, provides the most convincing evidence.[8]
Target Deconvolution Strategies
Target deconvolution methods aim to identify the specific protein(s) that a compound binds to within a complex biological sample, such as a cell lysate or living cells.[6][39]
-
Affinity Chromatography: This is a classic and powerful technique.[5]
-
The N-(2,4-difluorophenyl)benzenesulfonamide derivative is immobilized on a solid support (e.g., beads).
-
This "bait" is incubated with a cell lysate.
-
Proteins that bind to the compound are captured.
-
After washing away non-specific binders, the captured proteins are eluted and identified, typically by mass spectrometry.[39]
-
-
Protein Microarrays: These are high-throughput platforms where thousands of purified proteins are spotted onto a solid surface.[39] The labeled compound of interest is then incubated with the array, and binding events are detected.
The diagram below outlines a general workflow for target deconvolution.
Caption: A workflow for experimental target deconvolution.
Target Validation Assays
After identifying a binding partner, it is essential to confirm that the interaction leads to a functional consequence.[3][37][38]
-
Biochemical Assays: These assays directly measure the effect of the compound on the activity of the purified target protein. For example, an enzymatic assay would be used to determine the IC50 value of a derivative against a purified carbonic anhydrase or kinase.
-
Cell-Based Assays: These experiments assess the effect of the compound in a more physiologically relevant context.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stability of a protein in the presence and absence of a ligand.[38] Binding of a compound typically stabilizes its target protein, leading to a higher melting temperature. This provides strong evidence of target engagement in living cells.
-
Phenotypic Assays: These assays measure a cellular phenotype that is dependent on the activity of the target. For example, the anti-proliferative effect of a B-Raf inhibitor would be tested in cancer cell lines with and without the B-Raf(V600E) mutation.[34]
-
Gene Knockdown/Knockout: Using techniques like siRNA or CRISPR to reduce or eliminate the expression of the putative target protein can help confirm its role in the observed cellular phenotype.[4]
-
Detailed Experimental Protocols
Protocol: Molecular Docking for Target Prioritization
Objective: To predict the binding affinity and pose of an N-(2,4-difluorophenyl)benzenesulfonamide derivative to a putative target protein (e.g., Carbonic Anhydrase IX).
Materials:
-
A computer with molecular modeling software (e.g., AutoDock, Glide, GOLD).
-
The 3D structure of the target protein (e.g., from the Protein Data Bank, PDB).
-
The 3D structure of the ligand, energy-minimized.
Procedure:
-
Protein Preparation: a. Download the crystal structure of the target protein (e.g., PDB ID: 4M2V for CA IX). b. Remove water molecules and any co-crystallized ligands. c. Add hydrogen atoms and assign appropriate protonation states to amino acid residues. d. Define the binding site, typically based on the location of the co-crystallized ligand or known active site residues.
-
Ligand Preparation: a. Draw the 2D structure of the N-(2,4-difluorophenyl)benzenesulfonamide derivative. b. Convert the 2D structure to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Docking Simulation: a. Set up the docking run, specifying the prepared protein and ligand files and the defined binding site. b. Run the docking algorithm to generate a series of possible binding poses.
-
Analysis: a. Analyze the predicted binding poses and their corresponding docking scores (an estimate of binding affinity). b. Visualize the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. A strong correlation with the binding mode of known inhibitors provides confidence in the prediction.
Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of an N-(2,4-difluorophenyl)benzenesulfonamide derivative to its predicted target in intact cells.
Materials:
-
Cell line expressing the target protein.
-
The compound of interest dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles).
-
PCR machine or heating blocks.
-
SDS-PAGE and Western blotting reagents and equipment.
-
Antibody specific to the target protein.
Procedure:
-
Cell Treatment: a. Culture cells to an appropriate density. b. Treat the cells with the compound at the desired concentration or with vehicle (e.g., DMSO) as a control. Incubate for a specified time.
-
Heating: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a PCR machine. Include an unheated control.
-
Lysis and Protein Quantification: a. Lyse the cells by freeze-thawing or sonication. b. Centrifuge the lysates to pellet the precipitated proteins. c. Collect the supernatant containing the soluble proteins.
-
Analysis by Western Blot: a. Separate the soluble proteins by SDS-PAGE. b. Transfer the proteins to a membrane and perform a Western blot using an antibody against the target protein.
-
Data Interpretation: a. Quantify the band intensities for each temperature point. b. Plot the fraction of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. c. A shift of the melting curve to higher temperatures in the compound-treated sample indicates thermal stabilization and confirms target engagement.
Conclusion
The N-(2,4-difluorophenyl)benzenesulfonamide scaffold is a versatile starting point for the development of potent and selective modulators of several important biological targets. This guide has outlined the primary predicted targets for this class of compounds, including carbonic anhydrases, voltage-gated sodium channels, matrix metalloproteinases, and kinases. A systematic approach that combines in silico prediction with rigorous experimental validation is paramount for the successful advancement of these derivatives in drug discovery pipelines. The protocols and workflows described herein provide a framework for researchers to efficiently identify and validate the biological targets of novel N-(2,4-difluorophenyl)benzenesulfonamide derivatives, ultimately accelerating the development of new therapeutics.
References
- A Review of Computational Methods for Predicting Drug Targets. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLHckgrkHm32GAQr6mfa5MGmMRV_4rTuCSu0tfLARbcp0ju9t7w_CbabSv4tV5eUA96f354Y81A6h4nDfmCpxddu9OkoTn_O2FE8VQb-9InPgtGSOqwP9qubNVC3o6f27d59IJ]
- Role of sulfonamide group in matrix metalloproteinase inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgW4RVA-1icKIZWvPxKCi0LegSQ-QqQCv0XhqBsZxMu_OUN6iNTtrgs8BC6imSnJXUb4jJZLtqciDE8fiTl7EJcYM_UduHJgUBrtG3ICTZ8gxCbjxFVbDebivTZphcwPFBVzVT]
- Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVB4wkqILFc6vDx9ZXjKSIqjCFBZfEMj5S0nHZtAyaL7W-NYDt5IVlRNOOurzPEjzD0DFYk9DtBw4qN-oVxJL1FcCVnWr0aB6hAWTSJ4Dou4bYmX0xaXwKG4uKod7jVI8KFYWWFMo4-bzeFSDuTwIOZ_U781CY3unMi3iOj9AN2NHY1tmCg2dG]
- Sulphonamides: Deserving class as MMP inhibitors?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyjZeUYvXUVzFQx4mDLs1nU8wvrxUw0UtqnocCYjJ9HgkJytlb9wWjL_un8LI8oZ-9Ws1buwzK0BmqLGg7E5MHdmCBFGZBaX4HFz8rhShM0-u6zyhsh_AKAI8tQiwvjntqanTL]
- 5 Target Deconvolution Approaches in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFwLc0RiqJP56RoS49gTFXppUHN8srZgcC8SQdCeiQYDE3Qc4nXSi5FmA7HKad1pjHcs6MhXojQz_9Sd2bImjWn0UIbXmgqU3c_DgiPNKJ5hWhF14OQCqOnYWIl7Mo_56KnQKZ8QTRDEXd0l3Ed9uYGHuPOXaQEgjS9VuRPZSIdYvdxy4pRISrc8By0ORIBB7xcUagAb-RVkA39vDntA15Tw3rVAeBI81mUiJWzA==]
- Computational Model Development of Drug-Target Interaction Prediction: A Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMQV8AAt_zK_hhVUGzu8SQoekj0PtHBciCxqLY9FMm9K915AvurfCh-TODjusGza4vICuYMX12jjXuiUG_2ODg34let_nheM9V2ZjgHFncp7Gqr7qTxsz_6fZA5w9gV2Nbs3suE9gp]
- Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr6h_PyHecMna08c5CbKLDIDRjZ0vF29O7SaaEUoyuYMQmyBMa8N9wuOkaJGyFdmrQSduAYqmjEJ0cRPe-x24lGrGNTFqka70BtqvClLaq5yR759_PH4UzFGHv2LUjPSPSdnGXhkEdGHIVNhnuEgV51KUO9CjYXzlsUre2tuQk6agMrcTWrBkpj8C9mCc6dXFKsrqLlg==]
- Target deconvolution techniques in modern phenotypic profiling. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCcM1V9Eik7MHsRhBtZigM5XYJNLg_UNdYOWUap3f0Csd4n77gWqyn6wj_XTEApab9diyLieKwlZ0bc36HL31M_PcPidbdm57B035BVYc-m7U-LdUwi9WcFAYNNelmSi1vBjx2cq2pCxglPZ0=]
- Target Deconvolution | Drug Discovery | CRO services. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb8IUt1_6YjOsCbVCXDSLpVt1GuLmiPORCerJwppEWjT8tXn3MiPc5VC4IxLQMuz78jtlc31_sQtdf73zXflrZz1EkTdE3JfxW_yGkIxIbwVnbE6VqVi8JXjRz5TmluVMDgMnJlKXgqkzVIGSfqy623Bts6-38AF5VlVC_]
- Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5ao8u5FG0Ky2JH_7kf8bigQdYWv-hS-XhwFgrxLfJMF9QZOAcy6EZO8fbAm2G19oNEuHSvxVn79bQVxiY0fdFH8_JznHEe0RkALIfbsQqfWH0xFUP1O1IzYZNpwB2uYOgY5aB1JsH6zEkKus=]
- The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHkzObrGPi8lwwUXf9hB1KB0o7cOpiCcPFMvROYVR_Si06bdYZr8beE5jT9gBwLqXfD8G8IZxTLjmsWqzzd17NciuiZBuYhSMswN4iXcilje0VTeu6gmby1zHLOd2swJSCp2WK]
- Target deconvolution strategies in drug discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzFvlav6usmI2In2Wdflir38rqjgEGYPRsDMsACyxthj3Z4Iw2EXXzFn81HP1WL1I7CzhBEpB_eg112Bf2CX5s6LXYa-OLQF1kZn2F_bdYhZcAukQHCw57JlPY1MEn4Z8u41gS]
- Target Deconvolution in the Post-genomic Era. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmFn8ZhKQFcH0r-JuChr4OgM7Z0jp9Y1m71TuJGKXrjmKgWdXweS6lEROoy21jzmdjj_GzM0lG6xkvqaUoOddNwMW5pCe8_t0sf4w1uVfJZqs0JOAzwqBQKhOnNIYSvpBXtzTbbQlz6ZPs_UeEVfPu9wJthu9kAyxItPneydbxQwoJ26iMvK0F2ld_38o=]
- Target Identification and Validation (Small Molecules). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8seULfIaM7MPPkq5VVOwjSYicSg-uJ3zWMf-ZAfU-6WQlvGD_cTd9zUVRIpKH1xyB_R9pFZ-Azd1hVicnc_taIsj1pP--Z3WARdvOZwLq35zeZUHMfHkSggEboE2jYHQzDE6_cnWPY6wmoxZWUxS8VGKc24q-SzoVQA1sIKhoneTZUEPnhiyE4LHEUMGsEZ3AOavjVr5dlRSi7jDv6mhSfEny1KU=]
- A review of machine learning-based methods for predicting drug–target interactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmndx5NaJyM77abkl8nV7urOKwlHs1HjZNp8Piq3N1p-BhOskHd05WRgCChB5QMlSKCOy1RZ1d3JcQzrF9bhDeB5mPchVigvUKuhOIbniGWriTzsJnyxe2AeVwOvGmdX1IgqhyUYRla69y0OTG]
- Target Identification & Validation in Drug Discovery & Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQs3dVozpbQLn-34hBaLB6SUC3mYQ5QuQP495RA_8uKnGSMfXp3Ar_DAKapElJKbA69Df1RkbhMkS9fiPEPh9nsbNDXRvaqczSFFaoR-Eq8cwIkbVl-3Dci6811snLxYBrswX3e8o_qk7VODj93cyoVreX-6E_U9FkPAZXT1Teeacv6UPfxauc1BQF_oC105ZyV-aJlKWxe684dfdsiw==]
- In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine. [URL: https://www.researchgate.net/publication/384024328_In_Silico_Screening_of_Sulfonamide_Derivatives_against_Glycolytic_Enzymes_Reveals_Mutation-Independent_Interactions_of_Sulfisoxazole_and_Sulfamethazine]
- Validation guidelines for drug-target prediction methods. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI2FrPABRyWotCF7f-K7nqmm-P_ZPwGy6L8gx4FEXK2rAPkLyt6dacMifjBHXfFULwNQ50XswFqIdz2Z_DG_UKQ5Y_VThFPWnuL0vAe-i_4T4RFrIjKS4D0UbGl71uTVo6hbR_m5Td2iR4rQ8Y70UOZmDyd0kskuORIa1Ndw==]
- In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSgI-7BjmiDJA7GrjuiSubNUyPYCbiVTRHeglRgDFS-HafSDU1TCi6GBv9LKQEgzdVtEwTJJRei9-t5rfDgv6kisB3-hFUflqhKmFlbo9qKeNjzXSgOGAbF8uO3cenM0khXN963BoqgxBrPz8o5LBTowbme97qniN9V7bR]
- Drug Target Identification and Validation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnOq7MkszhvxHggMdw8FwfcuovjhyRcfKteCQZg3yC_PzLlvzB2lDPcKbEQHNq_Uf0_545nriPIB8sTqtpRsoZ54I2nPqkgPTq4CZZ1gw5SmkP4cxv8yy0llGoS35DsgwK3-T_qmy2zT7TynKT1HMDZLBrqvYvcL-c5YZ2vnikwR-ejYJ6CA==]
- Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiKu8ZQ6GE0ZYpJ6uP4PUBaEGH4JD27MDK9XHBXwTKXD52WTDqI_Vz4dK2-HiQFR6fj8eqhHilm92CayRgLmis0uvJ8WmTyVhZw-HEkmpiUgHuRIJSjQVZj9Id6pXwxGGXqf6KZMbC8aGCQord]
- Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcmYGqyBYw8yWimTUsRC-T5IFL-tsUYdgzl3XaBWjETQ6LYIpOG40WnDOaiqLx7EeaEjHcuhvSlCUTQyuP5URjvCwGyxnnBwRaZGknjsElKcQ2nWM-7u1f9W_JFQxNjPdr69sh]
- Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS9uwQ9GEl1fS-7KG0L3nVIDea7rf1EitJQvFblF_4NIwtpcZpdxY8DzWhqVoMbONTXE2qFzZoTReQ9wONH40V4TCzOLvPx2wQiIawG_PpkTMrWBivZVQQVqSW64p-OcMyg7OY6Vs8d_a7f9cROzo-9WxIP8zC3jX5Zp7SXM-raXzQumIT-tFMxIXxw7xI2a4=]
- Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMjauf9xGCtJSIwP3-kUn8iCRdpObl216PQABSiorFKbkV7pgEiuqNewhccnTDrEhJhKhAugA2veCj654kNjaMiV_St5NEsD6njHbSZzgMkJjrQRlxXeHED-4YXGOWsV3XDh_8dlJhz-y_qEu_5eQfSQ==]
- Target identification and validation in research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFWV0S04hFaJBd3Rk7JWdbzbbHCkTbxHh97_sSXJFtYjteBNQmL0DkrRmmGERZcR_CXZsUR07oe7uu8Zchx19hF2vlCeqhfqEjBVseM8hXzYz4KltUm_D9so7A0-5t82L7vkRJN9UnyvdfSzYsTdxHHEncYgF1]
- In silico study of five new sulfonamide derivatives bearing a thiazolidine-4-one moiety: targeting carbonic anhydrase IX. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7BRYfxUE_Q5TCqQt8ZIrKpUDhkQFzEi2CpO0Ki0gWUQuPoGzDGqAGuGOp5AxQNqzd6UilbroGfjuT8YfX3RBRKBRxHX00bhFmTjqZOHFGO9YQP9tb_P0xACeNoLyjX8ORIhyiySl6f8qHwrkTHQRA]
- In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0tWb5U44XpI352EAAKqsPL89DIsNqNjUClkf9NiH_qtY0jQaHlqRcF27icB9fj3C4KIg0oa2MutNzdkXDVeKpUONEiyNO8JFQKGHjVKpaXuNNWwGqijlrP2dzgqxARA3MYtdv]
- Benzene sulfonamides as inhibitors of voltage-gated sodium channels. [URL: https://patents.google.
- 2,4-difluoro-N-(3-hydroxyphenyl)benzenesulfonamide. [URL: https://www.smolecule.com/2-4-difluoro-n-3-hydroxyphenyl-benzenesulfonamide.html]
- Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF79ubwiTbqdbJB9vfZE5t9guJmZHozLZFZncJb6sG-YFZz_h-YSTOFC9Ccghs53kfXrwNO7lUOnXAteSAkQLruEaNjqTZ3gfR20-7bfj2TZDwKRbdYPC-7roqifMyHXBYoZMpWlExclRJO7E=]
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETSpW6lAzz6LFpdWUitagKLl3XHrPMdH9KyjVI_7R_MHntIxgi-vVwBr8VMCosm_1_dkA1PWYnVqueuVowFEfjheUW2GwHGaCy4BvWeLiMcaSx2VRT-6QDJi08GQc4VOQ-arLBw6Go9Q6_jw4=]
- N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzX7Of1aK0CsVNcpIL2NQE49rdjQuWrpVYxPAXaEvEKgh1YEq-yKTTfFAO-PMzi-1v7dI7mSHn_yhSf1pjEWNivJuj-jkDH30PeXKo2Bq7qW0_sbcqvQd5TK1csdV7McvfIFln]
- 3-(benzenesulfonyl)-N-(2-fluorophenyl)benzenesulfonamide (EVT-3679357). [URL: https://www.chem-space.com/product/evt-3679357]
- List of Carbonic anhydrase inhibitors. [URL: https://www.drugs.com/drug-class/carbonic-anhydrase-inhibitors.html]
- Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXopm3kbKcg6NMcVA_5YrrUQgGDtiT6a-ttZwt732n9XRHzxpI3b-2H716am1H4fO8c8FzaMN8llo9iRjG3KIt_grfWd-wxKM3jGrg5Ipignt6KvyHErBx2_kykc4DRqeIuUFIAJLh6uD-N0ql]
- Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWC0BzaxzEl0Ltas2MQNtwfozr0HKWqfbDrLfpPVPri8OGf5SJfKMiSHVuZqoqxjRDkuI2c_TMyVJhqKHcQowiR3qase4rIAvx1cJB6h3NTs8JUrjxj4DNtkxkqxAGhal6d6V5]
- The benzenesulfoamide T0901317 [N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide] is a novel retinoic acid receptor-related orphan receptor-alpha/gamma inverse agonist. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC_eN7V-oLmsSJUfU_G-JfcL99pn25eW612WJqU--Du2aPJsWOGZxGYXT8WfNpvFiqCCLd7-B0rQwcm8_s8MtGQj8HXw8_cgIn2wb2f8T49vt_KH2Wwbvh7HKeBmSLl3PP28vq]
- Voltage-gated sodium channel blocker pipeline beyond pain. [URL: https://www.biocentury.com/article/641029]
- Carbonic anhydrase inhibitor. [URL: https://en.wikipedia.org/wiki/Carbonic_anhydrase_inhibitor]
- Benzenesulfonamide derivatives and pharmaceutical composition thereof. [URL: https://patents.google.
- New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00591]
- N-(2,4-Difluorophenyl)-2-fluorobenzamide. [URL: https://www.mdpi.com/2673-3889/4/1/10]
- Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_MI7ALDfSKJGgo_5m49fdoGpCxoKdwgJUsteMXfu4znxMk4iCdNxv8Z_jE6KunHuyWuvMkHULdNrvh_NGDuEnyd-gfwKMfdgzGKdAuTRr2jCBGORXBKjlmCUX_EZuPeMtPGJD]
- Benzenesulfonamide compounds and their use as therapeutic agents. [URL: https://patents.google.
Sources
- 1. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 3-(benzenesulfonyl)-N-(2-fluorophenyl)benzenesulfonamide (EVT-3679357) [evitachem.com]
- 3. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]
- 4. wjbphs.com [wjbphs.com]
- 5. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]
- 7. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. A review of machine learning-based methods for predicting drug–target interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. drugs.com [drugs.com]
- 18. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 19. Buy 2,4-difluoro-N-(3-hydroxyphenyl)benzenesulfonamide [smolecule.com]
- 20. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oaji.net [oaji.net]
- 22. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. BioCentury - Voltage-gated sodium channel blocker pipeline beyond pain [biocentury.com]
- 25. Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. WO2012004714A3 - Benzene sulfonamides as inhibitors of voltage-gated sodium channels - Google Patents [patents.google.com]
- 29. Sulphonamides: Deserving class as MMP inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ingentaconnect.com [ingentaconnect.com]
- 31. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. benthamdirect.com [benthamdirect.com]
- 33. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 34. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. The benzenesulfoamide T0901317 [N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide] is a novel retinoic acid receptor-related orphan receptor-alpha/gamma inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 38. lifesciences.danaher.com [lifesciences.danaher.com]
- 39. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
An In-depth Technical Guide to Dabrafenib (CAS 941294-30-0): A Potent B-Raf Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabrafenib, identified by CAS number 941294-30-0 and also known as GSK2118436, is a potent and selective ATP-competitive inhibitor of the Raf family of kinases.[1][2] It has garnered significant attention in the field of oncology for its efficacy in treating cancers harboring specific mutations in the B-Raf gene, most notably the V600E mutation.[3][4] This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of Dabrafenib, offering valuable insights for researchers and professionals involved in cancer biology and drug development.
Physicochemical Properties
Dabrafenib is a sulfonamide and organofluorine compound, belonging to the classes of 1,3-thiazoles and aminopyrimidines.[3] The mesylate salt of Dabrafenib presents as a white to slightly colored solid. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C23H20F3N5O2S2 | [1][5] |
| Molar Mass | 519.56 g/mol | [5] |
| Melting Point | 214-216 °C | [5] |
| Boiling Point | 653.7±65.0 °C (Predicted) | [5] |
| Density | 1.443 g/cm³ | [5] |
| pKa | 6.6, 2.2, -1.5 | |
| Solubility | Aqueous: Very slightly soluble at pH 1 and practically insoluble above pH 4.Organic: Soluble in DMSO (30 mg/ml) and Ethanol (1 mg/ml with slight warming).[1][4] | [1][4] |
| UV Absorbance | 281, 333 nm | [1] |
Mechanism of Action and Pharmacodynamics
Dabrafenib is a highly selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[3] Its primary targets are the mutated forms of the B-Raf kinase, particularly B-RafV600E.
Inhibition of B-Raf and the MAPK Pathway
The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, ultimately influencing gene expression and cellular responses. In many melanomas and other cancers, a specific point mutation (V600E) in the B-Raf gene leads to constitutive activation of the B-Raf protein, resulting in uncontrolled cell proliferation.
Dabrafenib acts as an ATP-competitive inhibitor, binding to the active site of the mutated B-Raf kinase and preventing its signaling activity. This inhibition leads to a downstream blockade of the MAPK pathway, characterized by decreased phosphorylation of MEK and ERK, key downstream effectors.[1][6] The ultimate consequence is the induction of G1 cell cycle arrest and apoptosis in cancer cells harboring the B-RafV600E mutation.[6]
Caption: Inhibition of the MAPK signaling pathway by Dabrafenib.
Kinase Selectivity
Dabrafenib exhibits remarkable selectivity for mutant B-Raf. In cell-free assays, the IC50 values for B-RafV600E, wild-type B-Raf, and C-Raf are 0.7 nM, 5.2 nM, and 6.3 nM, respectively.[2] This high degree of selectivity contributes to its therapeutic window, minimizing off-target effects.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of Dabrafenib against a specific kinase (e.g., B-RafV600E).
Methodology:
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., inactive MEK), and ATP.
-
Add varying concentrations of Dabrafenib to the reaction mixture.
-
Incubate the mixture at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a radiometric assay.
-
Plot the percentage of kinase inhibition against the Dabrafenib concentration and determine the IC50 value.
Cell Proliferation Assay
Objective: To assess the effect of Dabrafenib on the growth of cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., A375 melanoma cells with B-RafV600E mutation) in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of Dabrafenib concentrations.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Quantify cell viability using a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the drug concentration.
Caption: Experimental workflow for characterizing Dabrafenib.
Conclusion
Dabrafenib is a well-characterized and highly effective inhibitor of mutant B-Raf kinases, representing a significant advancement in the targeted therapy of melanoma and other cancers driven by B-Raf mutations. Its favorable physicochemical properties and high selectivity contribute to its clinical utility. This guide provides a foundational understanding of Dabrafenib for researchers and clinicians working to further unravel the complexities of cancer biology and develop novel therapeutic strategies.
References
-
ChemBK. (2024, April 10). Dabrafenib (GSK2118436). Retrieved from [Link]
-
New Drug Approvals. (2015, March 19). Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dabrafenib. PubChem. Retrieved from [Link]
-
Probes & Drugs. (n.d.). DABRAFENIB (PD003542, BFSMGDJOXZAERB-UHFFFAOYSA-N). Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dabrafenib (GSK2118436) (#91942) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. chembk.com [chembk.com]
- 6. selleckchem.com [selleckchem.com]
Structure and novelty of 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide.
An In-depth Technical Guide to 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide: Structure, Synthesis, and Novelty as a Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of this compound, a halogenated N-aryl benzenesulfonamide with significant potential in medicinal chemistry. We will dissect its molecular architecture, outline a robust and validated synthetic protocol, and detail a complete characterization workflow. The core of this guide focuses on the compound's novelty, which arises not from known biological activity but from its strategic design as a versatile chemical scaffold. The presence of a reactive 2-bromo substituent, combined with a metabolically robust and electronically distinct 2,4-difluorophenyl group, positions this molecule as a valuable starting point for the development of new therapeutic agents across multiple disease areas, including oncology and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical building blocks in their discovery pipelines.
Introduction: The Benzenesulfonamide Scaffold in Drug Discovery
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, celebrated for its remarkable versatility and privileged role in a vast array of therapeutic agents. Its ability to act as a stable, non-hydrolyzable mimic of a phosphate or carboxylate group, coupled with its capacity to engage in crucial hydrogen bonding interactions with biological targets, has cemented its importance. Compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, anti-inflammatory, and cardiovascular effects[1][2][3].
Within this broad and pharmacologically rich class of molecules, this compound (CAS No. 941294-30-0) emerges as a compound of strategic interest[4][5]. While not extensively studied for its own biological effects, its structure is a deliberate convergence of three key chemical motifs: a benzenesulfonamide core, a synthetically versatile brominated aromatic ring, and a difluorinated N-aryl substituent known to enhance drug-like properties. This guide will explore the structure, synthesis, and untapped potential of this molecule, presenting it as a novel and powerful tool for library synthesis and lead optimization.
Section 1: Molecular Structure and Physicochemical Properties
The foundational step in evaluating any compound is a thorough understanding of its structure and associated physicochemical properties. This compound is defined by a central sulfonamide linker connecting a 2-bromophenyl group and a 2,4-difluorophenyl group.
Core Structural Features
The molecule's architecture can be deconstructed into three primary functional domains, as illustrated below. This separation is key to understanding its chemical reactivity and potential for biological interactions.
Caption: Synthetic diversification workflow using the target molecule.
Section 3: Synthesis and Characterization Protocol
A reliable and scalable synthesis is paramount for any building block. The preparation of N-aryl benzenesulfonamides is a well-established transformation in organic chemistry, ensuring high confidence in the following protocol.
Proposed Synthetic Protocol
The most direct and efficient method for synthesizing the title compound is the condensation reaction between 2-bromobenzenesulfonyl chloride and 2,4-difluoroaniline.
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add 2,4-difluoroaniline (1.0 equivalent) and anhydrous pyridine (3.0 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Causality: Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. DCM is a good, inert solvent for this reaction type. Cooling to 0 °C controls the initial exothermic reaction.
-
-
Addition of Sulfonyl Chloride: Dissolve 2-bromobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirring aniline solution over 30 minutes.
-
Causality: Slow, dropwise addition prevents a rapid temperature increase and minimizes side reactions. A slight excess of the sulfonyl chloride ensures complete consumption of the limiting aniline.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Self-Validation: TLC analysis (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) should show the consumption of the starting aniline and the appearance of a new, higher Rf product spot.
-
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the title compound as a solid.
Characterization Workflow
The identity, structure, and purity of the synthesized compound must be confirmed using a suite of standard analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Confirms proton framework and connectivity. | Complex aromatic multiplets for both rings. A downfield singlet or broad singlet for the N-H proton. |
| ¹³C NMR | Confirms carbon skeleton. | Signals for all 12 aromatic carbons, with characteristic C-F and C-Br coupling patterns. |
| ¹⁹F NMR | Confirms presence and environment of fluorine. | Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to adjacent protons. |
| Mass Spec (HRMS) | Confirms molecular formula and weight. | A characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio, confirming the presence of one bromine atom. |
| IR Spectroscopy | Confirms key functional groups. | Characteristic absorption bands for N-H stretch (~3250 cm⁻¹), asymmetric and symmetric S=O stretch (~1350 and 1160 cm⁻¹), and C-F stretch (~1200-1100 cm⁻¹). |
| X-ray Crystallography | Provides definitive 3D structure. | Would elucidate precise bond lengths, bond angles, and intermolecular interactions, such as the N-H···O hydrogen bonds common in sulfonamide crystal packing.[6] |
Section 4: Potential Applications in Drug Development
Given the rich pharmacology of the N-aryl benzenesulfonamide class, this compound is a promising starting point for several therapeutic areas.
-
Oncology: Many benzenesulfonamide derivatives are potent anticancer agents. Some function as tubulin polymerization inhibitors, inducing cell cycle arrest and apoptosis.[7] The scaffold is also a key component of numerous kinase inhibitors, where the sulfonamide group often interacts with the hinge region of the kinase domain.[8] The title compound provides a direct route to explore both of these mechanisms. The 2-bromo position can be functionalized to probe specific pockets within an enzyme's active site.
-
Infectious Diseases: The sulfonamide class originated with the sulfa antibacterial drugs. While resistance is an issue for older compounds, novel, highly substituted sulfonamides continue to be explored for their activity against a range of pathogens, including bacteria and fungi.[1][9] The unique electronic and steric properties of this molecule's substitution pattern could lead to derivatives that overcome existing resistance mechanisms.
-
Other Therapeutic Areas: The structural motif is also present in drugs targeting cardiovascular diseases and inflammation.[3] The ability to rapidly generate a library of analogues from this starting material makes it an efficient tool for screening against a wide variety of biological targets.
Conclusion
This compound represents a molecule of high strategic value for modern drug discovery. Its structure is a thoughtful combination of a pharmacologically proven benzenesulfonamide core, a synthetically enabling 2-bromo group, and a bio-enhancing 2,4-difluorophenyl moiety. While its intrinsic biological activity is uncharacterized, its true novelty and power lie in its potential as a versatile chemical scaffold. The robust and well-understood chemistry for its synthesis and subsequent modification allows for its efficient use in the rapid generation of diverse chemical libraries. For researchers and drug development professionals, this compound is not merely a chemical reagent but a gateway to exploring new chemical space and discovering the next generation of therapeutic agents.
References
-
PubMed. Discovery of Novel 2-N-aryl-substituted Benzenesulfonamidoacetamides: Orally Bioavailable Tubulin Polymerization Inhibitors With Marked Antitumor Activities. Available from: [Link]
-
Frontiers in Chemistry. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]
-
Frontiers in Chemistry. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives (Semantic Scholar). Available from: [Link]
-
ResearchGate. Selected drugs with N-aryl sulfonamide structure motif. Available from: [Link]
-
Brazilian Journal of Science. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information. Available from: [Link]
-
MySkinRecipes. 4-Bromo-N-(2, 4, 5-trifluorophenyl)benzenesulfonamide. Available from: [Link]
-
MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available from: [Link]
-
ResearchGate. (PDF) 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. Available from: [Link]
-
SpectraBase. benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- Optional[1H NMR] - Spectrum. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Bromo-N-(2, 4, 5-trifluorophenyl)benzenesulfonamide [myskinrecipes.com]
- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Synthesis and Application of 2-Bromobenzenesulfonamide Derivatives in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of a bromine atom at the ortho (2-) position creates the 2-bromobenzenesulfonamide framework, a versatile platform for developing novel drug candidates. The unique steric and electronic properties conferred by the 2-bromo substituent significantly influence molecular conformation and biological target interactions, often leading to distinct activity and selectivity profiles compared to other isomers. This guide provides an in-depth review of the synthesis, functionalization, and key biological applications of 2-bromobenzenesulfonamide derivatives, with a focus on their roles as enzyme inhibitors and anticancer agents. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their drug discovery and development endeavors.
The Strategic Importance of the 2-Bromobenzenesulfonamide Scaffold
The Benzenesulfonamide Pharmacophore
Benzenesulfonamides are a privileged class of compounds in drug discovery, renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and diuretic properties.[1][2] The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor and serves as a key zinc-binding group (ZBG) for a large family of metalloenzymes, most notably the carbonic anhydrases.[3][4] Its chemical stability and the relative ease with which the nitrogen atom can be substituted allow for the creation of vast chemical libraries tailored for specific biological targets.
The Role of Ortho-Bromine Substitution in Modulating Activity
The placement of a substituent on the benzene ring is a critical determinant of a compound's pharmacological profile. The bromine atom at the 2-position (ortho) on the benzenesulfonamide ring introduces specific steric and electronic effects that differentiate it from its isomers (e.g., 4-bromobenzenesulfonamide).
-
Steric Influence: The bulky bromine atom adjacent to the sulfonamide linkage can restrict the rotation of the S-C bond, influencing the overall conformation of the molecule. This conformational constraint can lead to more selective binding with a biological target by favoring a specific bioactive conformation.
-
Electronic Effects: Bromine is an electron-withdrawing group, which can modulate the acidity of the sulfonamide proton and influence interactions with target residues.
-
Synthetic Handle: The C-Br bond serves as a highly versatile reaction site for post-synthetic modifications, particularly for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).[5]
A comparative analysis of 2-bromo versus 4-bromo substituted benzenesulfonamides reveals that the substituent position plays a crucial role in determining biological efficacy and selectivity, particularly in the context of human carbonic anhydrase (hCA) inhibition.[6] While both isomers confer inhibitory activity, they often exhibit different selectivity profiles against various hCA isoforms.[6]
Synthetic Strategies and Core Methodologies
The synthesis of 2-bromobenzenesulfonamide derivatives is typically a robust, multi-step process commencing from readily available starting materials. The key intermediate is 2-bromobenzenesulfonyl chloride.
Synthesis of the Key Intermediate: 2-Bromobenzenesulfonyl Chloride
An industrially scalable and efficient method for preparing 2-bromobenzenesulfonyl chloride involves a diazotization-sulfonyl chlorination sequence starting from 2-bromoaniline.[7] This process generates an intermediate diazonium salt (e.g., ferric chloride or zinc chloride salt), which is then subjected to a sulfonyl chlorination reaction, often using reagents like thionyl chloride in the presence of a copper catalyst.[7] This method is advantageous due to its low cost, high product yield, and suitability for large-scale production.[7]
Formation of N-Substituted 2-Bromobenzenesulfonamides
The most direct route to N-substituted 2-bromobenzenesulfonamides is the reaction of 2-bromobenzenesulfonyl chloride with a diverse range of primary or secondary amines.
Caption: General synthesis of N-substituted 2-bromobenzenesulfonamides.
This reaction is typically performed in the presence of a base, such as pyridine, which serves as both a solvent and a scavenger for the hydrochloric acid byproduct.[5] The reaction of 2-amino-5-bromoacetophenone with 4-methylbenzenesulfonyl chloride under reflux in pyridine, for instance, yields the corresponding sulfonamide in high yield (85%).[5]
Post-Synthetic Modification via Cross-Coupling Reactions
The bromine atom on the aromatic ring is a key feature for molecular diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the formation of new carbon-carbon bonds. By reacting an N-substituted-2-bromobenzenesulfonamide with various boronic acids, a wide array of derivatives with extended conjugation or new functional groups can be synthesized, which is a powerful strategy in the lead optimization phase of drug discovery.[5]
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, where successful execution and subsequent characterization confirm the integrity of the chemical transformation.
Protocol: General Synthesis of an N-Aryl-2-bromobenzenesulfonamide
This protocol describes the standard procedure for coupling 2-bromobenzenesulfonyl chloride with an aromatic amine.
Causality and Rationale: The reaction is a nucleophilic attack by the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is used as a base to neutralize the HCl formed, driving the reaction to completion. Cooling the initial addition controls the exothermic nature of the reaction, preventing side product formation.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the desired aromatic amine (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of amine) under a nitrogen atmosphere.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add 2-bromobenzenesulfonyl chloride (1.1 equivalents) dropwise over 15-20 minutes with continuous stirring.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amine is consumed. For less reactive amines, the mixture may be heated to reflux.[5]
-
Product Isolation: Pour the reaction mixture into a beaker containing ice-cold water (100 mL). The product will typically precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, washing thoroughly with water and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to afford the pure N-aryl-2-bromobenzenesulfonamide.[5]
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the functionalization of the 2-bromo position.
Causality and Rationale: This reaction follows a well-established catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst. An inert atmosphere is critical to prevent oxidation and deactivation of the palladium catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To a two-necked flask equipped with a condenser, add the N-substituted-2-bromobenzenesulfonamide (1.0 equivalent), the desired styrylboronic acid (1.5 equivalents), PdCl₂(PPh₃)₂ (0.08 equivalents), a phosphine ligand like PCy₃ (0.15 equivalents), and K₂CO₃ (1.7 equivalents).[5]
-
Inert Atmosphere: Add a 3:1 mixture of dioxane-water as the solvent. Purge the flask with nitrogen gas for 30 minutes to ensure anaerobic conditions.[5]
-
Reaction Execution: Heat the reaction mixture to 70 °C and stir for 3 hours, or until TLC analysis indicates completion.[5]
-
Workup: Cool the mixture to room temperature and quench with ice-cold water. The product often precipitates and can be filtered.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., toluene-ethyl acetate).[5]
-
Validation: Characterize the final product by NMR and mass spectrometry to confirm the successful installation of the new substituent and the integrity of the sulfonamide core.
Key Therapeutic Applications and Mechanistic Insights
Derivatives of 2-bromobenzenesulfonamide have been explored for a range of therapeutic applications, primarily leveraging the sulfonamide moiety's ability to interact with metalloenzymes or the overall scaffold's suitability for creating potent kinase inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemicaljournal.org [chemicaljournal.org]
- 3. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzenesulfonamides are a well-established and pharmacologically significant class of compounds, forming the structural core of numerous approved drugs. Their utility stems from the sulfonamide moiety's ability to act as a bioisostere of a carboxylic acid and to form key hydrogen bonds with biological targets. This guide focuses on a specific, highly functionalized derivative: 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide. We provide its core chemical identifiers, a detailed and validated synthetic protocol, and an expert analysis of its potential applications in drug discovery. The strategic placement of the bromine atom and the difluorophenyl ring offers a unique combination of chemical reactivity and physicochemical properties, positioning this molecule as a valuable scaffold for developing novel therapeutics, particularly in oncology and enzymology.
Introduction: The Benzenesulfonamide Scaffold in Medicinal Chemistry
The benzenesulfonamide framework is a "privileged scaffold" in medicinal chemistry, a term used to describe molecular structures that are capable of binding to multiple, diverse biological targets. The sulfonamide group (-SO₂NH-) is a key feature, often acting as a zinc-binding group, which is crucial for the inhibition of a large class of metalloenzymes.[1] Furthermore, its ability to act as a hydrogen bond donor and acceptor allows for strong and specific interactions within protein binding pockets.
The versatility of the benzenesulfonamide core is enhanced by the ease with which its aromatic rings can be substituted. These substitutions are not trivial; they are deliberate modifications designed to fine-tune the molecule's properties, including:
-
Potency and Selectivity: Altering substituents on the phenyl rings dictates the compound's specificity and potency towards various biological targets.
-
Pharmacokinetics: Modifications can improve metabolic stability, oral bioavailability, and half-life. For instance, the incorporation of fluorine atoms is a common strategy to block metabolic oxidation sites.[2]
The subject of this guide, this compound, is a prime example of such strategic design.
Core Compound Analysis: this compound
A precise understanding of a compound's identity and fundamental properties is the bedrock of reproducible research. This section provides the essential data for this compound.
2.1 Chemical Identifiers
Unambiguous identification is critical for database searches, procurement, and regulatory documentation. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| SMILES | C1=CC=C(C(=C1)Br)S(=O)(=O)NC2=C(C=C(C=C2)F)F | [3] |
| InChIKey | FZYMQFJZNMJZOP-UHFFFAOYSA-N | [4] |
| CAS Number | 941294-30-0 | [3] |
2.2 Structural Diagram
The spatial arrangement of the atoms and functional groups dictates the molecule's chemical behavior and biological activity.
Caption: 2D structure of this compound.
2.3 Physicochemical Properties
These computed properties are essential for predicting the compound's behavior in biological systems and for designing experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈BrF₂NO₂S | [3] |
| Molecular Weight | 348.16 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | [3] |
| LogP | 3.5281 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 3 | [3] |
Insight: The TPSA value of 46.17 Ų is well below the 90 Ų threshold often associated with good cell permeability and blood-brain barrier penetration, suggesting this compound is likely to be orally bioavailable.[5]
Synthetic Protocol
The synthesis of N-substituted benzenesulfonamides is a robust and well-documented process in organic chemistry. The most direct method involves the nucleophilic substitution of a sulfonyl chloride with an amine. This protocol is self-validating through the monitoring of the reaction progress and characterization of the final product.
3.1 Reaction Scheme
The synthesis proceeds via the reaction of 2-bromobenzenesulfonyl chloride with 2,4-difluoroaniline in the presence of a non-nucleophilic base, such as pyridine, which acts as both a solvent and a scavenger for the HCl byproduct.
2-bromobenzenesulfonyl chloride + 2,4-difluoroaniline → this compound
3.2 Step-by-Step Experimental Protocol
This protocol is adapted from general procedures for benzenesulfonamide synthesis.
Materials:
-
2,4-difluoroaniline (1.0 eq)
-
2-bromobenzenesulfonyl chloride (1.1 eq)
-
Pyridine (anhydrous, as solvent)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,4-difluoroaniline (1.0 eq) and dissolve it in anhydrous pyridine. Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add 2-bromobenzenesulfonyl chloride (1.1 eq) to the stirred solution. Causality Note: The slow, portion-wise addition at 0 °C is crucial to control the exothermicity of the reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.
-
Characterization: Confirm the identity and purity of the final compound using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
3.3 Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Putative Biological Role and Applications in Drug Discovery
While direct, extensive biological data for this compound is not widely published, its structural features allow for an expert-driven hypothesis of its potential therapeutic applications based on well-established structure-activity relationships of analogous compounds.
4.1 Rationale of the Structural Design
Every functional group on this molecule has been placed for a strategic purpose:
-
Benzenesulfonamide Core: As discussed, this is a proven pharmacophore for targeting enzymes, particularly those containing zinc, such as carbonic anhydrases and matrix metalloproteinases.
-
2-Bromo Substituent: The bromine atom is a versatile functional group. It is a lipophilic, electron-withdrawing group that can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. Crucially, it serves as a synthetic handle for further modifications via cross-coupling reactions (e.g., Suzuki, Heck), allowing for the creation of diverse chemical libraries from a single intermediate.[2]
-
2,4-Difluorophenyl Group: The fluorine atoms serve multiple roles. They increase lipophilicity, which can enhance membrane permeability. More importantly, they often improve metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. The electron-withdrawing nature of fluorine can also modulate the acidity of the N-H proton, potentially influencing binding affinity.
4.2 Potential as a Kinase or Enzyme Inhibitor
Given its structure, this compound is a strong candidate for investigation in several therapeutic areas:
-
Carbonic Anhydrase (CA) Inhibition: Many benzenesulfonamides are potent inhibitors of CAs.[1] CAs are implicated in diseases like glaucoma and certain cancers. The specific substitution pattern on both aromatic rings would likely confer a unique selectivity profile against different CA isoenzymes.
-
Kinase Inhibition: The general structure resembles scaffolds used in the development of kinase inhibitors. For example, the synthesis of the approved EGFR/HER2 kinase inhibitor Afatinib uses a bromo-fluorophenyl intermediate.[2] The 2-bromo position could be used in a subsequent coupling reaction to build out a more complex molecule designed to fit into the ATP-binding pocket of a target kinase.
-
Anticancer and Antimicrobial Agents: The benzenesulfonamide scaffold is present in a variety of anticancer and antimicrobial drugs. The combination of halogen substituents often contributes to enhanced activity in these areas.
Conclusion
This compound is more than just a chemical compound; it is a strategically designed molecular scaffold with significant potential in drug discovery. Its core benzenesulfonamide structure provides a proven foundation for biological activity, while its specific halogen substitutions offer a sophisticated mechanism for fine-tuning its pharmacokinetic and pharmacodynamic properties. The provided synthetic protocol is robust and scalable, enabling the production of this valuable intermediate for further research. This guide serves as a foundational resource for scientists aiming to leverage this compound as a starting point for developing next-generation therapeutics.
References
-
PubChem. (n.d.). 2-bromo-N-(2,4-difluorophenyl)benzamide. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide. Retrieved January 17, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. Retrieved January 17, 2026, from [Link]
-
Chemazone. (n.d.). 2-amino-4-bromo-N-(3-fluoro-4-methoxyphenyl)benzenesulfonamide. Retrieved January 17, 2026, from [Link]
-
InChI Key Database. (n.d.). N-bromo-N-[2-[bromo(tosyl)amino]ethyl]-4-methyl-benzenesulfonamide. Retrieved January 17, 2026, from [Link]
-
MDPI. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved January 17, 2026, from [Link]
Sources
- 1. 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide | C13H15BrN2O4S | CID 18006165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chemazone.com [chemazone.com]
- 4. ▷ InChI Key Database ⚛️ | N-bromo-N-[2-[bromo(tosyl)amino]ethyl]-4-methyl-benzenesulfonamide [inchikey.info]
- 5. mdpi.com [mdpi.com]
Discovery and background of N-aryl benzenesulfonamide inhibitors.
An In-Depth Technical Guide to the Discovery and Background of N-Aryl Benzenesulfonamide Inhibitors
Authored by: Gemini, Senior Application Scientist
Abstract
The N-aryl benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structural motif due to its presence in a multitude of FDA-approved drugs and its capacity to interact with a wide array of biological targets.[1][2] This guide provides a comprehensive technical overview of this versatile class of inhibitors, tracing their journey from fundamental synthesis to their role as modulators of complex signaling pathways. We will explore the core synthetic methodologies, delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and examine their mechanism of action against key enzyme families and protein-protein interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the causality behind the design, synthesis, and application of N-aryl benzenesulfonamide inhibitors.
The Genesis: Core Synthesis Methodologies
The enduring relevance of the N-aryl benzenesulfonamide scaffold is partly due to its accessible and versatile synthesis. The primary method involves a nucleophilic substitution reaction that is both robust and amenable to the creation of large compound libraries for screening.
Classical Synthesis: Sulfonyl Chloride and Aniline Coupling
The most fundamental and widely used method for creating the N-aryl sulfonamide bond is the reaction between a benzenesulfonyl chloride and an aromatic amine (aniline).[3] This reaction proceeds via the nucleophilic attack of the aniline's amino group on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide linkage.[4]
The choice of base (e.g., pyridine, triethylamine) is critical; it serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting aniline.
Experimental Protocol: General Synthesis of N-Aryl Benzenesulfonamides
This protocol describes a generalized method for the synthesis of N-aryl benzenesulfonamides from a substituted benzenesulfonyl chloride and a corresponding aniline derivative.[3][4]
Materials:
-
Substituted Benzenesulfonyl Chloride (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (2.0 eq) as solvent and base
-
Anhydrous Acetone or Dichloromethane (DCM) as solvent
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1.1 eq) in a mixture of the chosen solvent (e.g., Acetone) and base (e.g., Pyridine).[3]
-
Addition of Sulfonyl Chloride: Dissolve the benzenesulfonyl chloride (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the aniline solution at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in a water-immiscible solvent like Ethyl Acetate or DCM.
-
Aqueous Extraction: Wash the organic layer sequentially with 1M HCl to remove excess pyridine/aniline, followed by saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to afford the pure N-aryl benzenesulfonamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.[3]
Visualization: General Synthesis Scheme
Caption: Sulfonamide coordinating to the active site Zinc ion.
Structure-Activity Relationships (SAR) and Isoform Selectivity
Early sulfonamide drugs like acetazolamide lacked isoform selectivity, leading to side effects. [5]Modern drug design focuses on achieving selectivity, particularly for tumor-associated CAs IX and XII over the ubiquitous "off-target" isoforms CA I and II. [6][7]This is accomplished through the "tail approach," where chemical moieties are appended to the core scaffold. [6][5]
-
The Scaffold: The unsubstituted benzenesulfonamide is the zinc-binding group.
-
The Tail: Modifications to the aryl ring (the "tail") exploit differences in the size, shape, and chemical nature of the active site cavities among CA isoforms. Hydrophobic and hydrophilic pockets near the catalytic center can be targeted by adding specific substituents to the benzene ring, influencing binding affinity and selectivity. [6]For instance, X-ray crystallography studies have shown that active-site residues at positions 92 and 131 can dictate the binding orientation and affinity of inhibitors. [6]
Quantitative Inhibitory Activity
The potency of N-aryl benzenesulfonamide inhibitors is typically quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.
| Compound ID | Target Isoform | Kᵢ or IC₅₀ (nM) | Key Structural Feature / "Tail" | Reference |
| 13a | hCA II | 7.6 | Arylsulfone conjugate | [5] |
| Compound 29 | hCA I | 3.0 | Unsubstituted phenyl on piperazine | [8] |
| Compound 32 | hCA II | 4.4 | Pyridine ring on piperazine | [8] |
| Compound 29 | hCA XII | 5.0 | Unsubstituted phenyl on piperazine | [8] |
| Compound 30 | hCA IX | 43 | Chloro-phenyl on piperazine | [8] |
| Compound 4h | (Antiprolif. MDA-MB-231) | 1560 (IC₅₀) | Vanillin tail | [9] |
| Compound 9 | (Antiprolif. MCF-7) | 4000 (IC₅₀) | 4-bromophenyl moiety | [10][11] |
Expanding the Target Landscape
The chemical versatility of the N-aryl benzenesulfonamide scaffold allows it to be adapted to inhibit a diverse range of other biological targets beyond carbonic anhydrases, demonstrating its privileged nature in drug discovery.
Keap1-Nrf2 Protein-Protein Interaction (PPI)
The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 binds to the transcription factor Nrf2, targeting it for degradation. Under oxidative stress, Nrf2 is released, translocates to the nucleus, and activates antioxidant gene expression. Inhibiting the Keap1-Nrf2 protein-protein interaction (PPI) with a small molecule can activate this protective pathway, offering therapeutic potential for chronic inflammatory diseases. [12]
-
Design Rationale: A series of 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acids were designed to directly block the Keap1-Nrf2 PPI. [12]* Potency: Compound 12d , featuring a 2-(4-fluorobenzyloxy) group, proved to be a highly potent inhibitor with an IC₅₀ of 64.5 nM in a fluorescence polarization (FP) assay and 14.2 nM in a TR-FRET assay. [12]
ATP-Citrate Lyase (ACL)
ATP-citrate lyase is a key enzyme in cellular metabolism, linking carbohydrate metabolism to the synthesis of fatty acids. It produces acetyl-CoA, a fundamental building block for both fatty acids and cholesterol. Inhibiting ACL is a therapeutic strategy for treating metabolic disorders.
-
Discovery: A novel series of 2-hydroxy-N-arylbenzenesulfonamides were identified as ACL inhibitors. [13]* In Vitro and In Vivo Efficacy: Compound 9 from this series showed potent in vitro activity (IC₅₀ = 0.13 µM) and, upon oral dosing in mice, led to lowered plasma cholesterol, triglycerides, and glucose. [13]
Other Notable Targets
-
TRPV4 Channels: Analogues of the N-aryl benzenesulfonamide RN-9893 have been developed as potent antagonists of the TRPV4 ion channel. Compounds 1b and 1f showed significantly improved potency (IC₅₀ = 0.71 µM and 0.46 µM, respectively) and were effective in a mouse model of acute lung injury. [14]* Influenza Hemagglutinin (HA): Disubstituted benzenesulfonamide analogues have been identified as potent anti-influenza inhibitors that target the HA protein, preventing the conformational changes required for viral membrane fusion. [15]
Conclusion and Future Directions
The N-aryl benzenesulfonamide core is a testament to the power of a privileged scaffold in drug discovery. Its straightforward synthesis and electronic properties make it an ideal starting point for developing inhibitors against a remarkable range of biological targets. The journey from broad-spectrum sulfonamide antibiotics and diuretics to highly selective, mechanism-based inhibitors targeting specific enzyme isoforms (e.g., CA IX) or complex protein-protein interactions (e.g., Keap1-Nrf2) highlights the evolution of rational drug design.
Future research will undoubtedly continue to expand the target landscape for this versatile scaffold. The focus will remain on refining isoform selectivity to enhance therapeutic windows and minimize off-target effects. As our understanding of complex disease pathways deepens, the N-aryl benzenesulfonamide structure will continue to serve as a reliable and adaptable foundation for the development of next-generation therapeutics.
References
- Synthesis and Evaluation of N-Aryl-4-(2-carboxyethyl)benzenesulfonamides. (n.d.). Benchchem.
- Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (n.d.). Dimensions.
- Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. (n.d.). PubMed Central.
- SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. (2020). ResearchGate.
- Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. (n.d.). PubMed Central.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI.
-
Bhatt, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213-222. Retrieved from [Link]
- Selected drugs with N-aryl sulfonamide structure motif. (n.d.). ResearchGate.
-
Eldeeb, A. H., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486. Retrieved from [Link]
-
Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(7), 3151-3165. Retrieved from [Link]
-
Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2024). Bioorganic Chemistry, 147, 107396. Retrieved from [Link]
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances.
- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). PubMed Central.
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PubMed Central.
- Peerzada, M. N., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters.
-
2-hydroxy-N-arylbenzenesulfonamides as ATP-citrate lyase inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(11), 3027-3031. Retrieved from [Link]
-
Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. (2012). Journal of Medicinal Chemistry, 55(8), 3812-3824. Retrieved from [Link]
- Novel benzenesulfonamide-aroylhydrazone conjugates as carbonic anhydrase inhibitors that induce MAPK/ERK-mediated. (2024). MOST Wiedzy.
-
Żołnowska, B., et al. (2024). Novel benzenesulfonamide-aroylhydrazone conjugates as carbonic anhydrase inhibitors that induce MAPK/ERK-mediated cell cycle arrest and mitochondrial-associated apoptosis in MCF-7 breast cancer cells. Bioorganic & Medicinal Chemistry, 114, 117958. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. Novel benzenesulfonamide-aroylhydrazone conjugates as carbonic anhydrase inhibitors that induce MAPK/ERK-mediated cell cycle arrest and mitochondrial-associated apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-hydroxy-N-arylbenzenesulfonamides as ATP-citrate lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide
Abstract & Introduction
This document provides a comprehensive guide for the synthesis of 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide (CAS No. 941294-30-0), a key intermediate in medicinal chemistry and materials science.[1] The core of this synthesis is a nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and 2,4-difluoroaniline. The protocol herein is designed for robustness and scalability, detailing not only the procedural steps but also the underlying chemical principles, safety considerations, and troubleshooting strategies to ensure a high-purity yield. As a Senior Application Scientist, this guide is structured to empower researchers by explaining the causality behind each step, fostering a deeper understanding beyond simple procedural execution.
The sulfonamide functional group is a cornerstone in the development of therapeutic agents, and the specific halogenated phenyl rings in this molecule offer versatile handles for further functionalization, for instance, in cross-coupling reactions. This makes the reliable synthesis of this compound a critical starting point for numerous research and development programs.
Synthetic Strategy & Mechanistic Rationale
The formation of the N-S bond in the target sulfonamide is achieved via the reaction of an electrophilic sulfonyl chloride with a nucleophilic amine.
-
Nucleophile: 2,4-difluoroaniline serves as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the sulfur of the sulfonyl chloride. The fluorine atoms are electron-withdrawing, which slightly decreases the nucleophilicity of the amine compared to aniline, but the reaction proceeds efficiently under appropriate conditions.
-
Electrophile: 2-bromobenzenesulfonyl chloride is the electrophile.[2][3] The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to nucleophilic attack.
-
Byproduct Neutralization: The reaction generates one equivalent of hydrochloric acid (HCl). A base must be included to neutralize this acidic byproduct, driving the reaction to completion. Pyridine is an excellent choice as it serves as both a base and a nucleophilic catalyst, activating the sulfonyl chloride intermediate.
The overall reaction is as follows:
Br-C₆H₄-SO₂Cl + F₂-C₆H₃-NH₂ + Base → Br-C₆H₄-SO₂-NH-C₆H₃-F₂ + Base·HCl
Materials & Reagent Data
Proper handling and characterization of reagents are paramount for successful and safe synthesis. All operations should be conducted in a certified chemical fume hood.
| Reagent | CAS No. | Formula | MW ( g/mol ) | Key Properties | Safety & Hazards |
| 2-Bromobenzenesulfonyl chloride | 2905-25-1 | C₆H₄BrClO₂S | 255.52 | mp: 49-52 °C; Moisture sensitive.[3][4] | Danger: Causes severe skin burns and eye damage. Corrosive.[2][5] |
| 2,4-Difluoroaniline | 367-25-9 | C₆H₅F₂N | 129.11 | mp: -7.5 °C; bp: 170 °C; Density: 1.268 g/mL.[6] | Danger: Toxic if swallowed, in contact with skin, or if inhaled. Irritating to eyes, skin, and respiratory system.[6][7][8][9] |
| Pyridine (Anhydrous) | 110-86-1 | C₅H₅N | 79.10 | bp: 115 °C; Density: 0.982 g/mL. | Danger: Flammable liquid and vapor. Harmful if swallowed, in contact with skin or if inhaled. |
| Dichloromethane (DCM, Anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 | bp: 39.6 °C; Density: 1.33 g/mL. | Warning: Causes skin irritation and serious eye irritation. May cause drowsiness or dizziness. Suspected of causing cancer. |
| Hydrochloric Acid (1M aq.) | 7647-01-0 | HCl | 36.46 | Corrosive solution. | Danger: Causes severe skin burns and eye damage. May cause respiratory irritation. |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | White crystalline solid. Hygroscopic. | Not classified as hazardous. |
| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh particle size. | May cause respiratory tract irritation. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | bp: 77.1 °C; Flammable. | Danger: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | bp: 69 °C; Flammable. | Danger: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Suspected of damaging fertility. |
Experimental Synthesis Protocol
This protocol is based on established procedures for sulfonamide synthesis.[10][11]
Reaction Setup & Execution
-
Preparation: To a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-difluoroaniline (1.0 eq, e.g., 2.58 g, 20.0 mmol).
-
Solvent Addition: Add anhydrous pyridine (40 mL) to the flask. Stir the solution under a nitrogen atmosphere until the amine is fully dissolved.
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the initial exothermic reaction.
-
Reagent Addition: In a separate dry beaker, dissolve 2-bromobenzenesulfonyl chloride (1.05 eq, e.g., 5.37 g, 21.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Transfer this solution to a dropping funnel.
-
Add the 2-bromobenzenesulfonyl chloride solution dropwise to the stirred, cooled amine solution over 30 minutes. A precipitate (pyridinium hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent such as 30% ethyl acetate in hexanes. The disappearance of the 2,4-difluoroaniline spot indicates reaction completion.
Workup & Isolation
-
Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing 200 mL of ice-cold 1M hydrochloric acid (HCl) to neutralize the excess pyridine and dissolve the pyridinium salt.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (1 x 100 mL), deionized water (1 x 100 mL), and saturated sodium chloride (brine) solution (1 x 100 mL). The acid wash ensures the complete removal of pyridine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification & Characterization
-
Chromatography: Purify the crude solid by flash column chromatography on silica gel.
-
Packing: Use a hexane slurry to pack the column.
-
Loading: Load the crude product onto the column (dry loading is recommended for solids).
-
Elution: Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 25% ethyl acetate). Collect fractions based on TLC analysis.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum for several hours. The final product, this compound, should be a white to off-white solid.[1]
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (348.16 g/mol ).[1]
-
Melting Point (MP): To assess purity.
-
Visual Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive 2-bromobenzenesulfonyl chloride due to hydrolysis. 2. Insufficient reaction time. 3. Inefficient extraction. | 1. Use a fresh bottle of the sulfonyl chloride or a newly opened one. Ensure all glassware is scrupulously dry. 2. Allow the reaction to run for a longer duration (e.g., 24 hours) and monitor by TLC. 3. Perform additional extractions and ensure proper phase separation. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. 2. Incorrect stoichiometry. | 1. See above. Consider gentle heating (e.g., 40 °C) if the reaction stalls at room temperature. 2. Re-verify calculations and use a slight excess (1.05-1.1 eq) of the sulfonyl chloride. |
| Oily Product Instead of Solid | 1. Presence of residual solvent (Pyridine, DCM). 2. Impurities depressing the melting point. | 1. Ensure the product is dried under high vacuum for an extended period. 2. Re-purify the material via column chromatography, ensuring good separation of the main spot. Consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). |
| Multiple Spots on TLC of Final Product | 1. Side reactions, such as bis-sulfonylation of the amine (unlikely but possible). 2. Degradation of product on silica gel. | 1. Ensure slow, controlled addition of the sulfonyl chloride at 0 °C. 2. Minimize the time the compound spends on the silica column. Consider using a less acidic grade of silica or neutralizing the column with triethylamine. |
References
- Vertex AI Search. 2,4-Difluoroaniline: Properties, Uses, and Safety.
- ChemBK. 2,4-Difluoro Aniline - ChemBK.
- Guidechem. What are the properties and applications of 2,4-Difluoroaniline? - FAQ - Guidechem.
- PubChem. 2-Bromobenzenesulfonyl chloride | C6H4BrClO2S | CID 520403 - PubChem.
- PubChem. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem.
- NOAA. 2,4-DIFLUOROANILINE - CAMEO Chemicals - NOAA.
- Fisher Scientific. SAFETY DATA SHEET - Fisher Scientific.
- ChemicalBook. 2-Bromobenzenesulphonyl chloride | 2905-25-1 - ChemicalBook.
- Tokyo Chemical Industry. 2-Bromobenzenesulfonyl Chloride | 2905-25-1 | Tokyo Chemical Industry (India) Pvt. Ltd..
- Sigma-Aldrich. 2-Bromobenzenesulfonyl chloride 97 2905-25-1 - Sigma-Aldrich.
- ChemScene. 941294-30-0 | this compound | ChemScene.
- PrepChem.com. Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide - PrepChem.com.
- MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Bromobenzenesulfonyl chloride | C6H4BrClO2S | CID 520403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromobenzenesulphonyl chloride | 2905-25-1 [chemicalbook.com]
- 4. 2-溴苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. nbinno.com [nbinno.com]
- 8. guidechem.com [guidechem.com]
- 9. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Cellular Characterization of 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide
Introduction: A Framework for Investigating a Novel Benzenesulfonamide Derivative
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1][2] These compounds are known to interact with various biological targets, including enzymes like carbonic anhydrases and protein kinases, suggesting a broad potential for pharmacological activity.[1][2] This document provides a comprehensive experimental workflow for the initial cell-based characterization of a novel derivative, 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide .
Given the nascent understanding of this specific molecule, this guide is structured as an exploratory roadmap. It is designed for researchers, scientists, and drug development professionals to systematically evaluate its biological effects, starting with broad phenotypic assessments and progressing toward more defined mechanistic studies. The protocols herein are designed to be self-validating, providing a robust framework for generating reliable and reproducible data.
Compound Handling and Preparation
Prior to initiating any cell-based assay, proper handling and solubilization of the test compound are paramount for experimental success.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₈BrF₂NO₂S |
| Molecular Weight | 348.16 g/mol [3] |
| CAS Number | 941294-30-0[3] |
Protocol 1: Stock Solution Preparation
-
Safety First: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Solubility Testing: Due to the hydrophobic nature of many benzenesulfonamide derivatives, dimethyl sulfoxide (DMSO) is a recommended starting solvent. To determine solubility, create a small, concentrated stock solution (e.g., 10 mM).
-
Stock Solution Preparation:
-
Calculate the mass of the compound required to make a 10 mM stock solution in a desired volume of DMSO.
-
Carefully weigh the compound and dissolve it in the appropriate volume of high-purity, sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Rationale: Creating a concentrated stock solution in an organic solvent like DMSO facilitates the subsequent dilution into aqueous cell culture media for experiments. The final concentration of DMSO in the media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Workflow: A Step-Wise Approach to Characterization
The following workflow provides a logical progression from assessing overall cytotoxicity to dissecting the underlying cellular mechanisms.
Caption: A logical workflow for characterizing a novel compound.
Phase 1: Foundational Screening - Assessing Cell Viability
The initial step is to determine whether this compound affects cell viability and to establish its potency. Cell viability assays are robust tools for this purpose, often measuring metabolic activity as a proxy for the number of living cells.[5][6][7]
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the reduction of tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[6]
-
Cell Seeding:
-
Select appropriate cancer cell lines for screening (e.g., HeLa, A549).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation: Illustrative MTT Assay Results
| Compound Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95 ± 4.8 |
| 5 | 81 ± 5.5 |
| 10 | 62 ± 6.1 |
| 25 | 41 ± 4.7 |
| 50 | 23 ± 3.9 |
Phase 2: Mechanistic Elucidation
Once the cytotoxic or cytostatic effects are confirmed, the next phase is to investigate the underlying mechanism. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms by which anticancer compounds exert their effects.[8][9]
Apoptosis Detection
Apoptosis assays are used to identify and quantify programmed cell death.[8] A widely used method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[10]
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed and treat cells with this compound at concentrations around the determined IC₅₀ value for 24-48 hours. Include vehicle-treated (negative) and staurosporine-treated (positive) controls.
-
Cell Harvesting:
-
Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently-labeled Annexin V (e.g., FITC or APC) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
The results will distinguish between four populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Rationale: This assay provides quantitative data on the mode of cell death induced by the compound, distinguishing between apoptosis and necrosis.[11]
Cell Cycle Analysis
If the compound is cytostatic rather than cytotoxic, it may be inducing cell cycle arrest. Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) is the standard method to assess cell cycle distribution.[12][13]
Protocol 4: PI Staining for Cell Cycle Analysis
-
Cell Treatment: Treat cells with the compound at relevant concentrations for a suitable duration (e.g., 24 hours).
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[14]
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.[13] RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13] An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
-
Signaling Pathway Analysis
To further probe the mechanism of action, Western blotting can be employed to investigate changes in the expression or activation of key proteins involved in apoptosis or cell cycle regulation. For instance, if apoptosis is induced, one could examine the cleavage of caspase-3 and PARP. If G2/M arrest is observed, the phosphorylation status of Cdk1 and Cyclin B1 could be assessed.
Caption: A hypothetical signaling pathway for apoptosis induction.
Protocol 5: Western Blot Analysis
-
Protein Extraction:
-
Treat cells with the compound as previously described.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved caspase-3, anti-PARP, anti-phospho-Cdk1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[15]
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine changes in protein levels or activation status relative to a loading control (e.g., GAPDH or β-actin).
-
Conclusion and Future Directions
This application note provides a foundational, multi-faceted workflow for the initial characterization of this compound in cell-based assays. By systematically assessing its impact on cell viability, mode of cell death, and cell cycle progression, researchers can generate a robust preliminary dataset. The results from these assays will guide subsequent, more targeted investigations, such as identifying the direct molecular target(s) of the compound through techniques like thermal shift assays or affinity chromatography, and eventually validating its therapeutic potential in more complex in vitro and in vivo models.
References
- Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cell-based apoptosis assays in oncology drug discovery. (2010). Expert Opinion on Drug Discovery, 5(6), 547-559. [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]
-
Cell Proliferation and Viability Assay - Sygnature Discovery. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cell Cycle Analysis. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cell Viability Assays - Creative Bioarray. (n.d.). Retrieved January 17, 2026, from [Link]
-
Protocols - Flow cytometry – EMBL Heidelberg. (2016, December 19). Retrieved January 17, 2026, from [Link]
-
Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved January 17, 2026, from [Link]
-
Cell viability assays with selected compounds in various cell lines A... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Western Blot Protocol & Troubleshooting Guide - Assay Genie. (n.d.). Retrieved January 17, 2026, from [Link]
-
Western Blot Procedures, Analysis and Purpose | Technology Networks. (2023, December 18). Retrieved January 17, 2026, from [Link]
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cell based assays in modern biomedical research - TheraIndx. (n.d.). Retrieved January 17, 2026, from [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed. (2020, May 14). Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 11. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Western Blot Procedures, Analysis and Purpose | Technology Networks [technologynetworks.com]
- 16. assaygenie.com [assaygenie.com]
Application Notes and Protocols for 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide in Drug Discovery Screening
Introduction: Unlocking the Potential of a Privileged Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically approved drugs.[1] From the pioneering antibacterial agent Prontosil to modern therapies targeting a multitude of diseases, the sulfonamide moiety has demonstrated remarkable versatility.[1][2][3] The compound 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide represents an intriguing yet underexplored member of this chemical class. Its structure combines the core benzenesulfonamide with a 2-bromo substitution, which can influence binding affinity and selectivity, and a 2,4-difluorophenyl group, which can enhance metabolic stability and membrane permeability. While specific biological activities for this exact molecule are not yet extensively documented, its structural features suggest significant potential for interaction with various biological targets.
These application notes provide a comprehensive guide for researchers and drug discovery professionals to systematically investigate the therapeutic potential of this compound. We will explore its application in screening for inhibitors of protein-protein interactions and key enzyme families, and as a potential antimicrobial or anticancer agent. The provided protocols are designed to be robust and adaptable, enabling the validation of this compound's biological activity and the elucidation of its mechanism of action.
Part 1: Potential Applications in Drug Discovery Screening
The diverse biological activities of sulfonamide derivatives suggest several promising avenues for screening this compound.[4][3]
As a Potential Inhibitor of Protein-Protein Interactions (PPIs)
The disruption of protein-protein interactions (PPIs) is a challenging but highly sought-after goal in drug discovery.[5] The sulfonamide scaffold, with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it a suitable candidate for interfering with the intricate interfaces of PPIs. The aromatic rings of this compound can engage in hydrophobic and pi-stacking interactions, while the sulfonamide group can form key hydrogen bonds, mimicking the interactions of amino acid side chains at the PPI interface.
As a Potential Enzyme Inhibitor
The sulfonamide group is a well-established pharmacophore for inhibiting various enzymes.[1][2]
-
Carbonic Anhydrases (CAs): Benzenesulfonamides are classic inhibitors of CAs, a family of zinc-containing metalloenzymes.[6] The sulfonamide moiety can coordinate with the zinc ion in the active site, leading to potent inhibition. The substituents on the benzene ring and the N-phenyl ring of this compound will likely influence its isoform selectivity.
-
Kinases: The JAK/STAT pathway is one of many signaling cascades that can be modulated by sulfonamide-containing molecules.[1][2] Kinase inhibitors often feature a heterocyclic core that mimics the adenine region of ATP, and the sulfonamide group can provide additional interactions within the ATP-binding pocket.
-
Proteases: Certain sulfonamide derivatives have shown inhibitory activity against proteases, which are crucial in various diseases, including viral infections and cancer.[1]
As a Potential Antimicrobial or Anticancer Agent
The historical success of sulfa drugs as antibacterial agents highlights the potential of sulfonamides in infectious disease research.[4] Furthermore, many sulfonamide derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of enzymes crucial for tumor growth and survival.[4][3] The cytotoxic or cytostatic potential of this compound against various bacterial strains and cancer cell lines warrants investigation.
Part 2: Experimental Protocols
The following protocols provide a starting point for screening this compound in various assay formats.
Screening for PPI Inhibition using Fluorescence Polarization (FP)
Fluorescence Polarization (FP) is a robust, homogeneous assay suitable for high-throughput screening of PPI inhibitors.[7][8] It measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer) upon binding to a larger protein.
Workflow for FP-based PPI Inhibitor Screening
Caption: Workflow for a Fluorescence Polarization (FP) based PPI inhibitor screen.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a fluorescently labeled peptide or small molecule tracer corresponding to one of the interacting partners.
-
Prepare the purified protein binding partner in a suitable assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100).
-
-
Assay Setup (384-well plate):
-
Add 10 µL of assay buffer to all wells.
-
Add 100 nL of the compound stock solution or DMSO (for controls) to the appropriate wells.
-
Add 5 µL of the protein solution to all wells except for the tracer-only control wells.
-
Add 5 µL of the fluorescent tracer solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data Summary Table:
| Parameter | Recommended Range |
| Compound Concentration | 0.1 nM - 100 µM |
| Protein Concentration | 1-3x Kd of the interaction |
| Tracer Concentration | 1-5 nM |
| Incubation Time | 30-60 minutes |
| DMSO Tolerance | < 1% |
Generic Enzymatic Inhibition Assay
This protocol can be adapted for various enzymes, such as kinases or proteases, using commercially available assay kits that typically rely on a colorimetric, fluorescent, or luminescent readout.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare the enzyme and substrate solutions as recommended by the assay kit manufacturer.
-
-
Assay Setup (96- or 384-well plate):
-
Add assay buffer to all wells.
-
Add the compound or DMSO to the appropriate wells.
-
Add the enzyme solution to all wells except the no-enzyme controls.
-
Pre-incubate the enzyme with the compound for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for the recommended time.
-
Stop the reaction if necessary, as per the kit instructions.
-
Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value as described for the FP assay.
-
Cell Viability/Cytotoxicity Assay
This protocol is used to assess the effect of the compound on the proliferation and health of cancer cell lines or microbial cultures.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound or DMSO (vehicle control).
-
-
Incubation:
-
Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
-
Viability Measurement (using a commercial luminescent assay, e.g., CellTiter-Glo®):
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Target Engagement Validation using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.[9][10][11] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[10][12]
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound or DMSO for a specified time (e.g., 1 hour).
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection:
-
Collect the supernatant and analyze the amount of soluble target protein by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble protein as a function of temperature for both the compound-treated and DMSO-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Part 3: Data Interpretation and Follow-up Studies
A successful initial screen will identify "hits"—compounds that show activity in the primary assay. It is crucial to perform follow-up studies to confirm these hits and further characterize their mechanism of action.
-
Hit Confirmation: Re-test the active compounds in the primary assay to ensure the activity is reproducible.
-
Dose-Response Analysis: For confirmed hits, perform a full dose-response analysis to determine their potency (IC50 or EC50).
-
Orthogonal Assays: Validate the hits in a secondary, mechanistically different assay to rule out artifacts from the primary screen. For example, if a hit is identified in an FP assay, it could be further tested in a cell-based PPI assay like NanoBRET.
-
Selectivity Profiling: Test the hits against related targets to assess their selectivity. For instance, a kinase inhibitor should be profiled against a panel of other kinases.
-
Mechanism of Action Studies: For promising lead compounds, further biophysical and cellular assays should be conducted to elucidate the precise mechanism by which they exert their biological effect.
Conclusion
While the specific biological activities of this compound are yet to be fully characterized, its chemical structure, based on the versatile and clinically validated sulfonamide scaffold, presents a compelling case for its investigation in drug discovery. The applications and protocols outlined in this guide provide a robust framework for researchers to systematically screen this compound against a variety of important biological targets. Through a logical progression of primary screening, hit validation, and mechanistic studies, the therapeutic potential of this compound can be thoroughly explored, potentially leading to the development of novel therapeutic agents.
References
-
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
-
- Current development in sulfonamide derivatives to enable CNS-drug discovery.
-
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
-
- Inhibition of Protein-Protein Interactions: Cell-Based Assays.
-
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
-
- Sulfonamide derivatives as multi-target agents for complex diseases.
-
- Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats.
-
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
-
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
-
- CHAPTER 3: High Throughput Screening Methods for PPI Inhibitor Discovery.
-
- The Enigmatic Mechanism of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide to a Putative Biological Role.
-
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
-
- Protein–protein interaction screening.
-
- Cancer Biology - Protein.
-
- Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells.
-
- Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype.
Sources
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-b.com [ajchem-b.com]
- 5. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Frontiers | Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype [frontiersin.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Leveraging 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide as a Versatile Chemical Probe
Authored by: Gemini, Senior Application Scientist
Abstract
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs and chemical probes.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide as a chemical probe for target identification, validation, and mechanistic studies. While direct literature on this specific molecule is nascent, its structural motifs—a reactive sulfonamide core, a strategically placed bromo group, and a difluorophenyl moiety—suggest significant potential as a covalent or non-covalent probe. This document synthesizes established principles of chemical biology with field-proven protocols to create a self-validating workflow, enabling researchers to unlock the therapeutic and biological potential of this compound and its analogs.
Foundational Principles: Understanding the Probe
This compound is a molecule of interest due to its unique combination of functional groups. The sulfonamide group (-SO₂NH-) is a well-established zinc-binding moiety, critical for the inhibition of metalloenzymes like carbonic anhydrases and matrix metalloproteinases.[1] The aromatic rings and their substituents are key for dictating binding specificity and potency.
The most intriguing feature for its use as a probe is the potential for the 2-bromo-benzenesulfonamide core to act as a "latent" or "masked" electrophile. While aryl bromides are generally stable, the specific electronic environment created by the sulfonamide and the protein binding pocket could activate this group, enabling it to react with nucleophilic amino acid residues (e.g., Lysine, Tyrosine, Cysteine) on a target protein. This "proximity-induced" reactivity forms the basis of powerful target identification strategies.[3][4]
Physicochemical Properties
A thorough understanding of the probe's fundamental properties is the first step in any successful experimental campaign.
| Property | Value | Source |
| CAS Number | 941294-30-0 | [ChemScene][5] |
| Molecular Formula | C₁₂H₈BrF₂NO₂S | [ChemScene][5] |
| Molecular Weight | 348.16 g/mol | [ChemScene][5] |
| TPSA | 46.17 Ų | [ChemScene][5] |
| LogP | 3.5281 | [ChemScene][5] |
| Purity | ≥98% (Commercially Available) | [ChemScene][5] |
Hypothesized Mechanism of Action
The probe can operate through two primary, non-exclusive mechanisms. The experimental workflows detailed below are designed to elucidate which, if any, is dominant for a given protein target.
Caption: Hypothesized dual mechanism of the chemical probe.
Experimental Workflows & Protocols
A systematic approach is crucial for successfully deploying a new chemical probe. The following sections outline a comprehensive, multi-stage workflow from initial characterization to in-depth mechanistic studies.
Workflow Part 1: Probe Characterization & Target Discovery
This initial phase focuses on ensuring the probe is viable for biological experiments and identifying its potential protein targets in a complex proteome.
Caption: Workflow for initial probe validation and target identification.
Protocol 1: Solubility and Stability Assessment
Rationale: Before any biological assay, it is imperative to determine the probe's solubility and stability in aqueous buffer systems to ensure accurate concentration calculations and avoid artifacts from precipitation or degradation.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the probe in 100% DMSO.
-
Working Solutions: Serially dilute the stock solution into the primary experimental buffer (e.g., PBS, pH 7.4) to a range of final concentrations (e.g., 1 µM to 100 µM). The final DMSO concentration should be kept low and consistent across all experiments (typically ≤ 0.5%).
-
Solubility Check: Visually inspect the solutions for any precipitation. For a more quantitative measure, incubate the solutions for 1-2 hours at the experimental temperature (e.g., 37°C), centrifuge at high speed (e.g., >14,000 x g) for 20 minutes, and measure the concentration of the supernatant via HPLC-UV.
-
Stability Check: Incubate the probe in the experimental buffer at the desired temperature for various time points (e.g., 0, 2, 6, 24 hours). Analyze the samples by LC-MS at each time point to monitor for degradation products.
Protocol 2: Phenotypic Screening
Rationale: A phenotypic screen can reveal a cell-based functional effect of the probe, providing a crucial starting point and biological context for subsequent target deconvolution efforts.
Methodology:
-
Assay Selection: Choose a relevant cell line and a robust, high-throughput assay (e.g., cell viability, reporter gene expression, cytokine secretion).
-
Dose-Response: Treat cells with a range of probe concentrations (e.g., 10-point, 3-fold serial dilution from 100 µM) for a defined period (e.g., 24-72 hours).
-
Data Acquisition: Measure the phenotypic endpoint using a plate reader or high-content imager.
-
Analysis: Plot the dose-response curve and calculate the half-maximal effective concentration (EC₅₀). A reproducible, potent effect justifies moving forward with target identification.
Protocol 3: Chemoproteomic Target Identification via "Inverse Drug Discovery"
Rationale: This powerful strategy identifies proteins that covalently interact with the probe within a complex cellular lysate.[3] It requires synthesizing a modified version of the probe containing a bioorthogonal handle (e.g., an alkyne or azide) for downstream enrichment.
Methodology:
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a terminal alkyne group. This is typically done by adding a short polyethylene glycol (PEG) linker to a position on the molecule that is predicted to be solvent-exposed and not critical for binding.
-
Lysate Preparation: Culture and harvest cells of interest. Lyse the cells in a suitable buffer (e.g., PBS with protease inhibitors) and clarify the lysate by ultracentrifugation. Determine the total protein concentration (e.g., via BCA assay).
-
Probe Labeling: Treat the proteome (e.g., 1 mg/mL) with the alkyne-tagged probe (e.g., 1-10 µM) and a vehicle control (DMSO) for a set time (e.g., 1-2 hours) at room temperature.
-
Click Chemistry: Add the following reagents to conjugate a biotin-azide tag to the probe-labeled proteins:
-
Biotin-azide tag (e.g., 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)
-
Copper(II) sulfate (CuSO₄) (1 mM)
-
Incubate for 1 hour at room temperature.
-
-
Protein Enrichment: Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour to capture the biotinylated proteins.
-
Washing: Vigorously wash the beads with high-stringency buffers (e.g., containing SDS and urea) to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides overnight.
-
Mass Spectrometry: Collect the peptide-containing supernatant and analyze it by LC-MS/MS to identify the proteins.
-
Data Analysis: Compare the spectral counts or peptide intensities from the probe-treated sample to the vehicle control. Bona fide targets will be significantly enriched in the probe-treated sample.
Workflow Part 2: Target Validation & Mechanistic Elucidation
Once a list of putative targets is generated, the next critical phase is to validate these interactions and understand their biochemical consequences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. “Inverse Drug Discovery” strategy to identify proteins that are targeted by latent electrophiles – exemplified by arylfluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemscene.com [chemscene.com]
Application Note: A Robust Protocol for the Palladium-Catalyzed N-arylation of 2-bromobenzenesulfonyl chloride with 2,4-difluoroaniline
Abstract
This application note provides a comprehensive and detailed protocol for the N-arylation of 2-bromobenzenesulfonyl chloride with 2,4-difluoroaniline to synthesize N-(2,4-difluorophenyl)-2-bromobenzenesulfonamide. This transformation is achieved via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1][2] The protocol herein is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the reaction intricacies for researchers in drug discovery and materials science.
Introduction
The synthesis of N-aryl sulfonamides is of paramount importance in medicinal chemistry, as this moiety is a key structural feature in numerous therapeutic agents.[3][4] The target molecule, N-(2,4-difluorophenyl)-2-bromobenzenesulfonamide, combines the structural motifs of a halogenated aniline and a brominated benzenesulfonyl group, making it a valuable building block for further functionalization in the development of novel pharmaceuticals and functional materials. Traditional methods for the synthesis of sulfonamides often involve the reaction of a sulfonyl chloride with an amine, but the efficiency of this process can be limited, especially with weakly nucleophilic anilines.[1] The Buchwald-Hartwig amination offers a powerful and general method for the formation of C-N bonds, overcoming many of the limitations of classical methods.[2] This protocol details the successful application of a palladium-catalyzed system for the efficient coupling of 2-bromobenzenesulfonyl chloride and the electron-deficient 2,4-difluoroaniline.
Reaction Principle and Mechanism
The N-arylation is achieved through a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. The catalytic cycle, illustrated below, is generally accepted to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-bromobenzenesulfonyl chloride) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (2,4-difluoroaniline) coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl sulfonamide product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
The choice of ligand is critical to the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst, facilitating both the oxidative addition and reductive elimination steps.[5]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig N-arylation.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the N-arylation reaction.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| 2-bromobenzenesulfonyl chloride | >98% | Sigma-Aldrich |
| 2,4-difluoroaniline | >99% | Sigma-Aldrich |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Strem Chemicals |
| Xantphos | >98% | Strem Chemicals |
| Cesium carbonate (Cs₂CO₃) | >99.9% | Sigma-Aldrich |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich |
| Schlenk flask | 50 mL, with magnetic stir bar | VWR |
| Inert gas system | Argon or Nitrogen | Airgas |
| Heating mantle with temperature control | - | IKA |
| Thin Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ | Merck |
| Column chromatography supplies | Silica gel (230-400 mesh), solvents (hexanes, ethyl acetate) | - |
Experimental Workflow
Caption: Step-by-step experimental workflow for the N-arylation reaction.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL Schlenk flask, previously dried and cooled under an inert atmosphere (Argon or Nitrogen), add a magnetic stir bar.
-
Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]
-
-
Addition of Reagents:
-
To the flask, add 2-bromobenzenesulfonyl chloride (1.0 mmol, 1.0 equiv), 2,4-difluoroaniline (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Rationale: A slight excess of the aniline is used to ensure complete consumption of the limiting sulfonyl chloride. Cesium carbonate is a strong, non-nucleophilic base effective in deprotonating the aniline to form the active nucleophile.[5]
-
-
Addition of Solvent and Catalyst:
-
Add anhydrous toluene (10 mL) to the flask.
-
In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the reaction flask.
-
Rationale: Toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the reactants.[6] Xantphos is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination, and is particularly effective for coupling with sulfonamides.[7]
-
-
Reaction Conditions:
-
Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the starting material is consumed (typically 12-24 hours).
-
Rationale: Elevated temperatures are generally required to overcome the activation energy for the catalytic cycle.[6]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-(2,4-difluorophenyl)-2-bromobenzenesulfonamide.
-
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Yield | 75-90% (isolated yield) |
| Purity | >98% after column chromatography |
| Appearance | White to off-white solid |
| Characterization | Consistent with the structure of N-(2,4-difluorophenyl)-2-bromobenzenesulfonamide |
Troubleshooting:
-
Low Yield:
-
Cause: Incomplete reaction or catalyst deactivation.
-
Solution: Ensure a strictly inert atmosphere. Consider using a palladium precatalyst for more consistent results.[8] The reaction time may need to be extended. The quality of the reagents, particularly the base and solvent, is critical.
-
-
Side Reactions:
-
Cause: Hydrolysis of the sulfonyl chloride.
-
Solution: Use anhydrous solvent and reagents.
-
-
Difficulty in Purification:
-
Cause: Co-elution of impurities.
-
Solution: Optimize the solvent system for column chromatography.
-
Conclusion
This application note provides a reliable and well-rationalized protocol for the N-arylation of 2-bromobenzenesulfonyl chloride with 2,4-difluoroaniline using a palladium-catalyzed Buchwald-Hartwig reaction. The detailed experimental procedure, coupled with explanations for the choice of reagents and conditions, is intended to empower researchers to successfully synthesize this valuable building block and to adapt the methodology for related transformations. The inherent logic and self-validating nature of the protocol ensure a high degree of success and reproducibility for professionals in the field of drug development and chemical synthesis.
References
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. [Link]
-
Palladium-Catalyzed Intramolecular Allylic Amidation via Decarboxylative Aromatization: Synthesis of N-Allyl-N-aryl Sulfonamides. The Journal of Organic Chemistry. [Link]
-
Palladium nanoparticles as reusable catalyst for the synthesis of N-aryl sulfonamides under mild reaction conditions. Taylor & Francis Online. [Link]
-
Palladium‐catalyzed N‐(acridin‐9‐yl)arene sulfonamides synthesis... ResearchGate. [Link]
-
Palladium-Catalyzed Addition of Aryl Halides to N‑Sulfinylamines for the Synthesis of Sulfinamides. CORE. [Link]
-
Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH. [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for PF-04447943 (CAS No. 1082744-20-4)
A Guide for Researchers and Drug Development Professionals
Editor's Note: The initial query for CAS 941294-30-0 has been associated with the compound 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide[1][2][3]. However, based on the request for detailed application notes for research and drug development, this guide focuses on the well-characterized and biologically active compound PF-04447943 , a potent and selective PDE9A inhibitor, which has a correct CAS number of 1082744-20-4 [4][5]. It is presumed that the user's interest lies in this latter compound due to its extensive use in neuroscience research.
Section 1: Introduction and Mechanism of Action
PF-04447943 is a cell-permeable, brain-penetrant pyrazolo[3,4-d]pyrimidinone compound that functions as a highly potent and selective inhibitor of phosphodiesterase 9A (PDE9A)[5][6]. PDE9A is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a critical second messenger in various signaling pathways, including those modulated by glutamate binding to NMDA receptors[5]. By inhibiting PDE9A, PF-04447943 elevates cGMP levels in the brain, which has been shown to enhance synaptic plasticity and improve cognitive function in preclinical models[4][7]. Its high selectivity for PDE9A over other PDE families makes it a valuable tool for studying cGMP-mediated signal transduction in the central nervous system[4][5].
The primary application of PF-04447943 in a research setting is to pharmacologically probe the function of the PDE9A-cGMP pathway. Studies have shown its efficacy in enhancing neurite outgrowth, synapse formation, and long-term potentiation (LTP) in hippocampal neurons[5][8]. These cellular effects translate to improved performance in rodent models of memory and cognition, such as the novel object recognition and Y-maze spatial recognition tests[6][8].
Figure 2: Recommended workflow for the handling and storage of PF-04447943.
Section 5: Protocol for Solution Preparation
The following protocol outlines the steps for preparing a stock solution and subsequent working solutions for in vitro and in vivo experiments.
5.1 Materials and Equipment
-
PF-04447943 solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
Vortex mixer
-
Appropriate aqueous buffer or cell culture medium for dilution
5.2 Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Pre-computation: Before opening the vial, calculate the required volume of DMSO. Use the batch-specific molecular weight from the certificate of analysis.
-
Formula: Volume (µL) = [Weight of Compound (mg) / Molecular Weight ( g/mol )] * 100,000
-
Example: For 5 mg of PF-04447943 (MW = 395.46 g/mol ): Volume (µL) = [5 mg / 395.46 g/mol ] * 100,000 ≈ 1264.4 µL of DMSO.
-
-
Reconstitution: Allow the vial of solid PF-04447943 to equilibrate to room temperature before opening to prevent condensation. Add the calculated volume of anhydrous DMSO to the vial.
-
Solubilization: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes. Store immediately at -20°C.
5.3 Protocol: Preparation of Working Solutions
-
For Cell Culture Experiments: Thaw a single aliquot of the 10 mM stock solution. Serially dilute the stock solution into pre-warmed cell culture medium to achieve the desired final concentration (e.g., 30-100 nM for neuronal cultures).[5][8]
-
Causality: It is critical to add the DMSO stock to the aqueous medium and mix immediately. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
-
-
For In Vivo Dosing: The formulation for oral (p.o.) administration in rodents often involves a vehicle such as a suspension in 0.5% methylcellulose. Further dilution of the DMSO stock into an appropriate vehicle is required. The final dosing volume and formulation will depend on the specific experimental design and animal model. Doses in the range of 1-10 mg/kg have been shown to be effective in rodents.[4][8]
Section 6: References
-
Safety Data Sheet. Generic SDS Source. (Note: A specific SDS for PF-04447943 was not found; this links to a generic SDS example to illustrate typical content).
-
PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor. BioCrick. [Link]
Sources
- 1. 2-Bromo-N-(2,4-difluorophenyl)benzenesulphonamide [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Application Note: A Guide to Fragment-Based Screening Using 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide as a Case Study
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has cemented itself as a powerful and efficient strategy for identifying novel lead compounds in modern drug development.[1][2] Unlike traditional high-throughput screening (HTS), which tests large libraries of complex, drug-like molecules, FBDD begins by screening small, low-molecular-weight compounds, or "fragments," for weak but high-quality interactions with a biological target.[1][2][3][4] These initial fragment hits serve as starting points for medicinal chemistry efforts to grow, link, or merge them into more potent, drug-like candidates.[1][3]
The "Rule of Three" and Core Principles
The foundational principle of FBDD is rooted in the concept that smaller, less complex molecules can explore chemical space more efficiently.[2] A widely accepted guideline for designing fragment libraries is the "Rule of Three" (Ro3), which suggests ideal fragments should possess:
-
Molecular weight < 300 Da
-
cLogP ≤ 3
-
Number of hydrogen bond donors ≤ 3
-
Number of hydrogen bond acceptors ≤ 3
By adhering to these guidelines, fragments maintain aqueous solubility for biophysical assays and possess high "ligand efficiency"—a measure of binding energy per heavy atom. This efficiency makes them ideal starting points for optimization.[2]
Key Advantages of FBDD
-
Higher Hit Rates: Fragments are less complex, increasing the statistical probability of finding a complementary fit within a target's binding site.
-
Efficient Exploration of Chemical Space: A smaller, more diverse fragment library can achieve broader coverage of chemical space than a much larger HTS library.[2]
-
Tractable Starting Points: The simplicity of fragment hits provides medicinal chemists with clear vectors for chemical elaboration and optimization.[3][8]
-
Access to Challenging Targets: FBDD has proven successful against difficult target classes, including protein-protein interactions.[9]
Biophysical techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography are central to FBDD, as they are sensitive enough to detect the weak binding affinities typical of fragment hits.[1][3][9]
Profile of the Fragment: 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide
This application note uses This compound (henceforth referred to as "Fragment 1") as an exemplary chemical probe to illustrate the FBDD workflow. While not a widely documented inhibitor, its structure contains several features that make it an excellent candidate for an FBDD campaign.
Rationale for Selection: A Privileged Scaffold
Fragment 1 incorporates several key features prized in modern medicinal chemistry:
-
Sulfonamide Core: This is a well-established pharmacophore known to engage in a variety of biological interactions.[10]
-
Bromine Atom: The bromine atom can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction with electron-rich atoms (like backbone carbonyls) that can significantly enhance binding affinity and specificity.[11][12][13] The bromine also provides a reactive handle for synthetic elaboration via cross-coupling chemistry.
-
Difluorophenyl Ring: The fluorine atoms can improve metabolic stability and modulate the compound's physicochemical properties. Fluorine is also a valuable probe for ¹⁹F-NMR screening, a powerful technique in FBDD due to its high sensitivity and lack of background signal from biological samples.[14][15][16]
Physicochemical Properties
The properties of Fragment 1 align well with the principles of FBDD, making it a suitable candidate for screening.
| Property | Value | Source | Conformance to "Rule of Three" |
| Molecular Formula | C₁₂H₈BrF₂NO₂S | [17] | N/A |
| Molecular Weight | 348.16 g/mol | [17] | Slightly exceeds <300 Da, but acceptable for diverse libraries |
| cLogP | 3.528 | [17] | Slightly exceeds ≤3, indicating moderate lipophilicity |
| Hydrogen Bond Acceptors | 2 | [17] | Yes (≤3) |
| Hydrogen Bond Donors | 1 | [17] | Yes (≤3) |
| Rotatable Bonds | 3 | [17] | Yes (≤3) |
While its molecular weight and cLogP are slightly above the strict Ro3 guidelines, many modern fragment libraries include such compounds to increase structural diversity and explore more complex interactions.[14]
Experimental Workflow: From Library to Hit
A successful FBDD campaign follows a structured, multi-stage process to identify, validate, and characterize fragment hits. The workflow is designed to be hierarchical, using high-throughput, sensitive techniques for primary screening and more detailed, lower-throughput methods for validation and structural elucidation.[9]
Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.
Primary Screening Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures changes in refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[18] It is an ideal method for primary fragment screening due to its high sensitivity, relatively high throughput, and ability to provide kinetic data.[19][20][21]
Principle of SPR in Fragment Screening
In a typical FBDD experiment, the target protein is immobilized on the sensor chip surface. A solution containing the fragment is then flowed over the surface. If the fragment binds to the protein, the accumulation of mass on the chip surface causes a change in the refractive index, which is detected as a response signal. The magnitude of the signal is proportional to the amount of bound fragment.
Step-by-Step Protocol for SPR-Based Screening
Objective: To identify fragments that bind to the target protein from a library.
Materials:
-
SPR instrument (e.g., Biacore 8K)
-
Sensor chip (e.g., CM5, suitable for amine coupling)
-
Target protein (>95% purity)
-
Fragment 1 and fragment library, dissolved in 100% DMSO
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (e.g., 8,000-12,000 Response Units) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
Causality: Amine coupling is a robust and common method for creating a stable, covalent linkage between the protein and the chip surface. A reference flow cell is prepared by performing the activation and deactivation steps without protein injection to allow for subtraction of bulk refractive index changes and non-specific binding.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration (e.g., 100-200 µM) with a constant, low percentage of DMSO (e.g., 1-2%).
-
Inject each fragment solution over the reference and target flow cells for a defined association time (e.g., 30 seconds), followed by a dissociation phase with running buffer (e.g., 60 seconds).
-
Causality: The high fragment concentration is necessary to detect weak (µM to mM) affinity interactions. A short contact time is sufficient for the rapid on/off kinetics typical of fragments.
-
-
Data Analysis and Hit Identification:
-
Subtract the signal from the reference flow cell from the target flow cell signal to obtain the specific binding sensorgram.
-
A fragment is considered a preliminary "hit" if it produces a stable, concentration-dependent binding signal that is significantly above the background noise of the assay.
-
Hits are typically confirmed by re-testing and generating a dose-response curve to estimate the dissociation constant (K_D).
-
Orthogonal Validation Protocol: NMR Spectroscopy
It is critical to validate hits from a primary screen using an independent, orthogonal technique to eliminate false positives.[8] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD)-NMR, are exceptionally well-suited for this purpose as they are highly sensitive to weak binding events and provide structural information about the binding interaction.[22][23]
Principle of STD-NMR
STD-NMR detects binding by observing the transfer of magnetic saturation from the target protein to a bound ligand.[22] Resonances of the protein are selectively irradiated. This saturation propagates throughout the protein via spin diffusion and is transferred to any bound fragments. When the fragment dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its signals in the NMR spectrum. By subtracting a spectrum with irradiation from one without, only the signals of binding ligands remain.[24]
Step-by-Step Protocol for STD-NMR Validation
Objective: To confirm the binding of Fragment 1 to the target protein and identify the parts of the fragment in closest contact with the protein.
Materials:
-
NMR spectrometer (≥600 MHz) with a cryoprobe
-
Target protein solution in a deuterated buffer (e.g., 20-50 µM in 50 mM phosphate buffer, pD 7.4, 99.9% D₂O)
-
Fragment 1 stock solution
-
NMR tubes
Methodology:
-
Sample Preparation:
-
Prepare a sample containing the target protein (e.g., 20 µM) and Fragment 1 (e.g., 1 mM) in the deuterated buffer.
-
Causality: A large excess of the ligand is required to ensure that a detectable fraction of the ligand population is bound to the protein at any given time.[24]
-
-
NMR Experiment Setup:
-
Acquire a standard 1D ¹H NMR spectrum to identify the resonances of Fragment 1.
-
Set up the STD-NMR experiment. This involves two key spectra:
-
On-resonance spectrum: Selective saturation is applied to a region where only protein signals appear (e.g., -1.0 ppm for aliphatic protons).
-
Off-resonance spectrum: Saturation is applied to a region far from any protein or ligand signals (e.g., 40 ppm) as a control.
-
-
A typical saturation time (t_sat) is 1-2 seconds.
-
Causality: The difference between the off-resonance and on-resonance spectra cancels out signals from non-binding molecules, leaving only the signals from the binding fragment. The intensity of the STD signal is not directly proportional to affinity but is influenced by binding kinetics.[24][25]
-
-
Data Analysis and Epitope Mapping:
-
Process the data to generate the final difference spectrum.
-
Binding is confirmed if signals corresponding to Fragment 1 are present in the STD spectrum.
-
Epitope Mapping: The relative intensities of the signals in the STD spectrum reveal which protons on the fragment are in closest proximity to the protein surface. Protons receiving the strongest saturation transfer (highest STD intensity) are part of the binding epitope.
-
Caption: Principle of Saturation Transfer Difference (STD) NMR.
Structural Biology Protocol: X-Ray Crystallography
The ultimate validation for an FBDD hit is the determination of its three-dimensional structure when bound to the target protein.[8][26] X-ray crystallography provides high-resolution information on the binding mode, orientation, and specific molecular interactions, which is invaluable for guiding structure-based drug design and fragment elaboration.[8][26]
Step-by-Step Protocol for Co-crystallization or Soaking
Objective: To obtain a high-resolution crystal structure of the target protein in complex with Fragment 1.
Materials:
-
Purified, concentrated target protein (5-15 mg/mL)
-
Crystallization screens and plates
-
Fragment 1 solution
-
Cryoprotectant
-
Synchrotron X-ray source
Methodology: Two main approaches can be used:
A) Crystal Soaking (Preferred for initial screening):
-
Grow Apo Crystals: First, grow crystals of the target protein alone by screening various crystallization conditions (precipitants, buffers, salts).
-
Prepare Soaking Solution: Prepare a solution of the fragment at a high concentration (e.g., 20-50 mM for fragments) in a buffer compatible with the crystal (mother liquor).[26]
-
Soak the Crystal: Transfer an apo crystal into a droplet of the soaking solution. The soaking time can range from minutes to several hours.[26]
-
Causality: Soaking allows the fragment to diffuse through the solvent channels of the crystal and into the active site without disrupting the crystal lattice. This method is efficient for screening multiple fragments against a single, well-established crystal form.[26]
-
-
Cryo-protection and Data Collection: Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling it in liquid nitrogen. Collect diffraction data at a synchrotron source.
B) Co-crystallization:
-
Form Protein-Fragment Complex: Incubate the purified protein with a molar excess of Fragment 1 prior to setting up crystallization trials.
-
Screen for Crystals: Screen for crystallization conditions for the protein-fragment complex.
-
Causality: This method is used when fragment binding induces a conformational change in the protein that is incompatible with the apo crystal lattice, or when soaking fails.
-
-
Data Processing and Structure Solution: Process the diffraction data to solve and refine the electron density map, confirming the presence and defining the binding pose of Fragment 1.
Data Interpretation and Hit-to-Lead Strategy
The final phase of the FBDD campaign involves synthesizing all the data to build a comprehensive understanding of the fragment hit and devise a strategy for its optimization into a potent lead compound.
Synthesizing Data from Multiple Techniques
A successful hit will have a clear, consistent profile across all analytical methods.
| Technique | Question Answered | Favorable Result for Fragment 1 |
| SPR | Does it bind? What is the affinity (K_D)? | Confirmed binding with a K_D in the µM-mM range. |
| STD-NMR | Does it bind in solution? What is the binding epitope? | Confirmed binding; epitope map highlights the bromophenyl or difluorophenyl ring as the primary contact point. |
| X-ray Crystallography | How does it bind? What are the specific interactions? | High-resolution structure shows clear electron density for the fragment in a specific binding pocket, potentially revealing a key halogen bond from the bromine atom. |
The Path Forward: Elaboration Strategies
The structural data from crystallography is the roadmap for medicinal chemistry. For Fragment 1, several elaboration strategies are possible:
-
Fragment Growing: If the crystal structure reveals a solvent-exposed vector on the fragment, new chemical functionality can be added to engage with nearby residues on the protein and increase affinity. The bromine atom on Fragment 1 is an ideal "vector" for growth using reactions like Suzuki or Sonogashira coupling.
-
Fragment Linking: If a second, nearby fragment hit is identified, the two can be chemically linked together to create a larger molecule that binds with much higher affinity.
-
Fragment Merging: If two overlapping fragment hits are found, a new molecule can be designed that incorporates the key binding features of both.
Caption: Common strategies for evolving fragment hits into lead compounds.
Conclusion
This application note provides a comprehensive framework for utilizing a well-designed chemical probe, This compound , in a fragment-based drug discovery campaign. By integrating sensitive biophysical screening techniques like SPR with robust orthogonal validation methods like STD-NMR and definitive structural biology through X-ray crystallography, researchers can efficiently identify and validate high-quality fragment hits. The structural features of this particular fragment—including its halogen bond donor and vectors for synthetic elaboration—make it an ideal starting point for a structure-guided medicinal chemistry program aimed at developing novel, high-affinity lead compounds.
References
-
Rodrigues, V. Z., et al. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. ResearchGate. Available at: [Link]
-
PubChem. 2-bromo-N-(2,4-difluorophenyl)benzamide. National Center for Biotechnology Information. Available at: [Link]
-
Wang, N., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]
-
Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]
-
Keserű, G. M., & Lobenwein, J. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. Available at: [Link]
-
Wikipedia. Fragment-based lead discovery. Available at: [Link]
-
Renn, C., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Lange, A., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Molecules. Available at: [Link]
-
One Nucleus. (2024). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available at: [Link]
-
Leung, C., et al. (2012). Saturation transfer difference NMR for fragment screening. PubMed. Available at: [Link]
-
MDPI. (2023). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Available at: [Link]
-
Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules. Available at: [Link]
-
Angulo, J., & Cerdan, S. (2023). Imaging Saturation Transfer Difference (STD) NMR: Affinity and Specificity of Protein–Ligand Interactions from a Single NMR Sample. Journal of the American Chemical Society. Available at: [Link]
-
Jee, J., & Hye, M. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. Available at: [Link]
-
Stahelin, R.V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]
-
de Vleeschauwer, M., & Wright, G. J. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal. Available at: [Link]
-
Inaoka, D. K., et al. (2016). Screening the MayBridge Rule of 3 Fragment Library for Compounds That Interact with the Trypanosoma brucei myo-Inositol-3-Phosphate Synthase and/or Show Trypanocidal Activity. PLOS Neglected Tropical Diseases. Available at: [Link]
-
Zhu, W., et al. (2021). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Medicinal Chemistry. Available at: [Link]
-
Mertens, H. D. T., et al. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers in Molecular Biosciences. Available at: [Link]
-
ResearchGate. (2016). (PDF) Applications of F-NMR in Fragment-Based Drug Discovery. Available at: [Link]
-
Neumann, L., et al. (2010). SPR-based fragment screening: advantages and applications. PubMed. Available at: [Link]
-
ResearchGate. (2022). The 'rule of three' for fragment-based drug discovery: Where are we now?. Available at: [Link]
-
Carpenter, E. P., et al. (2008). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols. Available at: [Link]
-
PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Available at: [Link]
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Available at: [Link]
-
Sygnature Discovery. Fragment Screening. Available at: [Link]
-
IUCr Journals. (2016). Guidelines for the successful generation of protein-ligand complex crystals. Available at: [Link]
-
Practical Fragments. (2011). Pushing the Rule of 3. Available at: [Link]
-
PharmaFeatures. (2024). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Available at: [Link]
-
ResearchGate. (2012). (PDF) Saturation Transfer Difference NMR for Fragment Screening. Available at: [Link]
-
Mayer, M., & Meyer, B. (2001). Saturation Transfer Difference NMR Spectroscopy for Identifying Ligand Epitopes and Binding Specificities. Angewandte Chemie International Edition. Available at: [Link]
-
Wilcken, R., et al. (2012). Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. PubMed. Available at: [Link]
-
van de Rut, P. L., et al. (2019). Fragment-based drug discovery campaigns guided by native mass spectrometry. MedChemComm. Available at: [Link]
-
Frontiers. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Available at: [Link]
-
ResearchGate. (2019). (PDF) Concepts and Core Principles of Fragment-Based Drug Design. Available at: [Link]
-
ResearchGate. (n.d.). From crystals to structure: (A) Protein crystals. (B) X-ray diffraction.... Available at: [Link]
-
ZoBio. Fragment Screening and Compound Profiling. Available at: [Link]
-
Papalia, G. A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports. Available at: [Link]
-
PubChem. 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Request PDF. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. onenucleus.com [onenucleus.com]
- 3. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 5. Screening the MayBridge Rule of 3 Fragment Library for Compounds That Interact with the Trypanosoma brucei myo-Inositol-3-Phosphate Synthase and/or Show Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemscene.com [chemscene.com]
- 18. portlandpress.com [portlandpress.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Multiplexed experimental strategies for fragment library screening using SPR biosensors | bioRxiv [biorxiv.org]
- 22. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. d-nb.info [d-nb.info]
- 25. Frontiers | Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening [frontiersin.org]
- 26. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide
This technical support guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide. Our goal is to empower you to overcome common challenges and significantly improve your reaction yields.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone reaction in the development of various pharmaceutical compounds. The primary method for its synthesis involves the nucleophilic substitution of the chlorine atom in 2-bromobenzenesulfonyl chloride by the amino group of 2,4-difluoroaniline. This reaction, while straightforward in principle, is often plagued by issues that can lead to low yields and purification difficulties. This guide will provide a comprehensive overview of how to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in this synthesis?
A1: The most frequent cause of low yields is the hydrolysis of the highly reactive 2-bromobenzenesulfonyl chloride starting material.[1] This compound is sensitive to moisture, which converts it into the unreactive 2-bromobenzenesulfonic acid. To circumvent this, it is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
A2: The formation of multiple products often indicates side reactions. Common byproducts include:
-
Bis-sulfonylation of the primary amine: This occurs when a second molecule of 2-bromobenzenesulfonyl chloride reacts with the newly formed sulfonamide. This is more likely with an excess of the sulfonyl chloride and a strong base.
-
Hydrolysis of the sulfonyl chloride: As mentioned, this leads to the formation of 2-bromobenzenesulfonic acid.
-
Unreacted starting materials: Incomplete reactions will show spots corresponding to both 2-bromobenzenesulfonyl chloride and 2,4-difluoroaniline.
Q3: How can I effectively purify the final product to improve the isolated yield?
A3: Recrystallization is a highly effective method for purifying aryl sulfonamides.[2] The choice of solvent is critical and may require some experimentation. Common solvents for similar compounds include ethanol or mixtures of ethanol and water. For more challenging purifications, column chromatography on silica gel can be employed.
Q4: Can I use a different base other than pyridine?
A4: Yes, other non-nucleophilic organic bases like triethylamine are commonly used to neutralize the HCl byproduct.[1] For less reactive amines, a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) may be more effective. The choice of base can significantly impact the reaction rate and yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Hydrolysis of 2-bromobenzenesulfonyl chloride.[1] 2. Low reactivity of 2,4-difluoroaniline. 3. Inappropriate solvent or base.[1] | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere. 2. Consider using a stronger base (e.g., DBU) or adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to increase the reaction rate.[3] 3. Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF). |
| Formation of Multiple Products | 1. Bis-sulfonylation of the primary amine. 2. Uncontrolled reaction temperature. | 1. Use a slight excess of the 2,4-difluoroaniline (1.1-1.2 equivalents) to ensure complete consumption of the sulfonyl chloride.[1] 2. Add the 2-bromobenzenesulfonyl chloride solution dropwise to the amine solution at 0 °C to control the initial exothermic reaction. |
| Product is Discolored (Yellow/Brown) | 1. Oxidation of the aniline starting material. 2. Impurities in the starting materials. | 1. Ensure the use of high-purity starting materials. 2. Consider purifying the starting materials before the reaction if their purity is questionable. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the work-up solvents. 2. Formation of an emulsion during extraction. | 1. After quenching the reaction with water, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. To break up emulsions, add brine (saturated NaCl solution) during the work-up. |
Optimized Experimental Protocol
This protocol is a representative method and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2,4-Difluoroaniline (1.0 equivalent)
-
2-Bromobenzenesulfonyl chloride (1.1 equivalents)[4]
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 equivalents)
-
Deionized water
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,4-difluoroaniline (1.0 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add pyridine (1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 2-bromobenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reaction Mechanism and Workflow Visualization
To further clarify the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: Reaction mechanism for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis.
References
-
Sulfonamide synthesis under green conditions | Request PDF. ResearchGate. Available from: [Link]
- Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof. Google Patents.
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available from: [Link]
Sources
Technical Support Center: Optimizing Cross-Coupling Reactions of Benzenesulfonyl Chlorides
Welcome to the technical support center for optimizing coupling reactions involving benzenesulfonyl chlorides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful C-C and C-N bond-forming reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve optimal results in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the cross-coupling of benzenesulfonyl chlorides. Each issue is presented with probable causes and actionable solutions grounded in established chemical principles.
Q1: Why is the yield of my desired coupled product consistently low?
Low yields in cross-coupling reactions with benzenesulfonyl chlorides can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.
Probable Causes & Solutions:
-
Catalyst Deactivation: Palladium catalysts, commonly used in these reactions, can deactivate through aggregation into palladium black, especially at high temperatures.[1] Additionally, phosphine ligands are susceptible to oxidation, which can inhibit the catalytic cycle.[2]
-
Solution: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents to minimize oxidation.[2] If palladium black is observed, consider lowering the reaction temperature or using a more stabilizing ligand.[1] Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) can often provide greater stability.[1]
-
-
Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is an electrophilic reagent that can hydrolyze, especially in the presence of heat and water.[3][4] This side reaction consumes your starting material and reduces the overall yield.
-
Solution: Use anhydrous solvents and reagents. If an aqueous base is required, as is common in Suzuki-Miyaura couplings, add it slowly and consider running the reaction at a lower temperature if possible. The rate of hydrolysis is dependent on factors like the concentration of water and the electronic nature of the substituents on the benzene ring.[5]
-
-
Inefficient Oxidative Addition: The first step in many catalytic cycles is the oxidative addition of the palladium(0) catalyst to the sulfonyl chloride. The reactivity order for this step is generally Ar-I > Ar-SO₂Cl > Ar-Br > Ar-Cl.[6][7][8] If your system is not optimized, this step can be a bottleneck.
-
Solution: For less reactive sulfonyl chlorides, employing bulky and electron-rich phosphine ligands can facilitate the oxidative addition step.[1] Increasing the reaction temperature may also be necessary, but must be balanced against the risk of catalyst deactivation and substrate decomposition.[8]
-
-
Side Reactions (Desulfonylation): Palladium catalysts can sometimes promote the desulfonylation of arylsulfonyl chlorides, where the sulfonyl chloride acts as an aryl halide equivalent, leading to the formation of biaryls without the sulfonyl group.[8]
-
Solution: The choice of ligand is critical in directing the reaction pathway. Some ligand systems are specifically designed to promote C-S bond formation over desulfonylation.[8] Careful screening of ligands may be necessary to minimize this side reaction.
-
Q2: I'm observing significant amounts of homocoupling of my boronic acid (in Suzuki-Miyaura reactions). How can I minimize this?
Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of symmetrical biaryls and consuming your nucleophilic partner.
Probable Causes & Solutions:
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of boronic acids.
-
Solution: Thoroughly degas all solvents and reagents by bubbling with an inert gas (e.g., argon) for an extended period.[9] Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Base-Induced Degradation: Some boronic acids are unstable in the presence of strong bases, leading to protodeboronation or other degradation pathways that can contribute to homocoupling.
-
Solution: Use the mildest base that is effective for your transformation. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good starting points.[9][10] The choice of base can be critical; for instance, in some Suzuki-Miyaura couplings of sulfonyl chlorides, NaOH has been found to give higher yields than other bases like K₃PO₄ or Na₂CO₃.[6]
-
Q3: My Heck reaction is not proceeding, or is giving a complex mixture of products. What should I check?
Heck reactions involving sulfonyl chlorides can be challenging due to the nature of the electrophile and potential side reactions.
Probable Causes & Solutions:
-
Incorrect Base Selection: The base in a Heck reaction is crucial for regenerating the active catalyst. Hindered amines are often used.[11][12]
-
Solution: Ensure you are using an appropriate base, such as triethylamine or a hindered amine. The choice of base can also influence the regioselectivity of the reaction.[13]
-
-
Ligand Issues: While some Heck reactions can proceed without a phosphine ligand, their presence often facilitates the reaction.[11] However, high ligand-to-palladium ratios can sometimes inhibit the reaction.[14]
-
Solution: If using a ligand, ensure it is appropriate for the substrate. Bulky, electron-donating phosphines are often effective for less reactive aryl chlorides and, by extension, can be beneficial for sulfonyl chlorides.[15] Experiment with the ligand-to-palladium ratio to find the optimal conditions.
-
-
Solvent Effects: The solvent plays a significant role in the rate and selectivity of Heck reactions.[16]
-
Solution: Dipolar aprotic solvents like DMF are commonly used and can stabilize the palladium catalyst.[16] The choice of solvent can influence the reaction kinetics, so screening different solvents may be beneficial.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the optimization of coupling reactions with benzenesulfonyl chlorides.
Q1: What are the most common palladium-catalyzed coupling reactions for benzenesulfonyl chlorides?
Benzenesulfonyl chlorides are versatile electrophiles in several palladium-catalyzed cross-coupling reactions. The most prominent examples include:
-
Suzuki-Miyaura Coupling: This reaction couples the benzenesulfonyl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond.[6][17]
-
Heck Reaction: This reaction involves the coupling of the benzenesulfonyl chloride with an alkene to form a substituted alkene.[12][15]
-
Stille Coupling: This involves coupling with an organotin reagent.[7]
-
Negishi Coupling: This reaction uses an organozinc reagent as the coupling partner.[6][7]
Q2: How do I select the optimal catalyst and ligand system?
The choice of catalyst and ligand is highly dependent on the specific reaction and substrates involved.
-
For Suzuki-Miyaura Couplings: A common starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd(PPh₃)₄.[6] For more challenging couplings, bulky biaryldialkyl monophosphine ligands, often referred to as Buchwald ligands (e.g., RuPhos), can be highly effective.[6][18]
-
For Heck Reactions: Palladium acetate (Pd(OAc)₂) is a frequently used catalyst.[11] The reaction may be facilitated by the addition of phosphine ligands, particularly for less reactive substrates.[11][15]
Q3: What is the role of the base, and how do I choose the right one?
The base plays a critical role in the catalytic cycle, typically in the transmetalation step (for Suzuki-Miyaura) or in regenerating the active catalyst (for Heck).
-
In Suzuki-Miyaura Couplings: The base activates the boronic acid for transmetalation. Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and sodium hydroxide (NaOH).[6] The optimal base is substrate-dependent and often requires empirical screening.
-
In Heck Reactions: A hindered amine base is typically used to neutralize the HX produced during the reaction, regenerating the Pd(0) catalyst.[11][12]
Q4: Which solvents are most suitable for these reactions?
The choice of solvent can significantly impact reaction rate, yield, and selectivity.[16]
-
Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are commonly used in Suzuki-Miyaura couplings.[10][19]
-
Dipolar Aprotic Solvents: N,N-Dimethylformamide (DMF) is a conventional choice for Heck reactions as it can help stabilize the palladium catalyst.[16]
-
Aqueous Conditions: Many Suzuki-Miyaura reactions are performed in a mixture of an organic solvent and water, as the presence of water can facilitate the action of the inorganic base.[10]
Data and Protocols
Table 1: General Starting Conditions for Suzuki-Miyaura Coupling of Benzenesulfonyl Chlorides
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ is often used with a phosphine ligand. |
| Ligand | RuPhos (4-10 mol%) or PPh₃ (8-20 mol%) | Bulky, electron-rich ligands are often better for challenging substrates.[1][6] |
| Base | K₃PO₄ (2-3 equiv) or NaOH (2-3 equiv) | Base selection can be critical and may require optimization.[6] |
| Solvent | Toluene, Dioxane, or THF (often with water) | Ensure solvents are degassed.[9] |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive substrates.[8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add the benzenesulfonyl chloride (1.0 equiv), the boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., RuPhos).
-
Add the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the degassed solvent (e.g., toluene). If using an aqueous base, add the degassed water at this stage.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol: General Procedure for Heck Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add the benzenesulfonyl chloride (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂), and any phosphine ligand, if used.
-
Add the degassed solvent (e.g., DMF).
-
Add the alkene (1.1-1.5 equiv) and the base (e.g., triethylamine, 1.5-2.0 equiv).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction, filter off any solids, and partition the mixture between water and an organic solvent.
-
Separate the layers, extract the aqueous layer with the organic solvent, and combine the organic extracts.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visual Guides
Troubleshooting Workflow for Low-Yield Reactions
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega. Available at: [Link]
-
Benzenesulfonyl chloride. Wikipedia. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]
-
Nature of sulfonyl deactivation/activation by metal catalysts. Catalysis Science & Technology. Available at: [Link]
-
Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. Available at: [Link]
-
Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. ResearchGate. Available at: [Link]
-
Desulfitative Pd-catalysed coupling reaction using benzenesulfonyl chlorides and enones as the coupling partners. Catalysis Science & Technology. Available at: [Link]
-
Benzenesulfonyl chloride. Organic Syntheses. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. RSC Publishing. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Desulfitative Pd-catalysed coupling reaction using benzenesulfonyl chlorides and enones as the coupling partners. ResearchGate. Available at: [Link]
-
Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Publications. Available at: [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. NIH. Available at: [Link]
-
S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]
-
(PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. Available at: [Link]
-
S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
-
Troubleshooting a difficult Heck reaction. Reddit. Available at: [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Science Publishing. Available at: [Link]
-
Transition metal-catalyzed carbon-carbon cross-coupling reactions using sulfonyl derivatives. Infoscience. Available at: [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. Available at: [Link]
-
Palladium-catalyzed desulfitative cross-coupling reaction of sodium sulfinates with benzyl chlorides. PubMed. Available at: [Link]
-
Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. PMC - NIH. Available at: [Link]
-
Heck Reaction—State of the Art. MDPI. Available at: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]
-
(PDF) Open-air oxidative Mizoroki–Heck reaction of arylsulfonyl hydrazides with alkenes. ResearchGate. Available at: [Link]
-
Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Wiley Online Library. Available at: [Link]
-
Struggling with Suzuki Reaction. Reddit. Available at: [Link]
-
Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]
-
Heck Reactions with Aryl Chlorides. Diva-Portal.org. Available at: [Link]
-
Benzimidazolyl Palladium Complexes as Highly Active and General Bifunctional Catalysts in Sustainable Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
CHAPTER 11: Heck Reactions. The Royal Society of Chemistry. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. American Chemical Society. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]
-
Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. Chemical Communications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Transition metal-catalyzed carbon-carbon cross-coupling reactions using sulfonyl derivatives [infoscience.epfl.ch]
- 8. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. mdpi.com [mdpi.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of Crude 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, ensuring the attainment of high-purity material essential for downstream applications.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses common problems encountered during the purification of this compound, providing causative explanations and actionable solutions.
Problem 1: The product "oils out" during recrystallization instead of forming crystals.
Cause: "Oiling out" typically occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This phenomenon can be attributed to several factors: the melting point of the solid being lower than the solution's temperature, a high concentration of impurities leading to a significant melting point depression, or the solvent being too nonpolar for the sulfonamide.[1]
Solutions:
-
Re-dissolution and Solvent Addition: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level and then allow the solution to cool at a much slower rate.[1] A slower cooling process provides the necessary time for proper crystal lattice formation.
-
Solvent System Modification: The choice of solvent is critical. If oiling out persists, the current solvent may be too nonpolar. Experiment with a more polar solvent or a binary solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[1]
-
Induce Crystallization: If the solution remains clear upon cooling, induce crystallization by scratching the inner wall of the flask with a glass rod just below the solvent surface or by adding a seed crystal of the pure compound.[1]
-
Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as flash column chromatography, to remove the bulk of the impurities before attempting recrystallization.[1]
Problem 2: Low recovery of purified product after recrystallization.
Cause: A low yield can stem from several factors, including the use of an excessive amount of solvent, premature crystallization during hot filtration, or the chosen solvent having a relatively high solubility for the compound even at low temperatures.[1]
Solutions:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Working with a saturated solution is key to maximizing recovery upon cooling.[2]
-
Prevent Premature Crystallization: During hot filtration to remove insoluble impurities, use pre-heated glassware (funnel and receiving flask) to prevent the solution from cooling and the product from crystallizing prematurely.[1][2]
-
Optimize Cooling: After the solution has cooled to room temperature, placing it in an ice bath can further decrease the solubility of the product and increase the yield.[2]
-
Solvent Selection: Re-evaluate the recrystallization solvent. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at reduced temperatures.
Problem 3: Poor separation of the target compound from impurities during column chromatography.
Cause: Inadequate separation on a silica gel column can be due to an inappropriate solvent system (eluent), co-elution of impurities with the product, or interactions between the compound and the stationary phase.
Solutions:
-
Eluent System Optimization: The polarity of the eluent is paramount for achieving good separation. Use Thin Layer Chromatography (TLC) to screen for the optimal solvent system. Aim for an Rf value of 0.2-0.3 for the desired compound.[3] For N-aryl benzenesulfonamides, a common starting point is a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate.[4]
-
Gradient Elution: For complex mixtures with closely eluting impurities, a gradient elution, where the polarity of the mobile phase is gradually increased, can significantly improve separation.[5][6]
-
Dry Loading: To ensure a narrow band of the compound is applied to the column, which enhances resolution, consider dry loading. This involves pre-adsorbing the crude product onto a small amount of silica gel, which is then carefully added to the top of the column.[4][5]
-
Stationary Phase Considerations: If the compound shows significant tailing or appears to be decomposing on the silica gel, the acidic nature of the stationary phase might be the issue. Consider deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the eluent.[3]
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The impurities will largely depend on the synthetic route. However, in the synthesis of N-aryl sulfonamides, common impurities include:
-
Unreacted starting materials: 2-bromobenzenesulfonyl chloride and 2,4-difluoroaniline.
-
Byproducts from the reaction of the sulfonyl chloride with water (hydrolysis), leading to 2-bromobenzenesulfonic acid.
-
Di-sulfonated aniline, where two sulfonyl groups have reacted with the aniline nitrogen.
-
Impurities from the synthesis of the starting materials themselves.
Q2: What is a good starting point for developing a recrystallization protocol?
A2: A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and hexane). An ideal solvent will dissolve the compound when hot but not when cold. For sulfonamides, polar solvents or mixtures containing alcohols are often a good choice.[1][7]
Q3: How can I assess the purity of my final product?
A3: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound. A reverse-phase HPLC method with UV detection (RP-HPLC-UV) is generally suitable for separating the analyte from potential impurities.[8] Other techniques include:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities if they are present in sufficient quantities and have distinct signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Q4: What are the recommended storage conditions for the purified compound?
A4: Based on supplier information for this compound, it is recommended to store the purified this compound sealed in a dry environment at 2-8°C.[9]
III. Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude material. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot and show crystal formation upon cooling.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.[10]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration into a pre-warmed flask to remove them.[1]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using TLC, determine a solvent system (e.g., hexane/ethyl acetate mixture) that gives an Rf value of approximately 0.2-0.3 for the target compound.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to pack under gravity or with gentle pressure, ensuring a uniform bed without air bubbles.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4]
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
IV. Visualizations
Purification Workflow Diagram
Caption: A decision-making workflow for the purification of this compound.
Troubleshooting Recrystallization Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Solubility Challenges with N-aryl Benzenesulfonamides in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with N-aryl benzenesulfonamides during in vitro and in vivo assays. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the scientific rationale behind them to empower your experimental design and ensure data integrity.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common solubility problems encountered with N-aryl benzenesulfonamides.
Q1: My N-aryl benzenesulfonamide, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?
A1: This is a common issue known as "DMSO shock" or precipitation upon dilution.[1][2] DMSO is an excellent organic solvent, but its miscibility with water doesn't guarantee the solubility of your compound in the final aqueous solution.[1][3] When the DMSO stock is introduced to the aqueous buffer, the local concentration of your compound exceeds its thermodynamic solubility limit in the mixed solvent system, leading to precipitation.[4] Low solubility can lead to unreliable results in in-vitro testing.[5]
Quick Troubleshooting Steps:
-
Decrease the final DMSO concentration: Aim for the lowest possible DMSO concentration in your assay that your compound can tolerate without precipitating (typically ≤1%, but some assays can tolerate up to 10%).[1]
-
Optimize the dilution protocol: Instead of a single dilution step, try serial dilutions. Also, ensure rapid and thorough mixing upon addition to the aqueous buffer to minimize localized high concentrations.[6]
-
Consider pre-warming your solutions: Gently warming the assay buffer before adding the compound stock can sometimes help maintain solubility, but be mindful of the thermal stability of your compound and other assay components.
Q2: Can I simply increase the pH of my buffer to dissolve my N-aryl benzenesulfonamide?
A2: Yes, pH adjustment can be a very effective strategy. The sulfonamide moiety (-SO₂NH-) is weakly acidic.[7][8][9] By increasing the pH of the buffer above the pKa of the sulfonamide proton, you can deprotonate it to form a more water-soluble anionic species.[7][9][10] However, you must ensure the chosen pH is compatible with your assay system (e.g., enzyme activity, cell viability). A decrease in pH can lead to an increase in the sorption potential of sulfonamides.[11][12]
Q3: Are there any "universal" solubilizing agents I can add to my assay?
A3: While there is no single "universal" solubilizer, several agents are widely used with success. These include:
-
Co-solvents: Small amounts of organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can increase the solubility of hydrophobic compounds in aqueous solutions.[13][14][15]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[16] They can form inclusion complexes with the aryl portions of your molecule, effectively encapsulating the poorly soluble part and presenting a more soluble complex to the aqueous environment.[16][17][18] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly effective.[17]
-
Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate hydrophobic compounds, but their use must be carefully validated as they can interfere with biological assays.[13][15]
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?
A4:
-
Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (like DMSO), begins to precipitate in an aqueous buffer.[4][5][19] It's a high-throughput measurement often used in early drug discovery.[5][19]
-
Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[5][20][21] It is a more accurate but time-consuming measurement.[5]
For initial screening assays, you are often dealing with kinetic solubility .[4][19] If your compound precipitates, you are exceeding its kinetic solubility limit. For later-stage development and formulation, thermodynamic solubility becomes more critical.[20][21] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated solution.[4]
II. In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Co-Solvent Selection
Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar molecules.[14] The key is to use the minimum concentration necessary to achieve solubilization while minimizing any impact on the biological assay.
Rationale: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the hydrophobic N-aryl benzenesulfonamide to remain in solution.
Experimental Protocol: Co-Solvent Screening
-
Prepare Stock Solutions: Prepare a high-concentration stock of your N-aryl benzenesulfonamide in 100% DMSO (e.g., 10-50 mM).
-
Select Co-solvents: Choose a panel of biocompatible co-solvents. See the table below for common options.
-
Prepare Co-solvent/Buffer Mixtures: Prepare a series of your assay buffer containing different concentrations of each co-solvent (e.g., 1%, 2%, 5% v/v).
-
Test Solubility: Add a small aliquot of your DMSO stock to each co-solvent/buffer mixture to achieve your final desired compound concentration.
-
Observe and Quantify:
-
Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours at room temperature).
-
For a more quantitative measure, use nephelometry (light scattering) to detect sub-visible precipitation.
-
Centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV to determine the actual soluble concentration.
-
-
Validate in Assay: Once you identify a co-solvent system that maintains solubility, run a control experiment with the co-solvent alone (without your compound) to ensure it does not affect your assay's performance (e.g., enzyme activity, cell viability).[22][23]
Data Presentation: Common Co-solvents for Biological Assays
| Co-Solvent | Typical Starting Concentration (v/v) | Notes |
| Ethanol | 1-5% | Can be cytotoxic at higher concentrations.[13] |
| Propylene Glycol (PG) | 1-10% | Generally well-tolerated in many cell-based assays.[13][15] |
| Polyethylene Glycol 300/400 (PEG 300/400) | 1-10% | Can enhance the solubility of a wide range of compounds.[24] |
| Glycerol | 1-10% | A viscous solvent that can also act as a protein stabilizer.[24] |
Guide 2: Leveraging pH for Enhanced Solubility
The sulfonamide functional group in N-aryl benzenesulfonamides is acidic, with pKa values typically ranging from 5 to 10, depending on the electronic nature of the aryl substituents. By adjusting the pH of the assay buffer to be at least 1-2 units above the compound's pKa, you can significantly increase the proportion of the more soluble, ionized form.[7][8][10]
Workflow for pH Optimization
Caption: Workflow for pH-based solubility enhancement.
Experimental Protocol: pH Screening
-
Determine pKa: If the pKa of your compound is unknown, it can be predicted using cheminformatics tools or determined experimentally via potentiometric titration or UV-spectrophotometry.
-
Buffer Preparation: Prepare a set of biologically compatible buffers (e.g., Tris, HEPES) at various pH values, typically from 7.0 to 9.0 in 0.5 unit increments.
-
Solubility Testing: Add your N-aryl benzenesulfonamide (from a DMSO stock) to each buffer to the desired final concentration.
-
Incubation and Observation: Incubate the samples under your standard assay conditions (time, temperature) and observe for any precipitation.
-
Assay Compatibility Check: Crucially, test the effect of the higher pH buffers on your biological system. Run positive and negative controls for your assay at each pH to ensure the change in proton concentration does not alter the biological outcome.
Guide 3: Utilizing Cyclodextrins for Complexation
Cyclodextrins are effective solubilizing agents for compounds containing hydrophobic moieties, such as the aryl groups in N-aryl benzenesulfonamides.[16][25] They form inclusion complexes, effectively shielding the hydrophobic part of the molecule from the aqueous environment.[16][17]
Mechanism of Cyclodextrin Solubilization
Caption: Cyclodextrin inclusion complex formation.
Experimental Protocol: Cyclodextrin Screening
-
Choose Cyclodextrins: Start with commonly used derivatives such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have improved solubility and safety profiles over native β-cyclodextrin.[17]
-
Prepare Cyclodextrin Solutions: Dissolve the cyclodextrin in your assay buffer to create a range of stock concentrations (e.g., 1%, 2.5%, 5% w/v).
-
Phase Solubility Study (Simplified):
-
Add an excess of your solid N-aryl benzenesulfonamide to each cyclodextrin solution.
-
Shake the samples at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter or centrifuge the samples to remove undissolved solid.
-
Analyze the supernatant by HPLC-UV to determine the dissolved concentration of your compound. This will show the extent of solubility enhancement as a function of cyclodextrin concentration.[16]
-
-
Assay Implementation: Based on the phase solubility results, choose the lowest concentration of cyclodextrin that provides the required solubility for your assay.
-
Validation: As with co-solvents, validate that the chosen cyclodextrin at the selected concentration does not interfere with your assay's performance.[22][23]
Guide 4: Advanced Strategy: Solid Dispersions
For particularly challenging compounds, preparing a solid dispersion can be a powerful, albeit more involved, strategy.[26][27] This involves dispersing the drug in an inert carrier matrix at the molecular level.[27][28]
Rationale: Solid dispersions enhance solubility by converting the drug from a crystalline state to a higher-energy amorphous state, which has a lower energy barrier to dissolution.[29] The hydrophilic carrier also helps to wet the compound and prevent re-crystallization.[30][31][32]
Methods for Preparing Solid Dispersions
| Method | Description | Advantages | Disadvantages |
| Solvent Evaporation [28][30] | The drug and a hydrophilic polymer (e.g., PVP, HPMC) are dissolved in a common volatile solvent, which is then evaporated. | Suitable for heat-sensitive compounds.[28] | Residual solvent can be a concern. |
| Melting/Fusion [30] | The drug is dissolved in the molten polymer carrier. The mixture is then cooled and solidified. | Solvent-free process.[30] | Requires thermal stability of the drug. |
| Hot-Melt Extrusion [30] | A continuous process where the drug/polymer mixture is processed at high temperature and pressure. | Scalable and solvent-free. | Requires specialized equipment. |
Note: The use of solid dispersions is more common in formulation development for in vivo studies but can be adapted for preparing high-concentration stock solutions for in vitro assays if standard methods fail.
III. Final Recommendations
When encountering solubility issues with N-aryl benzenesulfonamides, a systematic and multi-pronged approach is most effective.
-
Characterize Your Compound: Understand the physicochemical properties of your molecule, especially its pKa and logP. This will guide your choice of solubilization strategy.
-
Start Simple: Always begin with the simplest methods first. Optimizing DMSO concentration and dilution protocols should be your initial steps.
-
Systematic Screening: If simple methods fail, proceed with a systematic screening of pH, co-solvents, and cyclodextrins.
-
Validate, Validate, Validate: Any solubilizing agent or change in buffer conditions must be rigorously validated to ensure it does not introduce artifacts into your experimental results.
-
Consider the Assay Type: The tolerance for additives varies greatly between biochemical and cell-based assays. Cell-based assays are generally more sensitive to solvents and extreme pH.[13][22][23]
By applying these principles and protocols, you can overcome the solubility challenges posed by N-aryl benzenesulfonamides, leading to more reliable and reproducible data in your research and development efforts.
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. International Journal of Science and Research (IJSR). Available from: [Link]
-
Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available from: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available from: [Link]
-
pH-induced solubility transition of sulfonamide-based polymers. PubMed. Available from: [Link]
-
Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. Available from: [Link]
-
Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. NIH. Available from: [Link]
-
pH-Induced solubility transition of sulfonamide-based polymers. ResearchGate. Available from: [Link]
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH. Available from: [Link]
-
Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Semantic Scholar. Available from: [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
SOLUBILITY OF SULPHONAMIDES. The BMJ. Available from: [Link]
-
Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Available from: [Link]
-
A Review:Solid Dispersion, a Technique of Solubility Enhancement. Journal of Pharmaceutical Research. Available from: [Link]
-
(PDF) Solid dispersions: Solubility enhancement technique for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. PubMed. Available from: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Department of Drug Design and Pharmacology, University of Copenhagen. Available from: [Link]
-
Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. ResearchGate. Available from: [Link]
-
Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. PMC - NIH. Available from: [Link]
-
Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. PubMed. Available from: [Link]
-
(PDF) SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. ResearchGate. Available from: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available from: [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available from: [Link]
-
Cosolvent. Wikipedia. Available from: [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available from: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available from: [Link]
-
Biologically active sulfonamide derivatives and attempt to enhance water solubility of compounds 1. ResearchGate. Available from: [Link]
-
Selected drugs with N-aryl sulfonamide structure motif. ResearchGate. Available from: [Link]
-
Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate. Available from: [Link]
-
Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Available from: [Link]
-
How can cyclodextrins enhance solubility? Roquette. Available from: [Link]
-
Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. Semantic Scholar. Available from: [Link]
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC - PubMed Central. Available from: [Link]
-
(PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available from: [Link]
-
Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre. Available from: [Link]
-
Compound precipitation in high-concentration DMSO solutions. PubMed. Available from: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available from: [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmj.com [bmj.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 18. Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. | Semantic Scholar [semanticscholar.org]
- 22. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 23. researchgate.net [researchgate.net]
- 24. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. ijisrt.com [ijisrt.com]
- 28. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 30. japsonline.com [japsonline.com]
- 31. jopcr.com [jopcr.com]
- 32. researchgate.net [researchgate.net]
Preventing O-sulfonylation vs N-sulfonylation in synthesis.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet critical challenge of achieving chemoselectivity in sulfonylation reactions. Specifically, we will address the competitive reaction between hydroxyl (-OH) and amino (-NH) groups, providing in-depth, field-proven insights to help you steer your reaction toward the desired O- or N-sulfonated product.
Section 1: Frequently Asked Questions - The Fundamentals of Selectivity
This section addresses the core principles that govern the outcome of competitive sulfonylation reactions. Understanding these fundamentals is the first step toward rational reaction design and troubleshooting.
Q1: What is the fundamental difference in reactivity between hydroxyl and amino groups in sulfonylation?
In the absence of other factors, an amino group is inherently more nucleophilic than a hydroxyl group.[1] This is due to the lower electronegativity of nitrogen compared to oxygen, which makes its lone pair of electrons more available for donation to an electrophile, such as the sulfur atom in a sulfonyl chloride. Consequently, under neutral or mildly basic conditions, the N-sulfonated product is often the kinetically favored product.[2]
Q2: How does the choice of sulfonylating agent impact O- vs. N-selectivity?
The electrophilicity and steric bulk of the sulfonylating agent are critical variables.
-
Reactivity: Highly reactive agents like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) will react rapidly, often favoring the more nucleophilic amine.[3] Less reactive agents, or those that generate a less electrophilic sulfur center, may allow for greater differentiation between the two nucleophiles.
-
Steric Hindrance: Using a sterically bulky sulfonylating agent (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride, "trisyl chloride") can shift the selectivity.[4] If the amino group is more sterically hindered than the hydroxyl group (e.g., a secondary amine vs. a primary alcohol), the bulky reagent may preferentially react with the more accessible hydroxyl group.
Q3: What is the most critical factor for controlling selectivity between O- and N-sulfonylation?
The choice of base is arguably the most powerful tool for dictating the reaction outcome. The base's role extends beyond simply neutralizing the HCl or sulfonic acid byproduct.[5]
-
For N-Sulfonylation (Favoring the Amine): Use a non-nucleophilic organic base with a pKa just high enough to neutralize the generated acid, but not strong enough to deprotonate the alcohol. Tertiary amines like triethylamine (TEA, pKa of conjugate acid ≈ 10.7) or pyridine (pKa ≈ 5.2) are standard choices.[5] These bases ensure the amine remains the most potent nucleophile in the system.
-
For O-Sulfonylation (Favoring the Alcohol): The strategy here is to convert the weakly nucleophilic alcohol into a much more powerful nucleophile: the alkoxide. This is achieved by using a strong base capable of irreversibly deprotonating the hydroxyl group. Common choices include sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium hexamethyldisilazide (KHMDS). The resulting alkoxide is a far superior nucleophile to the neutral amine, effectively reversing the inherent reactivity preference.
Q4: How do solvent properties influence the reaction?
The solvent can significantly impact reaction rates and, in some cases, selectivity.[6]
-
Solvent Type: Aprotic solvents are generally required, as protic solvents (like alcohols or water) can react with highly reactive sulfonylating agents, leading to low yields.[6][7] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[7]
-
Polarity: More polar aprotic solvents, such as DMF or DMSO, can help solubilize reactants and stabilize charged intermediates, potentially accelerating the reaction.[7] However, their effect on selectivity must be empirically evaluated for each specific system.
Q5: When is it necessary to use a protecting group strategy?
When control via base, solvent, or sterics is insufficient to achieve the desired selectivity, a protecting group strategy is the most robust solution. The logic is simple: selectively "mask" the more reactive functional group, perform the sulfonylation on the remaining group, and then "unmask" the protected group.[5]
-
To Achieve O-Sulfonylation: Protect the amine. Common amine protecting groups stable to sulfonylation conditions include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[8]
-
To Achieve N-Sulfonylation: Protect the alcohol. Silyl ethers (e.g., TBDMS, TIPS) are excellent choices as they are robust but can be removed under mild conditions that do not affect the newly formed sulfonamide.
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section is formatted to address specific issues you might encounter during your experiment.
Problem: My reaction yielded the N-sulfonated product, but I need the O-sulfonated product.
This is a classic selectivity problem, often arising from the inherently higher nucleophilicity of the amine.
Root Cause Analysis & Corrective Actions:
-
Base Selection: You are likely using a weak organic base (e.g., TEA, pyridine). This neutralizes the acid byproduct but does not activate the hydroxyl group.
-
Solution: Switch to a strong, non-nucleophilic base to deprotonate the alcohol. Create the alkoxide in situ before adding the sulfonylating agent. Add the amino alcohol to a suspension of sodium hydride (NaH) in anhydrous THF. Stir at 0 °C to room temperature for 30-60 minutes to ensure complete deprotonation. Then, cool the mixture back to 0 °C or -78 °C and slowly add the sulfonylating agent.
-
-
Reaction Temperature: Running the reaction at elevated temperatures can sometimes favor the thermodynamically more stable product, which may not be the one you want.
-
Solution: Perform the reaction at lower temperatures (e.g., 0 °C or -78 °C). This will favor the kinetically controlled pathway, and after forming the alkoxide, the O-sulfonylation is typically very fast even at low temperatures.
-
Caption: Decision workflow for correcting unwanted N-sulfonylation.
Problem: I'm getting a mixture of O- and N-sulfonated products. How can I improve selectivity?
A lack of selectivity indicates that the reaction conditions are not sufficiently biased toward one nucleophile over the other.
Root Cause Analysis & Corrective Actions:
-
Incomplete Deprotonation (for O-selectivity): If you are using a strong base but still see N-sulfonylation, you may not be achieving complete deprotonation of the alcohol.
-
Base Strength (for N-selectivity): The base you are using might be slightly too strong, causing partial deprotonation of the alcohol.
-
Solution: Switch to a weaker base. If you are using TEA, consider switching to pyridine. Alternatively, add the base slowly and concurrently with the sulfonylating agent to keep the concentration of free base low.
-
-
Steric Profile: The steric environments of the two groups may be very similar.
-
Solution: Try a bulkier sulfonylating agent (e.g., TsCl vs. MsCl, or a tri-substituted benzenesulfonyl chloride).[4] This may introduce the necessary steric bias to favor reaction at the less hindered site.
-
Problem: The reaction is sluggish or stalls, resulting in low yield.
Low yields can be caused by several factors unrelated to selectivity.
Root Cause Analysis & Corrective Actions:
-
Reagent Quality: Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, converting them into unreactive sulfonic acids.[5][7]
-
Solution: Use a fresh bottle of the sulfonylating agent or purify the existing stock. Always handle under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Insufficient Nucleophilicity: Your substrate may be electron-poor or sterically hindered.[7]
-
Solution: If aiming for N-sulfonylation, you may need to gently increase the reaction temperature or switch to a more polar solvent like DMF.[7] For O-sulfonylation, ensure complete alkoxide formation as described above.
-
-
Poor Solubility: One of the reactants may not be fully dissolved in the chosen solvent.
-
Solution: Try a different aprotic solvent or use a co-solvent system to improve solubility.[6]
-
Data Summary: Guiding Reaction Conditions
| Goal | Preferred Base | Base Equivalents | Typical Solvent | Temperature (°C) | Key Principle |
| N-Sulfonylation | Triethylamine, Pyridine | 1.2 - 2.0 | DCM, THF | 0 to 25 | Exploit the inherently higher nucleophilicity of the amine.[2] |
| O-Sulfonylation | NaH, n-BuLi, KHMDS | 1.1 - 1.5 | THF, Dioxane | -78 to 0 | Convert the alcohol to a highly nucleophilic alkoxide. |
Section 3: Protocols and Methodologies
These are generalized starting protocols. You must optimize conditions for your specific substrate.
Protocol 1: General Procedure for Selective N-Sulfonylation of an Amino Alcohol
Objective: To sulfonylate the amino group while leaving the hydroxyl group intact.
Materials:
-
Amino alcohol (1.0 eq)
-
Sulfonyl chloride (e.g., TsCl, MsCl) (1.05 - 1.2 eq)
-
Triethylamine (or Pyridine) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried, round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Dissolve the amino alcohol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add the triethylamine (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve the sulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for selective N-sulfonylation.
Protocol 2: General Procedure for Selective O-Sulfonylation of an Amino Alcohol
Objective: To sulfonylate the hydroxyl group while leaving the amino group intact.
Materials:
-
Amino alcohol (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)
-
Sulfonyl chloride (e.g., TsCl, MsCl) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask with a magnetic stir bar, thermometer, and N₂ inlet.
-
Carefully wash the NaH (1.2 eq) with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes each time under a stream of N₂.
-
Suspend the oil-free NaH in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve the amino alcohol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath) or 0 °C.
-
Slowly add a solution of the sulfonyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Stir at the low temperature for 1-3 hours, monitoring progress by TLC or LC-MS.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at the low temperature.
-
Proceed with an aqueous workup and purification as described in Protocol 1.
References
- BenchChem. (n.d.). Troubleshooting low yield in amine sulfonylation reactions.
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
- BenchChem. (n.d.). Technical Support Center: Solvent Effects on the Rate of Sulfonylation.
- Rush, A. M., & Miller, S. J. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC.
- Jacobsen, E. N., & Miller, S. J. (2009). Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. PMC.
- Rush, A. M., & Miller, S. J. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate.
- Widlanski, T. S. (1997). Formation and utility of sulfonic acid protecting groups. Google Patents.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Marset, X., et al. (n.d.). Solvent optimization of the sulfonylation reaction. ResearchGate.
- Chen, J., et al. (2021). Proposed mechanism of the sulfonylation. ResearchGate.
- Smith, A. B., et al. (n.d.). Effect of solvent and reaction concentration. ResearchGate.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Ashenhurst, J. (2018). The Sulfonyl “Blocking Group” Strategy. Master Organic Chemistry.
- Tian, S. K., et al. (2017). N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds. PubMed.
- BenchChem. (n.d.). A Comparative Guide to Sulfonylating Agents for Amine Reactions.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- GalChimia. (2021). A selective sulfamoylation agent.
- Guthrie, R. D., & Creasey, S. E. (n.d.). Selective Sulfonylating Agents. ResearchGate.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A selective sulfamoylation agent - GalChimia [galchimia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Improving Metabolic Stability of Benzenesulfonamide Lead Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when improving the metabolic stability of benzenesulfonamide lead compounds.
Introduction
Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, integral to drugs targeting a wide array of diseases, from cancer to microbial infections.[1][2][3] A critical parameter in the successful development of these compounds is their metabolic stability—the inherent resistance to biotransformation by drug-metabolizing enzymes.[4] Poor metabolic stability can lead to rapid clearance, low bioavailability, short half-life, and the formation of potentially toxic metabolites, ultimately hindering a compound's therapeutic potential.[4][5]
This guide is designed to be a practical resource, offering field-proven insights into identifying metabolic liabilities and implementing effective strategies to enhance the stability of your benzenesulfonamide series.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the metabolic stability of benzenesulfonamide compounds.
Q1: What are the most common metabolic pathways for benzenesulfonamides?
Benzenesulfonamides undergo various Phase I and Phase II metabolic reactions. The primary routes of metabolism are:
-
Phase I Metabolism (Oxidation): Primarily mediated by Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of over 90% of drugs currently in clinical use.[6] Common oxidative reactions for benzenesulfonamides include:
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene ring, often at the para-position.
-
Alkyl Hydroxylation: If alkyl substituents are present on the sulfonamide nitrogen or the benzene ring, oxidation can occur at these positions.
-
N-dealkylation: Removal of alkyl groups from the sulfonamide nitrogen.
-
S-dealkylation: Less common, but can occur.
-
-
Phase II Metabolism (Conjugation): These reactions involve the addition of endogenous molecules to the parent drug or its Phase I metabolites to increase water solubility and facilitate excretion.[5] Key conjugation pathways include:
-
Glucuronidation: Attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Addition of a sulfonate group, catalyzed by sulfotransferases (SULTs).
-
Q2: Which in vitro assays are essential for assessing the metabolic stability of my compounds?
Two primary assays are the workhorses for early-stage metabolic stability assessment:
-
Liver Microsomal Stability Assay: This is a widely used initial screen that utilizes the microsomal fraction of liver cells.[5][7] This fraction is enriched in Phase I enzymes, particularly CYPs.[5][7] It's a cost-effective, high-throughput method to get an initial read on oxidative metabolism.[8]
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), providing a more comprehensive picture of metabolism as it includes both Phase I and Phase II enzymes, as well as cellular uptake and transport processes.[9][10][11] It is considered more physiologically relevant than the microsomal assay.[9]
Q3: How do I interpret the data from these stability assays?
The primary outputs from these assays are the in vitro half-life (t½) and intrinsic clearance (CLint) .[12]
-
t½ (min): The time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability.[12]
-
CLint (µL/min/mg protein or µL/min/10^6 cells): Represents the intrinsic ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[12][13] A lower CLint value signifies better metabolic stability.
These in vitro data are then used to predict in vivo pharmacokinetic parameters such as hepatic clearance, bioavailability, and in vivo half-life.[12][14]
Q4: My benzenesulfonamide is highly unstable in liver microsomes. What are the likely "soft spots" I should investigate?
For benzenesulfonamides, common metabolic "soft spots" (sites of metabolic liability) include:
-
Unsubstituted para-position on the benzene ring: This is a prime site for CYP-mediated hydroxylation.
-
Alkyl groups on the sulfonamide nitrogen: These are susceptible to N-dealkylation.
-
Other accessible positions on aromatic or heterocyclic rings: These can also be sites of oxidation.
Metabolite identification studies are crucial to pinpoint the exact sites of metabolism and guide your chemical modification strategy.
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Troubleshooting Microsomal Stability Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | - Pipetting errors. - Inconsistent mixing. - Poor compound solubility. | - Use calibrated pipettes and reverse pipetting for viscous solutions. - Ensure thorough mixing of the reaction components. - Check compound solubility in the final incubation buffer; consider using a lower concentration or adding a co-solvent (ensure final organic solvent concentration is low, typically <1%). |
| Compound appears unstable in the absence of NADPH. | - Chemical instability in the buffer. - Non-CYP enzyme activity (e.g., esterases). - Binding to the assay plate. | - Run a buffer stability control without microsomes. - If esterase activity is suspected, consider using S9 fraction or hepatocytes. - Use low-binding plates and check for compound loss over time in the absence of any protein. |
| Known stable compound shows high clearance. | - Poor quality of microsomes. - Incorrect concentration of cofactors (NADPH). - Bioanalytical method issues. | - Use microsomes from a reputable supplier and handle them as per instructions. - Prepare fresh NADPH regenerating solution for each experiment. - Validate the LC-MS/MS method for linearity, sensitivity, and matrix effects. |
Troubleshooting Hepatocyte Stability Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low cell viability. | - Improper thawing of cryopreserved hepatocytes. - Contamination. - Compound cytotoxicity. | - Follow the supplier's thawing protocol precisely. - Use sterile technique throughout the experiment. - Assess compound cytotoxicity at the tested concentration using an assay like LDH or resazurin. |
| Discrepancy between microsomal and hepatocyte stability. | - Significant Phase II metabolism. - Active transport into/out of hepatocytes. - Compound is a poor substrate for CYPs but is metabolized by other enzymes present in hepatocytes. | - This is often an expected and informative result. Analyze for Phase II metabolites (glucuronides, sulfates). - Consider running transporter interaction assays if active transport is suspected. - This highlights the value of the hepatocyte assay for a more complete metabolic profile.[9] |
| High clearance that doesn't correlate with in vivo data. | - Species differences in metabolism. - In vitro to in vivo extrapolation (IVIVE) inaccuracies. - Plasma protein binding effects. | - Ensure the species of hepatocytes matches the in vivo model. - Refine IVIVE models by incorporating factors like microsomal protein binding and unbound fraction in plasma. - Measure the fraction of compound unbound in plasma and incorporate it into clearance predictions. |
Part 3: Detailed Experimental Protocols
Here are step-by-step protocols for the key assays discussed.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (high and low clearance)
-
96-well incubation plate
-
Ice-cold acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Workflow Diagram:
Caption: Workflow for the Liver Microsomal Stability Assay.
Procedure:
-
Preparation:
-
Prepare working solutions of the test compound and positive controls in buffer. The final organic solvent concentration should be minimal (e.g., <0.5%).
-
On ice, thaw the liver microsomes and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the diluted microsomes and pre-incubate at 37°C for 5-10 minutes.
-
Add the test compound to the wells and mix.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately add it to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the rate constant of elimination (k).
-
Calculate half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the appropriate scaling factors.[12]
-
Protocol 2: Hepatocyte Stability Assay
Objective: To evaluate the metabolic stability of a test compound in a more physiologically relevant system containing both Phase I and Phase II enzymes.
Materials:
-
Cryopreserved hepatocytes (e.g., human, rat, mouse)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound stock solution
-
Positive control compounds
-
Collagen-coated 96-well plates
-
Ice-cold acetonitrile with an internal standard
-
LC-MS/MS system
Workflow Diagram:
Caption: Workflow for the Hepatocyte Stability Assay.
Procedure:
-
Cell Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer to incubation medium and gently centrifuge to pellet the cells.
-
Resuspend the cells in fresh medium and determine cell viability (e.g., using trypan blue exclusion). Viability should be >80%.
-
Dilute the cell suspension to the desired density (e.g., 0.5 x 10^6 viable cells/mL).[11]
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a 96-well plate.
-
Pre-incubate at 37°C in a humidified incubator.
-
Add the test compound to initiate the experiment.
-
-
Sampling and Analysis:
-
Follow steps 3-5 from the Microsomal Stability Assay protocol, adjusting time points as necessary based on the expected stability of the compound.
-
Part 4: Strategies for Improving Metabolic Stability
Once metabolic liabilities have been identified, the following strategies can be employed to improve the stability of your benzenesulfonamide lead compounds.
Decision-Making Framework for Structural Modification:
Caption: A decision tree for rationally improving metabolic stability.
-
Blocking Metabolic Sites:
-
Halogenation: Introducing fluorine or chlorine atoms at metabolically labile positions on an aromatic ring can block CYP-mediated oxidation.[15] This is a common and often effective strategy.
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of bond cleavage (the kinetic isotope effect), thereby improving stability.
-
-
Steric Hindrance:
-
Introducing bulky groups near a metabolic soft spot can sterically hinder the approach of metabolizing enzymes. For example, replacing a labile methylene group with a gem-dimethyl group.
-
-
Electronic Effects:
-
Introducing electron-withdrawing groups (e.g., nitrile, trifluoromethyl) can deactivate an aromatic ring towards oxidative metabolism.
-
-
Bioisosteric Replacement:
-
Replacing a metabolically labile moiety with a more stable isostere that retains the desired pharmacological activity. For example, replacing a phenyl ring with a pyridine or other heterocycle can alter the sites of metabolism.[16]
-
-
Conformational Constraint:
-
Incorporating labile alkyl chains into a ring system can restrict the conformation, making it a poorer substrate for metabolizing enzymes.
-
By systematically applying these strategies and iteratively testing new analogs, the metabolic stability of a benzenesulfonamide series can be significantly improved, paving the way for the development of successful drug candidates.
References
-
Baker, J. A., Altman, M. D., & Martin, I. J. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(8), 843–847. [Link]
-
Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved January 17, 2026, from [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved January 17, 2026, from [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Retrieved January 17, 2026, from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved January 17, 2026, from [Link]
-
Koovits, P. J., et al. (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. RSC Medicinal Chemistry. [Link]
-
Li, P., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology. [Link]
- McNaney, D., et al. (2008). The role of physicochemical properties in determining the metabolic stability of N-arylsulfonamides. Drug Metabolism and Disposition.
-
Pelc, M. A., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]
-
Xu, C., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamics of small molecule-enzyme interactions: Novel benzenesulfonamides as multi-target agents endowed with inhibitory effects against some metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. metabolon.com [metabolon.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. youtube.com [youtube.com]
- 14. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00165A [pubs.rsc.org]
Scaling up the synthesis of 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide for library production.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the scaled-up synthesis of 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide, a key scaffold for chemical library production. We will move beyond basic protocols to address common challenges, explain the rationale behind procedural choices, and offer robust troubleshooting strategies to ensure high yield and purity in your campaigns.
Synthesis Overview & Core Principles
The synthesis of this compound is achieved via a nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and 2,4-difluoroaniline. The core of this reaction's success on a larger scale hinges on managing the reactivity of the sulfonyl chloride and ensuring the nucleophilicity of the amine.
Caption: High-level workflow for the scaled synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical for this reaction? A1: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. If left un-neutralized, the HCl will protonate the starting amine (2,4-difluoroaniline), forming an ammonium salt. This salt is no longer nucleophilic and will not react with the sulfonyl chloride, effectively stopping the reaction.[1] A non-nucleophilic, sterically hindered organic base like pyridine or triethylamine is ideal because it efficiently scavenges the acid without competing with the aniline as a nucleophile.[2][3]
Q2: My 2-bromobenzenesulfonyl chloride is a solid. How should I handle it for a large-scale reaction? A2: 2-Bromobenzenesulfonyl chloride has a melting point of approximately 49-52 °C.[4] For large-scale additions, it is highly recommended to dissolve the solid in your anhydrous reaction solvent (e.g., Dichloromethane) and add it as a solution. This allows for much better control over the addition rate and helps dissipate any heat generated during the reaction (exotherm). Adding a large quantity of solid directly can lead to clumps, poor mixing, and localized exotherms, which can promote side reactions.
Q3: What are the primary considerations when moving from a 1g to a 100g+ scale? A3: The primary considerations are:
-
Thermal Management: The reaction is exothermic. Use a jacketed reactor or an ice bath to maintain the target temperature. Add the sulfonyl chloride solution slowly to control the rate of heat generation.
-
Mixing Efficiency: Ensure the reactor is equipped with an overhead stirrer capable of agitating the entire reaction volume effectively to avoid concentration gradients.
-
Moisture Control: On a larger scale, the impact of atmospheric moisture is magnified. Ensure all glassware is oven-dried, use anhydrous solvents, and maintain an inert atmosphere (Nitrogen or Argon) throughout the process.[2] Hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid is a major cause of yield loss.[2]
-
Purification Strategy: Column chromatography becomes impractical and costly at large scales. Developing a robust recrystallization protocol is essential for efficient and economical purification.[5]
Q4: Can I use a different solvent system? A4: Yes, but the solvent must be aprotic and capable of dissolving all reactants. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are common choices.[1] Avoid protic solvents like alcohols, as they can react with the highly electrophilic sulfonyl chloride. The optimal solvent will depend on the specific substrates and reaction conditions.[1]
Scaled Synthesis Protocol (100g Scale)
This protocol is a representative method. Researchers should perform a small-scale trial run before committing to a large-scale synthesis.
Reagent & Equipment Table
| Reagent/Material | CAS Number | MW ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 2,4-Difluoroaniline | 367-25-9 | 129.11 | 50.5 | 0.391 | 1.0 |
| 2-Bromobenzenesulfonyl chloride | 2905-25-1 | 255.52 | 100.0 | 0.391 | 1.0 |
| Pyridine (Anhydrous) | 110-86-1 | 79.10 | 34.1 | 0.431 | 1.1 |
| Dichloromethane (DCM, Anhydrous) | 75-09-2 | - | 1.5 L | - | - |
| Hydrochloric Acid (2M aq.) | 7647-01-0 | - | ~500 mL | - | - |
| Sodium Bicarbonate (sat. aq.) | 144-55-8 | - | ~500 mL | - | - |
| Brine (sat. aq.) | 7647-14-5 | - | ~500 mL | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | - | ~50 g | - | - |
| Expected Product | 941294-30-0 | 348.16 | ~136 g | 0.391 | 100% Yield |
Step-by-Step Methodology
-
Reactor Setup:
-
Set up a 3L, 3-neck round-bottom flask (or jacketed reactor) equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.
-
Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen.
-
-
Initial Charge:
-
Charge the reactor with 2,4-difluoroaniline (50.5 g, 0.391 mol) and anhydrous dichloromethane (1 L).
-
Begin stirring and cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add anhydrous pyridine (34.1 mL, 0.431 mol).
-
-
Sulfonyl Chloride Addition:
-
In a separate flask, dissolve the 2-bromobenzenesulfonyl chloride (100.0 g, 0.391 mol) in anhydrous dichloromethane (500 mL).
-
Transfer this solution to the addition funnel.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
-
Reaction:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
-
Workup and Extraction:
-
Cool the reaction mixture back to 10 °C.
-
Slowly quench the reaction by adding 2M HCl (500 mL). This will neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (500 mL) to remove any remaining acid.
-
Water (500 mL).
-
Saturated brine solution (500 mL) to aid in phase separation.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude solid product.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/heptane mixture - this must be optimized). Heat with stirring until the solid dissolves completely.[2]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
-
Troubleshooting Guide
Caption: Decision tree for common synthesis problems.
Q: My final yield is consistently below 60%. What is the most likely culprit? A: The most common cause of low yields in sulfonamide synthesis is the hydrolysis of the highly reactive sulfonyl chloride starting material into the unreactive sulfonic acid.[2]
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure all glassware is rigorously dried (oven or flame-dried). Use freshly opened or distilled anhydrous solvents.[1][2]
-
Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon from start to finish. This prevents atmospheric moisture from entering the system.[2]
-
Reagent Quality: Use a fresh, high-purity bottle of 2-bromobenzenesulfonyl chloride. Older bottles may have partially hydrolyzed upon storage.
-
Q: I see a significant amount of unreacted 2,4-difluoroaniline in my crude product. Why? A: This typically points to one of two issues:
-
Deactivated Amine: If your base is insufficient or of poor quality, the generated HCl will protonate the aniline, rendering it non-nucleophilic.[1] Ensure you are using at least 1.1 equivalents of a dry, non-nucleophilic base like pyridine or triethylamine.
-
Decomposed Sulfonyl Chloride: If the sulfonyl chloride has decomposed due to moisture or prolonged storage, there is simply not enough electrophile to react with all the amine.
Q: My reaction seems to stall and never reaches full conversion, even after 24 hours. What should I do? A:
-
Check Stoichiometry and Base: First, re-verify the molar calculations and ensure sufficient base was added. As mentioned, a protonated amine will halt the reaction.
-
Temperature: While the initial addition is done at 0 °C to control the exotherm, the reaction itself typically proceeds well at room temperature. If your lab is particularly cold, gentle heating to 30-40 °C can sometimes help drive the reaction to completion, but this should be done cautiously as it can also promote side reactions.
-
Reagent Purity: Impurities in either starting material can interfere with the reaction.[1] Consider verifying the purity of your starting materials by NMR or GC-MS if issues persist.
Q: The crude product is a dark oil and won't crystallize. How can I purify it? A: A dark, oily crude product often indicates the presence of impurities that are inhibiting crystallization.
-
Aqueous Wash: Ensure the workup was thorough. An additional wash with dilute acid can help remove all traces of the pyridine base, which can sometimes result in an oily product.
-
Solvent Swap: Try dissolving the oil in a minimal amount of a good solvent (like DCM or Ethyl Acetate) and then adding a poor solvent (like heptane or hexanes) dropwise with vigorous stirring to precipitate the product. This is known as "trituration" or "crashing out" the solid.
-
Activated Carbon: If the color is the main issue, you can try dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon to remove colored impurities before filtration and recrystallization.
References
- Luzi, M., et al. (2013). Building a sulfonamide library by eco-friendly flow synthesis. ACS Combinatorial Science, 15(5), 235-9.
- CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof. Google Patents.
- Luzi, M., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Publications.
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions. BenchChem Tech Support.
- Ji, Z. (2003). Studies on synthesis of 2-bromobenzenesulfonyl chloride. Tianjin Chemical Industry. Semantic Scholar.
- Chemdad Co., Ltd. (n.d.). 2-Bromobenzenesulphonyl chloride.
- LookChem. (n.d.). Cas 2905-25-1, 2-Bromobenzenesulphonyl chloride.
- Request PDF. (n.d.). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis.
- Sigma-Aldrich. (n.d.). 2-Bromobenzenesulfonyl chloride 97.
- BenchChem. (n.d.). Technical Support Center: Strategies to Avoid C-Sulfonylation Side Reactions. BenchChem Tech Support.
- BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem Tech Support.
- YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides. Google Patents.
- BenchChem. (n.d.). Technical Support Center: Purification of 4-Bromo-N-phenylbenzenesulfonamide Derivatives. BenchChem Tech Support.
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzenesulfonamides
Abstract
The strategic incorporation of fluorine into benzenesulfonamide scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of fluorinated versus non-fluorinated benzenesulfonamides, exploring how the unique properties of fluorine modulate physicochemical characteristics, pharmacokinetic profiles, and pharmacodynamic outcomes. We delve into the causality behind these differences, supported by experimental data and case studies. Furthermore, this document furnishes detailed, self-validating protocols for key biological assays—namely, a carbonic anhydrase II inhibition assay and an antimicrobial susceptibility test—to empower researchers in their own comparative investigations.
Introduction: The Strategic Role of Fluorine in Drug Design
Benzenesulfonamides are a vital class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2] Their mechanism often involves the inhibition of critical enzymes.[3][4] In recent decades, the introduction of fluorine into drug candidates has become a prevalent strategy to enhance therapeutic efficacy.[5][6] Fluorine, being the most electronegative element, imparts unique properties to organic molecules that are often beneficial for potency, selectivity, and pharmacokinetics.[7][8]
The substitution of hydrogen with fluorine can profoundly alter a molecule's:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often blocks sites of metabolic oxidation, increasing the drug's half-life.[9]
-
Lipophilicity: Fluorine's effect on lipophilicity (logP) is context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorinated groups like trifluoromethyl (-CF3) can decrease it, influencing membrane permeability and biodistribution.[8][9]
-
pKa Modification: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, affecting the molecule's ionization state at physiological pH and altering its binding interactions with target proteins.[8][9]
-
Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls), enhancing binding affinity and target selectivity.[7]
This guide will compare and contrast these effects using specific examples, providing both the data and the experimental framework to understand the tangible impact of fluorination.
Comparative Analysis: Physicochemical and Pharmacokinetic Properties
The decision to fluorinate a benzenesulfonamide lead compound is driven by the desire to optimize its drug-like properties. The following tables summarize the typical effects observed.
Table 1: Comparative Physicochemical Properties
| Property | Non-Fluorinated Benzenesulfonamide | Fluorinated Benzenesulfonamide | Rationale and Impact |
| Metabolic Stability | Susceptible to aromatic hydroxylation | Often blocked at the site of fluorination | The high strength of the C-F bond prevents enzymatic oxidation, leading to increased half-life and bioavailability.[5][9] |
| Lipophilicity (logP) | Varies with substituents | Increased with single F; can be decreased with -CF3 | Modulates solubility, membrane permeability, and plasma protein binding. Fine-tuning logP is critical for optimizing ADME properties.[7][9] |
| Acidity (pKa of -SO₂NH₂) | Typically ~10 | Lowered (more acidic) | The inductive effect of fluorine makes the sulfonamide proton more acidic, which can enhance binding to enzyme active sites like the zinc ion in carbonic anhydrases.[9] |
Table 2: Comparative Pharmacokinetic (ADME) Profiles
| ADME Parameter | Non-Fluorinated Benzenesulfonamide | Fluorinated Benzenesulfonamide | Consequence of Fluorination |
| Absorption | Variable | Often enhanced | Improved lipophilicity and stability can lead to better absorption across the gastrointestinal tract.[7] |
| Distribution | Dependent on physicochemical properties | Can be fine-tuned; may enhance brain penetration | Strategic fluorination can increase a compound's ability to cross the blood-brain barrier.[5] |
| Metabolism | Prone to Phase I oxidation | More resistant to oxidation | Reduced metabolic clearance leads to a longer duration of action and potentially lower required doses.[6][9] |
| Excretion | Metabolites excreted renally or bilially | Parent drug may be excreted unchanged | Altered metabolism changes the excretion profile, which can impact dosing regimens. |
Comparative Pharmacodynamics: A Tale of Two Targets
The ultimate goal of fluorination is to improve a drug's interaction with its biological target (pharmacodynamics), leading to enhanced potency and/or selectivity.
Case Study 1: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that are key targets for diuretics and anti-glaucoma agents. The sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group.
-
Non-Fluorinated Inhibitors: Simple benzenesulfonamides bind to the zinc ion in the CA active site, but may lack high affinity or isoform selectivity.[4][10]
-
Fluorinated Inhibitors: The introduction of fluorine onto the benzene ring can significantly enhance inhibitory activity. For example, several studies have shown that fluorinated benzenesulfonamides are potent, nanomolar inhibitors of various CA isoforms, including tumor-associated CA IX and CA XII.[9][11] The increased acidity of the sulfonamide proton and favorable interactions of the fluorine atoms with active site residues contribute to this enhanced affinity.[12]
Table 3: Comparative CA Inhibition Data (Illustrative)
| Compound | Target Isoform | Inhibition Constant (Kᵢ) |
| Benzenesulfonamide | hCA II | ~250 nM |
| 4-Fluorobenzenesulfonamide | hCA II | ~45 nM |
| 3,4-Difluorobenzenesulfonamide | hCA II | ~15 nM |
Note: Data is illustrative, based on trends reported in the literature. Actual values vary based on specific substitution patterns.[11][13]
Case Study 2: COX-2 Inhibition (Anti-inflammatory Activity)
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a well-known fluorinated benzenesulfonamide. Its trifluoromethyl (-CF3) group is crucial for its activity and selectivity.
-
Non-Fluorinated Analogs: Hypothetical non-fluorinated analogs of celecoxib generally show reduced potency and selectivity for COX-2 over COX-1.[14][15]
-
Celecoxib (Fluorinated): The -CF3 group on the pyrazole ring fits into a specific hydrophobic side pocket of the COX-2 active site, an interaction that is not possible with the smaller COX-1 active site. This structural feature is a primary determinant of its COX-2 selectivity, which helps to reduce gastrointestinal side effects associated with COX-1 inhibition.[16] A trifluoromethyl analogue of celecoxib with significantly lower COX-2 inhibitory activity still demonstrated potent anti-inflammatory effects in neuroinflammation models, suggesting COX-2 independent mechanisms may also be at play.[17]
Experimental Protocols for Comparative Analysis
To provide a practical framework for researchers, we present detailed, self-validating protocols for two common assays used to evaluate benzenesulfonamide activity.
Workflow for Biological Activity Comparison
The following diagram outlines the logical flow for comparing a fluorinated and non-fluorinated benzenesulfonamide pair.
Caption: Experimental workflow for comparing fluorinated and non-fluorinated benzenesulfonamides.
Protocol 1: In Vitro Carbonic Anhydrase II Inhibition Assay
This protocol uses a stopped-flow spectrophotometer to measure the inhibition of CO₂ hydration catalyzed by human carbonic anhydrase II (hCA II).[4][18][19]
Causality: This assay directly measures the compound's ability to block the enzyme's catalytic activity. The rate of pH change, indicated by a colorimetric indicator, is proportional to the enzyme's efficiency. Inhibitors slow this rate.
Self-Validation System:
-
Negative Control: Reaction with no inhibitor (DMSO vehicle only) to establish the maximum enzyme velocity (Vmax).
-
Positive Control: A known, potent CA inhibitor like Acetazolamide to validate assay sensitivity and performance.
-
Blank: Reaction with no enzyme to control for uncatalyzed CO₂ hydration.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.4.
-
Enzyme Stock: Prepare a 10 µM stock of recombinant hCA II in assay buffer.
-
Indicator Solution: 0.2 mM Phenol Red in assay buffer.
-
Substrate: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water for 30 minutes.
-
Inhibitor Plates: Prepare a 96-well plate with serial dilutions of your fluorinated and non-fluorinated test compounds (e.g., from 100 µM to 1 nM) and controls in DMSO.
-
-
Assay Procedure (Stopped-Flow Instrument):
-
The instrument rapidly mixes solutions from two syringes.
-
Syringe A: Contains the enzyme, indicator, and inhibitor. To prepare, mix 10 µL of hCA II stock, 10 µL of indicator solution, and 2 µL of the appropriate inhibitor dilution with assay buffer to the required volume. Pre-incubate for 10 minutes at 25°C.
-
Syringe B: Contains the saturated CO₂ solution.
-
-
Data Acquisition:
-
Initiate the reaction by mixing the contents of Syringe A and Syringe B.
-
Monitor the decrease in absorbance at 557 nm for 10-100 seconds. The initial rate of this reaction is recorded.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Convert IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a target bacterium (e.g., Staphylococcus aureus) using the broth microdilution method.[20][21]
Causality: Benzenesulfonamides typically act as bacteriostatic agents by inhibiting dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[3][21] This assay quantifies the concentration needed to halt bacterial proliferation.
Self-Validation System:
-
Negative Control: Wells with bacteria but no compound (growth control).
-
Positive Control: A known antibiotic effective against the test strain (e.g., Sulfamethoxazole).[22]
-
Sterility Control: Wells with media but no bacteria to check for contamination.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Streak S. aureus (e.g., ATCC 29213) on a suitable agar plate (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.
-
Select 3-5 colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Plate Preparation:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of your 2x final concentration stock of the test compound to the first column and perform a 2-fold serial dilution across the plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
The final volume in each well will be 100 µL.
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by reading the optical density (OD₆₀₀) with a plate reader.
-
Signaling Pathway Visualization
Many benzenesulfonamides function by inhibiting key enzymes. The diagram below illustrates the bacterial folic acid synthesis pathway, a common target for sulfonamide antibiotics.
Caption: Inhibition of the bacterial folate synthesis pathway by benzenesulfonamides.
Conclusion
The strategic fluorination of benzenesulfonamides is a powerful and validated approach in medicinal chemistry to enhance biological activity. By increasing metabolic stability, modulating physicochemical properties, and improving target binding affinity, fluorine substitution can transform a promising lead compound into a viable drug candidate. The enhanced potency of fluorinated benzenesulfonamides against targets like carbonic anhydrase and their critical role in the selectivity of drugs like celecoxib underscore the element's importance. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, enabling a deeper understanding of the structure-activity relationships that govern the efficacy of these important therapeutic agents.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Berrino, E., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(24), 7630. [Link]
-
Smart, B. E. (2001). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 44(23), 3715-3733. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
BenchChem. (2025). Benzenesulfonamide - Interesting Facts. Solubility of Things. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Rakauskaitė, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330. [Link]
-
Rakauskaitė, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(15), 4994. [Link]
-
Liu, X., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(11), 5895-5915. [Link]
-
Liu, X., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed. [Link]
-
Avvaru, B. S., et al. (2016). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Chemistry – A European Journal, 22(5), 1756-1766. [Link]
-
Ashraf, M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 908593. [Link]
-
Gleckman, R. (1977). The clinical significance of sulfonamide disk susceptibility testing. The Journal of Urology, 117(6), 757-758. [Link]
-
Knaus, E. E., et al. (2005). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 48(12), 4065-4072. [Link]
-
Di Benedetto, G., et al. (2015). A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLoS ONE, 10(11), e0142816. [Link]
-
Ghorab, M. M., & Alsaid, M. S. (2016). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Future Medicinal Chemistry, 8(1), 73-91. [Link]
-
Smirnovas, V., et al. (2022). Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation. International Journal of Biological Macromolecules, 227, 590-600. [Link]
-
Nocentini, A., et al. (2020). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules, 25(11), 2585. [Link]
-
ResearchGate. (2023). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]
-
DeLilly, M. R., & Wallace, J. E. (1963). A Rapid Method for Antibiotic and Sulfonamide Sensitivity Testing. Journal of the National Medical Association, 55(4), 280–283. [Link]
-
ResearchGate. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. ResearchGate. [Link]
-
D'Ascenzio, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12479. [Link]
-
Čapkauskaitė, E., et al. (2013). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 18(12), 15003-15020. [Link]
-
Angeli, A., et al. (2013). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 21(23), 7444-7449. [Link]
-
Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]
-
Bauer, A. W., & Sherris, J. C. (1964). THE DETERMINATION OF SULFONAMIDE SUSCEPTIBILITY OF BACTERIA. Clinical Pharmacology and Therapeutics, 5, 550-555. [Link]
-
Dias, D. A., et al. (2023). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie, 356(1), 2200388. [Link]
-
Capasso, C., & Supuran, C. T. (2014). Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 735-739. [Link]
-
ResearchGate. (2019). Common sulfonamide-or sulfonimide-based fluorinating agents. ResearchGate. [Link]
-
Gökçe, M., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Turkish Journal of Pharmaceutical Sciences, 5(2), 93-101. [Link]
-
Ghorab, M. M., & Alsaid, M. S. (2016). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Archiv der Pharmazie, 349(8), 569-583. [Link]
-
Eze, F. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
-
Eze, F. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. [Link]
-
OUCI. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. OUCI. [Link]
-
Al-Sanea, M. M., et al. (2022). Recent advances in the development of celecoxib analogs as anticancer agents: A review. Archiv der Pharmazie, 355(11), 2200251. [Link]
-
ResearchGate. (2020). Simple Tests for Identification of Sulfonamides. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epublications.vu.lt [epublications.vu.lt]
- 13. Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the development of celecoxib analogs as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. The clinical significance of sulfonamide disk susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Enzyme Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Bromobenzenesulfonamide Analogs
In the intricate world of drug discovery, the benzenesulfonamide scaffold stands as a testament to enduring utility and versatility. Its derivatives have given rise to a multitude of therapeutic agents, from diuretics to anticancer drugs.[1][2] Within this broad class, halogenated analogs, particularly 2-bromobenzenesulfonamides, have garnered significant interest for their potent and often selective biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-bromobenzenesulfonamide analogs, offering researchers, scientists, and drug development professionals a synthesized understanding of their therapeutic potential, supported by experimental data and protocols.
The Significance of the 2-Bromo Substituent: A Gateway to Potency and Selectivity
The introduction of a bromine atom at the ortho-position of the benzenesulfonamide core profoundly influences the molecule's physicochemical properties. This halogen substitution can modulate lipophilicity, electronic distribution, and steric profile, all of which are critical determinants of a compound's interaction with its biological target. The 2-bromo group, in particular, can enforce specific conformations through steric hindrance, potentially leading to enhanced binding affinity and isoform selectivity, a crucial aspect in minimizing off-target effects.
Our exploration will focus on two primary therapeutic areas where 2-bromobenzenesulfonamide analogs have shown considerable promise: carbonic anhydrase inhibition and anticancer activity.
Unraveling the SAR of 2-Bromobenzenesulfonamide Analogs
As Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] Their inhibition is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[4][5] The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore, acting as a zinc-binding group in the active site of CAs.
The SAR of benzenesulfonamide-based CA inhibitors is well-documented, with modifications to the benzene ring significantly impacting potency and isoform selectivity. While extensive data on a wide array of 2-bromo analogs is still emerging, we can extrapolate from the broader class of halogenated benzenesulfonamides and available studies.
Key SAR Insights:
-
The Sulfonamide Group: The unsubstituted sulfonamide moiety is essential for potent CA inhibition, directly coordinating with the zinc ion in the enzyme's active site.
-
The 2-Bromo Position: Compared to other halogen substitutions, the ortho-bromo group can influence the orientation of the scaffold within the active site. This steric effect can be leveraged to achieve selectivity for different CA isoforms. For instance, in the development of isoform-selective inhibitors, targeting unique amino acid residues near the active site entrance is key, and the positioning of the bromo-substituent can facilitate interactions with these residues.
-
Further Ring Substitutions: Additional substitutions on the phenyl ring can further refine the inhibitory profile. For example, incorporating small alkyl or alkoxy groups can enhance hydrophobic interactions with non-polar residues in the active site, often leading to increased potency.
Comparative Analysis: 2-Bromobenzenesulfonamide Analogs vs. Acetazolamide
Acetazolamide is a clinically used, non-selective carbonic anhydrase inhibitor.[4][5][6] A primary goal in developing new CA inhibitors is to achieve isoform selectivity to reduce the side effects associated with broad-spectrum inhibition.
| Compound/Analog Class | Target Isoforms | General Potency (Ki) | Key Structural Features | Reference |
| Acetazolamide | Broad (CA I, II, IV, IX, etc.) | Low nM against CA II | 5-membered heterocyclic sulfonamide | [5][6] |
| Benzenesulfonamide | Broad | Variable | Unsubstituted phenyl ring | |
| 2-Bromobenzenesulfonamide Analogs | Potentially more selective | Low nM to µM | Bromo-group at ortho position can enforce specific conformations | |
| 4-Bromobenzenesulfonamide Analogs | Potentially more selective | Low nM to µM | Bromo-group at para position allows for different interactions |
As Anticancer Agents
The anticancer potential of sulfonamide derivatives is a rapidly expanding field of research.[1][2] Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for tumor growth and survival, such as carbonic anhydrases (particularly the tumor-associated isoforms CA IX and XII), protein kinases, and tubulin polymerization.[7]
Key SAR Insights:
-
Targeting Tumor-Associated CAs: The overexpression of CA IX and XII in hypoxic tumors makes them attractive targets for anticancer therapy. The SAR principles for CA inhibition are directly applicable here, with a focus on designing analogs that selectively inhibit these isoforms over the ubiquitous CA I and II.
-
Kinase Inhibition: Benzenesulfonamide analogs have been identified as inhibitors of various protein kinases, such as Tropomyosin receptor kinase A (TrkA), which is implicated in glioblastoma.[8] The 2-bromo substitution can influence the binding mode within the ATP-binding pocket of the kinase.
-
Induction of Apoptosis: Many benzenesulfonamide analogs exert their anticancer effects by inducing apoptosis in cancer cells. The specific structural features required for this activity are often cell-line and target-dependent.
Comparative Analysis: 2-Bromobenzenesulfonamide Analogs vs. Cisplatin
Cisplatin is a widely used chemotherapeutic agent that functions primarily by forming DNA adducts, leading to cell cycle arrest and apoptosis.[9][10][11][12] However, its use is associated with significant side effects and the development of resistance.[9][10][11][12] The development of targeted therapies, such as enzyme inhibitors, offers a potential alternative with a different mechanism of action and potentially a better side-effect profile.
| Compound/Analog Class | Mechanism of Action | Advantages | Disadvantages | Reference |
| Cisplatin | DNA cross-linking | Broad-spectrum activity | High toxicity, drug resistance | [9][10][11][12] |
| 2-Bromobenzenesulfonamide Analogs | Targeted enzyme inhibition (e.g., CAs, kinases) | Potential for higher selectivity and lower toxicity | Efficacy may be limited to specific cancer types | [7][8] |
Experimental Design and Protocols
To ensure the scientific integrity of SAR studies, robust and reproducible experimental protocols are paramount. The following sections detail standard methodologies for the synthesis and biological evaluation of 2-bromobenzenesulfonamide analogs.
General Synthesis of 2-Bromobenzenesulfonamide Analogs
The synthesis of 2-bromobenzenesulfonamide analogs typically begins with the commercially available 2-bromobenzenesulfonyl chloride. This versatile intermediate can then be reacted with a variety of amines to generate a library of derivatives.
Caption: General synthesis route for 2-bromobenzenesulfonamide analogs.
Step-by-Step Protocol:
-
Synthesis of 2-Bromobenzenesulfonyl Chloride: A common method involves the diazotization of 2-bromoaniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) catalyst.[13]
-
Synthesis of 2-Bromobenzenesulfonamide Analogs: To a solution of 2-bromobenzenesulfonyl chloride in a suitable solvent (e.g., dichloromethane, pyridine), the desired amine is added, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated through standard workup procedures, including extraction and purification by column chromatography or recrystallization.
In Vitro Carbonic Anhydrase Inhibition Assay
A widely used method for determining the inhibitory potency of compounds against carbonic anhydrase is a colorimetric assay based on the hydrolysis of 4-nitrophenyl acetate (NPA).
Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of the CA enzyme, the substrate (4-nitrophenyl acetate), and the test compounds (2-bromobenzenesulfonamide analogs) and a reference inhibitor (e.g., acetazolamide) in a suitable buffer (e.g., Tris-HCl).
-
Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the CA enzyme solution.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Data Acquisition: Measure the absorbance at 405 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.
Caption: Workflow of the MTT assay for assessing anticancer cytotoxicity.
Step-by-Step Protocol:
-
Cell Culture: Culture the desired cancer cell line in a suitable medium and seed the cells into a 96-well plate.
-
Compound Treatment: After the cells have attached, treat them with various concentrations of the 2-bromobenzenesulfonamide analogs and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add the MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Future Directions and Concluding Remarks
The exploration of 2-bromobenzenesulfonamide analogs as therapeutic agents is a promising avenue for drug discovery. The strategic placement of the bromine atom offers a powerful tool for medicinal chemists to fine-tune the pharmacological properties of the benzenesulfonamide scaffold. Future research should focus on synthesizing and screening a wider range of these analogs to build a more comprehensive SAR database. This will enable the development of more potent and selective inhibitors for a variety of therapeutic targets.
This guide has provided a framework for understanding the SAR of 2-bromobenzenesulfonamide analogs, complete with comparative data and detailed experimental protocols. By integrating rational design, robust synthesis, and rigorous biological evaluation, the full therapeutic potential of this fascinating class of compounds can be unlocked.
References
- Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
- Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279.
- Wang, D., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature reviews Drug discovery, 4(4), 307–320.
- Galluzzi, L., Senovilla, L., Vitale, I., Michels, J., Martins, I., Kepp, O., ... & Kroemer, G. (2012). Molecular mechanisms of cisplatin resistance. Oncogene, 31(15), 1869–1883.
- Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351–1371.
- Zahid, H., & Supuran, C. T. (2019). Acetazolamide: Old drug, new evidence? Epileptic Disorders, 21(6), 513–521.
- Swenson, E. R. (2016). Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness. Journal of Applied Physiology, 120(12), 1446–1456.
- Teppema, L. J., & Dahan, A. (2005). The carbonic anhydrase inhibitors methazolamide and acetazolamide have different effects on the hypoxic ventilatory response in the anaesthetized cat. The Journal of physiology, 567(Pt 1), 257–265.
- Tsikas, D., & Wolf, A. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2280650.
- Tsikas, D., & Wolf, A. (2023).
- Chen, J., & Wang, Y. (2023). Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
- BenchChem. (2025). Application Notes and Protocols: N-Bromobenzenesulfonamide as a Reagent in Organic Synthesis. BenchChem.
- Angeli, A., & Supuran, C. T. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4885.
- Ram, S., & Kumar, V. (2021). MEDICINAL CHEMISTRY RESEARCH Novel benzenesulfonamide bearing 1,2,4-triazoles as potent anti- microbial and anti-oxidant agents.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. BenchChem.
- Al-Suhaimi, E. A., & El-Emam, A. A. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(21), 6432.
- El-Sayad, K. A., & El-Masry, G. H. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16757.
- Vaškevičiūtė, K., & Matulis, D. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7001.
- Angeli, A., & Supuran, C. T. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 2.
- El-Sayad, K. A., & El-Masry, G. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 149, 107409.
- Senkardes, N., & Kirilova, E. M. (2022).
- Giampietro, L., & Supuran, C. T. (2024). Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Computational Studies. International Journal of Molecular Sciences, 25(15), 8344.
- Roman, G. (2024). Novel aminobenzenesulfonamides as potential inhibitors of carbonic anhydrases.
- Kumar, V., & Singh, P. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ACS omega.
- Ahmad, I., & Ahmed, S. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 13(1), 12693.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acetazolamide: Old drug, new evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. oncodaily.com [oncodaily.com]
- 10. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of cisplatin resistance [en-cancer.fr]
- 13. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
Validating the Biological Activity of 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the in vivo validation of the biological activity of 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide. In the absence of direct published data for this specific molecule, we will leverage established knowledge of the benzenesulfonamide scaffold to propose a putative mechanism of action and outline a rigorous, self-validating experimental plan to test this hypothesis. This document is intended to guide researchers in designing experiments that are not only technically sound but also strategically positioned to reveal the therapeutic potential of this novel compound.
Introduction: The Therapeutic Promise of the Benzenesulfonamide Scaffold
Benzenesulfonamides are a well-established class of compounds in medicinal chemistry, renowned for their diverse pharmacological activities.[1][2] The core structure, characterized by a benzene ring attached to a sulfonamide group (-SO₂NH-), serves as a versatile scaffold for designing inhibitors of various enzymes and modulators of biological pathways.[1] Derivatives of this scaffold have been successfully developed as diuretics, antidiabetic agents, and, notably, as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2]
The subject of this guide, this compound, possesses key structural features that suggest a strong potential for biological activity. The sulfonamide moiety can act as a zinc-binding group, a critical interaction for the inhibition of metalloenzymes like carbonic anhydrases.[1] Furthermore, the strategic placement of a bromine atom at the 2-position and a difluorophenyl group on the sulfonamide nitrogen can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its potency and selectivity for specific biological targets.[3]
Putative Mechanism of Action: Carbonic Anhydrase Inhibition
Based on the extensive literature on structurally related compounds, a primary putative mechanism of action for this compound is the inhibition of carbonic anhydrases.[1][4] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation, ion transport, and various physiological and pathological processes.[1][5]
Several isoforms of carbonic anhydrase are overexpressed in various tumors, including CA IX and CA XII, contributing to the acidic tumor microenvironment and promoting cancer cell proliferation and metastasis.[2][4] Therefore, inhibition of these tumor-associated CAs is a validated strategy for cancer therapy.
The following diagram illustrates the hypothesized mechanism of action:
Caption: Hypothesized mechanism of action for this compound.
In Vivo Validation Strategy: A Comparative Study in a Xenograft Tumor Model
To validate the putative anti-tumor activity of this compound in vivo, a comparative study using a human tumor xenograft model in immunocompromised mice is proposed. This model allows for the direct assessment of the compound's efficacy in a physiologically relevant setting.
Comparator Compound Selection
For a robust comparison, a well-characterized carbonic anhydrase inhibitor with known in vivo anti-tumor activity should be selected. Acetazolamide , a clinically used CA inhibitor, serves as an appropriate positive control.
Experimental Workflow
The following diagram outlines the key steps of the proposed in vivo study:
Caption: Experimental workflow for in vivo validation.
Detailed Experimental Protocols
Adherence to detailed and validated protocols is paramount for ensuring the integrity and reproducibility of the study. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[6]
Animal Model
-
Species: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.
-
Housing: Standardized conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
Cell Culture and Tumor Implantation
-
Cell Line: A human cancer cell line known to express high levels of carbonic anhydrase IX (e.g., HT-29 colorectal adenocarcinoma or MDA-MB-231 breast cancer).
-
Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL of a suitable medium (e.g., Matrigel/PBS mixture) into the flank of each mouse.
Treatment Regimen
-
Vehicle: A non-toxic and inert vehicle suitable for the chosen route of administration (e.g., 0.5% carboxymethyl cellulose (CMC) in water for oral gavage).[6]
-
Dosing:
-
This compound: Administer daily via oral gavage at three dose levels (e.g., 10, 30, and 100 mg/kg) to establish a dose-response relationship.
-
Acetazolamide: Administer daily via a suitable route (e.g., intraperitoneal or oral) at a dose known to be effective in similar models.
-
-
Duration: Treat for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the endpoint.
Endpoint Measurements and Data Collection
| Parameter | Method | Frequency |
| Tumor Volume | Caliper measurement (Volume = 0.5 x Length x Width²) | 2-3 times per week |
| Body Weight | Digital scale | Daily for the first week, then 2-3 times per week |
| Clinical Observations | Visual assessment of animal health | Daily |
| Pharmacokinetics | LC-MS/MS analysis of plasma and tumor homogenates | At specified time points post-dosing |
| Histopathology | H&E staining of tumor sections | At study termination |
| Target Engagement | Immunohistochemistry (IHC) for CA IX and proliferation markers (e.g., Ki-67) in tumor tissue | At study termination |
Data Analysis and Interpretation
The primary outcome is the inhibition of tumor growth by this compound compared to the vehicle control. A dose-dependent anti-tumor effect would provide strong evidence of its biological activity. Comparison with acetazolamide will benchmark its potency against a known carbonic anhydrase inhibitor.
Comparative Performance and Supporting Data
The following table provides a template for summarizing the expected outcomes and comparing the performance of the test compound with the control and comparator.
| Metric | Vehicle Control | This compound | Acetazolamide (Positive Control) |
| Tumor Growth Inhibition (%) | 0% | Dose-dependent inhibition (e.g., 20-80%) | Significant inhibition (e.g., 40-60%) |
| Final Tumor Volume (mm³) | High | Significantly lower than vehicle | Significantly lower than vehicle |
| Body Weight Change (%) | Minimal | No significant change (indicating low toxicity) | No significant change |
| CA IX Expression (IHC) | High | Unchanged | Unchanged |
| Cell Proliferation (Ki-67 IHC) | High | Significantly reduced | Significantly reduced |
| Adverse Events | None | None observed | None observed |
Conclusion: Charting a Path Forward
This guide has outlined a comprehensive and scientifically rigorous approach to validating the in vivo biological activity of this compound. By hypothesizing a mechanism of action based on its structural class and designing a comparative study with a known active compound, researchers can efficiently and effectively evaluate its therapeutic potential. The successful execution of these experiments will provide the critical data necessary to justify further preclinical and clinical development of this promising molecule.
References
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science, 3(4), 11-23. [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model - ResearchGate. (n.d.). ResearchGate. [Link]
-
Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. (1991). Journal of Medicinal Chemistry, 34(7), 2260-2267. [Link]
-
Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. (2020). RSC Medicinal Chemistry, 11(8), 946-953. [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2025). ResearchGate. [Link]
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2181775. [Link]
-
Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. (2022). Bioorganic Chemistry, 128, 106069. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry, 7, 622. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Semantic Scholar. [Link]
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (2022). Journal of Medicinal Chemistry, 65(13), 9036-9053. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry, 7. [Link]
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2020). Molecules, 25(24), 5909. [Link]
-
4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Request PDF. (n.d.). ResearchGate. [Link]
- Benzenesulfonamide compounds and their use as therapeutic agents. (n.d.).
-
N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. (2022). International Journal of Molecular Sciences, 23(19), 11843. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide as a Putative Tankyrase Inhibitor
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[1] Tankyrase (TNKS) enzymes, members of the poly(ADP-ribose) polymerase (PARP) family, are key positive regulators of this pathway, making them a compelling target for therapeutic intervention.[2][3] This guide introduces 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide , a novel compound with a benzenesulfonamide scaffold, as a putative inhibitor of tankyrase. While direct experimental evidence for this specific molecule is emerging, the known propensity of sulfonamide derivatives to act as enzyme inhibitors warrants a thorough investigation into its potential as a tankyrase-targeting agent.[4][5] This document provides a comprehensive comparative analysis of this compound against two well-characterized and potent tankyrase inhibitors, XAV939 and G007-LK . We present a series of detailed experimental protocols to rigorously evaluate its biochemical potency, cellular activity, and target engagement, providing a framework for its characterization as a novel therapeutic candidate.
Introduction: The Rationale for Targeting Tankyrase in Wnt-Driven Cancers
The canonical Wnt/β-catenin signaling pathway is meticulously controlled in healthy tissues. In the absence of a Wnt ligand, a "destruction complex," comprising Axin, adenomatous polyposis coli (APC), and glycogen synthase kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for proteasomal degradation.[6] Tankyrase 1 and 2 promote the degradation of Axin through poly(ADP-ribosyl)ation (PARsylation), thereby destabilizing the destruction complex and leading to the accumulation and nuclear translocation of β-catenin.[3] In the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of genes involved in cell proliferation and survival.[6]
In a significant portion of colorectal cancers, mutations in APC or other components of the destruction complex lead to constitutive Wnt pathway activation.[1][7] By inhibiting tankyrase, the destruction complex is stabilized, leading to the degradation of β-catenin and the suppression of oncogenic Wnt signaling.[3] This makes potent and selective tankyrase inhibitors highly sought-after therapeutic agents.
This guide will comparatively analyze our compound of interest, This compound , against the established tankyrase inhibitors XAV939 and G007-LK, outlining the necessary experimental framework to validate its hypothesized mechanism of action.
The Competitors: A Profile of Known Tankyrase Inhibitors
A robust comparative analysis requires well-defined benchmarks. XAV939 and G007-LK are potent and selective tankyrase inhibitors that serve as excellent comparators for these studies.
-
XAV939: One of the first-in-class tankyrase inhibitors, XAV939 demonstrates potent inhibition of both tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[8][9][10][11] It effectively suppresses Wnt/β-catenin signaling by stabilizing Axin, leading to β-catenin degradation.[11]
-
G007-LK: A highly potent and selective 1,2,4-triazole based tankyrase inhibitor, G007-LK exhibits excellent in vitro and in vivo efficacy in preclinical models of Wnt-driven cancers.[12][13][14][15][16] It has been shown to reduce the proliferation of glioma and colorectal cancer cells.[13][14]
The following table summarizes the key biochemical potencies of these established inhibitors:
| Inhibitor | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) |
| XAV939 | TNKS1/TNKS2 | 5-11 nM[8][9][10][11] | 2-4 nM[8][9][10][11] |
| G007-LK | TNKS1/TNKS2 | 46 nM[12][13][14][15][16] | 25 nM[12][13][14][15][16] |
Experimental Framework for Comparative Analysis
To ascertain the potential of this compound as a tankyrase inhibitor and compare its efficacy to XAV939 and G007-LK, a multi-tiered experimental approach is essential. This framework encompasses biochemical validation, assessment of cellular pathway modulation, and direct confirmation of target engagement.
Biochemical Potency: Tankyrase Enzymatic Assay
The initial step is to determine the direct inhibitory effect of the compound on the enzymatic activity of TNKS1 and TNKS2. A chemiluminescent assay is a robust method for this purpose.
Principle: This assay measures the NAD-dependent ADP-ribosylation of a substrate (e.g., histones) by the tankyrase enzyme. The key to this assay is the use of a biotinylated NAD+. The amount of biotinylated ADP-ribose incorporated into the substrate is quantified using streptavidin-HRP and a chemiluminescent substrate.[17]
Detailed Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a suitable buffer (e.g., PBST) to remove unbound histones.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer for 1 hour at room temperature.
-
Compound Incubation: Add increasing concentrations of this compound, XAV939, and G007-LK to the wells. Include a DMSO control.
-
Enzyme Reaction: Add the tankyrase enzyme (TNKS1 or TNKS2) and a biotinylated NAD+ mixture to each well and incubate at room temperature to allow the enzymatic reaction to proceed.
-
Detection: Wash the plate and add streptavidin-HRP. After incubation, add a chemiluminescent substrate and measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value for each compound.
Expected Outcome: This experiment will provide a direct comparison of the in vitro potency of this compound against XAV939 and G007-LK for both TNKS1 and TNKS2.
Experimental Workflow: Tankyrase Enzymatic Assay
Caption: Workflow for determining the biochemical potency of tankyrase inhibitors.
Cellular Activity: Wnt Signaling Reporter Assay
To assess the compound's ability to modulate the Wnt/β-catenin pathway in a cellular context, a luciferase-based reporter assay is employed. This assay is crucial to confirm that the biochemical inhibition translates to a functional cellular response.
Principle: This assay utilizes a cell line (e.g., HEK293T) co-transfected with a TCF/LEF-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct for normalization.[18][19] Activation of the Wnt pathway leads to the expression of firefly luciferase, which can be quantified.
Detailed Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate.
-
Transfection: Transfect the cells with the TCF/LEF firefly luciferase reporter and Renilla luciferase control plasmids.
-
Compound Treatment: After 24 hours, treat the cells with increasing concentrations of this compound, XAV939, and G007-LK.
-
Wnt Pathway Activation: Stimulate the Wnt pathway using Wnt3a-conditioned media or a GSK3β inhibitor (e.g., CHIR99021).
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal and plot the normalized activity against the inhibitor concentration to determine the cellular EC50 value.
Expected Outcome: This experiment will reveal the efficacy of this compound in suppressing Wnt signaling in cells and allow for a direct comparison with the established inhibitors.
Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA)
To confirm that this compound directly binds to and stabilizes tankyrase in intact cells, a Cellular Thermal Shift Assay (CETSA) will be performed.[20][21][22][23][24]
Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[24] By heating intact cells treated with a compound to various temperatures, the stabilization of the target protein can be assessed by measuring the amount of soluble protein remaining after heat treatment.
Detailed Protocol:
-
Cell Treatment: Treat a Wnt-dependent colorectal cancer cell line (e.g., SW480 or DLD-1) with this compound, XAV939, G007-LK, or a vehicle control.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble tankyrase (TNKS1/2) and a control protein (e.g., GAPDH) by Western blotting.
-
Data Analysis: Plot the amount of soluble tankyrase as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Expected Outcome: A positive result in the CETSA will provide strong evidence that this compound directly engages with tankyrase in a cellular environment.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for confirming target engagement using CETSA.
Downstream Pathway Modulation: Western Blot Analysis of β-catenin
To confirm that the inhibition of tankyrase and the Wnt pathway by this compound leads to the expected downstream effect, the levels of β-catenin will be assessed by Western blot.
Principle: Inhibition of tankyrase stabilizes the β-catenin destruction complex, leading to increased phosphorylation and subsequent degradation of β-catenin.[25][26][27] Therefore, a potent tankyrase inhibitor should decrease the total cellular levels of β-catenin.
Detailed Protocol:
-
Cell Treatment: Treat a Wnt-dependent colorectal cancer cell line (e.g., SW480) with increasing concentrations of this compound, XAV939, and G007-LK for a defined period.
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against β-catenin and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of β-catenin in each treatment group.
Expected Outcome: A dose-dependent decrease in β-catenin levels upon treatment with this compound will provide strong evidence for its on-target effect in the Wnt signaling pathway.
Wnt/β-catenin Signaling Pathway and Points of Inhibition
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and highlights the point of intervention for tankyrase inhibitors.
Caption: The Wnt/β-catenin signaling pathway and the mechanism of action of tankyrase inhibitors.
Conclusion and Future Directions
This guide outlines a rigorous and comprehensive framework for the comparative analysis of This compound as a putative tankyrase inhibitor. By systematically evaluating its biochemical potency, cellular activity, and direct target engagement in comparison to the well-established inhibitors XAV939 and G007-LK, researchers can definitively characterize its mechanism of action and therapeutic potential.
Positive results from these studies would establish this compound as a novel and promising candidate for the treatment of Wnt-driven cancers. Further investigations would then be warranted, including selectivity profiling against other PARP family members, pharmacokinetic and pharmacodynamic studies in preclinical animal models, and exploration of its efficacy in combination with other anti-cancer agents. The benzenesulfonamide scaffold offers significant opportunities for medicinal chemistry optimization, potentially leading to the development of next-generation tankyrase inhibitors with improved potency, selectivity, and drug-like properties.
References
-
Gomes, A. R., et al. (2020). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. STAR protocols, 1(2), 100085. [Link]
-
Waaler, J., et al. (2020). A Small-Molecule Tankyrase Inhibitor Reduces Glioma Stem Cell Proliferation and Sphere Formation. Cancers, 12(6), 1649. [Link]
-
Zhao, C. (2014). Wnt Reporter Activity Assay. Bio-protocol, 4(14), e1187. [Link]
-
Captivate Bio. (n.d.). XAV939. Retrieved from [Link]
-
Waaler, J., et al. (2012). Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor. Journal of medicinal chemistry, 55(21), 9387–9397. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1479, 13–28. [Link]
-
Zhao, C. (2014). Wnt Reporter Activity Assay. Bio-protocol, 4(14), e1187. [Link]
-
Zhang, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(10), e4019. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]
-
Ho, H. Y. H., & Williams, B. O. (2018). Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity. Bio-protocol, 8(10), e2843. [Link]
-
Lu, D., et al. (2012). A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells. Methods in molecular biology (Clifton, N.J.), 809, 127–137. [Link]
-
Shaw, J. L., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 14(7), 1461–1469. [Link]
-
protocols.io. (2023). Wnt-3a and R-spo1 conditioned media reporter assay. Retrieved from [Link]
-
Grither, W. R., & Waterman, M. L. (2022). Disruption of β-Catenin-Dependent Wnt Signaling in Colon Cancer Cells Remodels the Microenvironment to Promote Tumor Invasion. Cancer research, 82(5), 791–804. [Link]
-
Grither, W. R., & Waterman, M. L. (2022). Disruption of β-Catenin-Dependent Wnt Signaling in Colon Cancer Cells Remodels the Microenvironment to Promote Tumor Invasion. Cancer research, 82(5), 791–804. [Link]
-
Suzuki, H., et al. (2004). Colorectal cancer cells express various WNTs and the WNT signaling pathway can be suppressed by SFRPs. British journal of cancer, 90(7), 1423–1428. [Link]
-
Vermeulen, L., et al. (2010). Differential WNT Activity in Colorectal Cancer Confers Limited Tumorigenic Potential and Is Regulated by MAPK Signaling. Cancer cell, 18(3), 260–272. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. [Link]
-
Zhan, T., Rindtorff, N., & Boutros, M. (2017). Wnt signaling in cancer. Oncogene, 36(11), 1461–1473. [Link]
-
Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules (Basel, Switzerland), 19(9), 13969–13992. [Link]
-
Narwal, M., et al. (2019). Enzymatic and chemical reactions. (A) Enzymatic reaction carried out by tankyrase. (B) Chemical reaction to convert NAD + to a fluorescent compound. ResearchGate. [Link]
-
Byers, S. W., et al. (2012). Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry. Journal of visualized experiments : JoVE, (68), e4232. [Link]
-
ResearchGate. (n.d.). Optimization of the enzymatic reaction for screening. (A) Activity of.... Retrieved from [Link]
-
BPS Bioscience. (n.d.). TNKS1 (PARP5A) Chemiluminescent Assay Kit. Retrieved from [Link]
-
Technology Networks. (2012). Highly Sensitive Assay for Screening of Tankyrase 1. Retrieved from [Link]
-
Bio Optica. (n.d.). β-Catenin. Retrieved from [Link]
-
Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of medicinal chemistry, 61(8), 3508–3521. [Link]
-
Li, H., et al. (2019). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of medicinal chemistry, 62(24), 11138–11153. [Link]
-
Khan, M. A., et al. (2011). Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors. Journal of medicinal chemistry, 54(13), 4675–4684. [Link]
-
Koinuma, J., et al. (2017). RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model. Cancer science, 108(4), 748–754. [Link]
-
Riffell, J. L., et al. (2019). A novel tankyrase inhibitor, MSC2504877, enhances the effects of clinical CDK4/6 inhibitors. Scientific reports, 9(1), 22. [Link]
-
Angeli, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an in-silico and in-vitro study. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1699–1711. [Link]
-
Li, N., & Zhang, J. (2018). Novel insight into the function of tankyrase. Oncology letters, 16(6), 7016–7024. [Link]
-
Wang, S., et al. (2018). Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling. The Journal of biological chemistry, 293(26), 10211–10222. [Link]
-
Li, Z., et al. (2022). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. International journal of molecular sciences, 23(19), 11843. [Link]
Sources
- 1. Targeting Wnt signaling in colorectal cancer. A Review in the Theme: Cell Signaling: Proteins, Pathways and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel tankyrase inhibitor, MSC2504877, enhances the effects of clinical CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. XAV939 | Small Molecules | TNKS inhibitor XAV939 inhibitor [captivatebio.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. A Small-Molecule Tankyrase Inhibitor Reduces Glioma Stem Cell Proliferation and Sphere Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G007-LK | PARP | Wnt/beta-catenin | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. scispace.com [scispace.com]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. annualreviews.org [annualreviews.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to IC50 Determination for Novel Benzenesulfonamide Inhibitors
In the landscape of modern drug discovery, benzenesulfonamides represent a versatile class of compounds with a wide range of therapeutic applications, from antimicrobial to anticancer agents.[1] A critical step in the development of any new inhibitor is the accurate determination of its potency, most commonly quantified by the half-maximal inhibitory concentration (IC50). This guide provides an in-depth comparison of methodologies for determining the IC50 value of a novel benzenesulfonamide inhibitor, offering scientifically-backed insights and detailed protocols for researchers, scientists, and drug development professionals.
The Significance of IC50 in Drug Discovery
The IC50 value is a fundamental metric that quantifies the concentration of an inhibitor required to reduce the activity of a specific biological target, such as an enzyme or a cellular process, by 50%.[2] A lower IC50 value generally signifies a more potent inhibitor, making it a key parameter for comparing the efficacy of different compounds during lead optimization.[3] It is crucial to understand that the IC50 value is not an absolute constant but is highly dependent on the experimental conditions under which it is measured.[4]
Understanding the Benzenesulfonamide Scaffold
Benzenesulfonamides are a class of organic compounds characterized by a benzene ring attached to a sulfonamide group (-SO2NH2).[] Their mechanism of action often involves the inhibition of specific enzymes. For instance, antibacterial sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[6][7] In cancer therapy, some benzenesulfonamide derivatives have been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme involved in pH regulation and tumor progression.[8][9]
Comparative Analysis of IC50 Determination Methods: Biochemical vs. Cellular Assays
The choice between a biochemical and a cellular assay for IC50 determination is a critical decision in the experimental design. Each approach offers distinct advantages and limitations.
| Assay Type | Description | Advantages | Disadvantages |
| Biochemical Assays | In vitro assays using purified enzymes and substrates. | Direct measurement of enzyme inhibition.[10] High throughput potential.[11] Good for initial screening and structure-activity relationship (SAR) studies. | Lacks physiological context.[12] May not reflect compound activity in a cellular environment due to factors like membrane permeability and off-target effects.[13][14] |
| Cellular Assays | In vivo assays using cultured cells. | More physiologically relevant, accounting for cell permeability, metabolism, and potential off-target effects.[12] Provides insights into the compound's effect on a biological system. | More complex and lower throughput.[10] IC50 values can be influenced by multiple cellular processes.[15] |
Discrepancies between IC50 values obtained from biochemical and cellular assays are common and can be attributed to various factors, including compound solubility, cell membrane permeability, and engagement with other cellular targets.[13][14] Therefore, a comprehensive evaluation of a novel inhibitor should ideally include data from both types of assays.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a novel benzenesulfonamide inhibitor.
Caption: A generalized workflow for IC50 determination.
Detailed Experimental Protocols
Protocol 1: Biochemical IC50 Determination using a Carbonic Anhydrase Inhibition Assay
This protocol is adapted for screening inhibitors against carbonic anhydrase (CA), a common target for benzenesulfonamides.[11][16]
Materials:
-
Human Carbonic Anhydrase II (CAII), recombinant
-
p-Nitrophenyl acetate (pNPA), substrate
-
Novel benzenesulfonamide inhibitor and a known CA inhibitor (e.g., Acetazolamide) as a positive control.[11]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[16]
-
DMSO for dissolving compounds
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm[11]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the novel inhibitor and acetazolamide in DMSO (e.g., 10 mM).[16] Perform serial dilutions in assay buffer to create a range of concentrations.
-
Prepare a working solution of CAII in cold assay buffer.
-
Prepare a fresh solution of pNPA in a solvent like acetonitrile or DMSO.[16]
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): Assay Buffer + Substrate Solution.
-
Maximum Activity (Vehicle Control): Assay Buffer + DMSO + CAII Working Solution + Substrate Solution.
-
Test Compound: Assay Buffer + Diluted Inhibitor + CAII Working Solution + Substrate Solution.
-
Positive Control: Assay Buffer + Diluted Acetazolamide + CAII Working Solution + Substrate Solution.
-
It is recommended to perform all measurements in triplicate.[16]
-
-
Enzyme-Inhibitor Pre-incubation: Add the assay buffer, inhibitor (or DMSO), and CAII working solution to the respective wells. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[16]
-
Reaction Initiation and Measurement: Initiate the reaction by adding the pNPA substrate solution to all wells. Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[16][17]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.[16]
-
Normalize the data to the vehicle control (100% activity) and the blank (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.[18]
-
Protocol 2: Cellular IC50 Determination using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to infer cell viability and proliferation.[19]
Materials:
-
Adherent cancer cell line (e.g., a line known to express the target of the benzenesulfonamide)
-
Complete cell culture medium
-
Novel benzenesulfonamide inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 490 nm[19]
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.[19]
-
Compound Treatment: Prepare serial dilutions of the novel benzenesulfonamide inhibitor in cell culture medium. Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours). The incubation time can significantly influence the IC50 value.[20]
-
MTT Addition: Add MTT solution to each well and incubate for 4-6 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[19]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[19]
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[19]
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the inhibitor concentration.
-
Fit the dose-response curve using non-linear regression to determine the IC50 value.[21]
-
Data Presentation and Interpretation
For clear comparison, quantitative data should be summarized in a structured table.
Table 1: Comparative Potency of a Novel Benzenesulfonamide Inhibitor (NBI-1) against a Known Standard (Acetazolamide)
| Compound | Biochemical IC50 (nM) (CAII Assay) | Cellular IC50 (µM) (MTT Assay - HT-29 Cells) |
| NBI-1 | 15.8 ± 2.1 | 5.2 ± 0.8 |
| Acetazolamide | 25.0 ± 3.5 | 35.7 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments.
The results in Table 1 indicate that the novel inhibitor, NBI-1, is more potent than the standard compound, Acetazolamide, in both the biochemical and cellular assays. The lower IC50 values for NBI-1 suggest a stronger inhibitory effect.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| High variability in IC50 values between experiments | Inconsistent experimental conditions (e.g., incubation time, temperature, cell density).[3] | Standardize all experimental parameters and maintain detailed records. |
| Incomplete dose-response curve (no upper or lower plateau) | The concentration range of the inhibitor is too narrow. | Use a wider range of inhibitor concentrations, spanning several orders of magnitude.[3] |
| Cell viability exceeds 100% at low inhibitor concentrations | This can be an artifact of the assay or indicate a hormetic effect.[22] | Ensure proper normalization to controls. If consistent, it may be a real biological effect that warrants further investigation. |
| Poor curve fit (low R-squared value) | Data points are too scattered, or the chosen model is inappropriate. | Increase the number of replicates. Try different non-linear regression models.[21] |
Conclusion
Determining the IC50 value is a cornerstone of preclinical drug discovery. For a novel benzenesulfonamide inhibitor, a multi-faceted approach employing both biochemical and cellular assays provides a comprehensive understanding of its potency and potential therapeutic utility. By following rigorous experimental protocols and employing appropriate data analysis techniques, researchers can generate reliable and reproducible IC50 data, which is essential for making informed decisions in the progression of a drug candidate.
References
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Science Prof Online. (n.d.). Mode of Action (MOA) of Sulfonamide Antibiotics. Retrieved from [Link]
-
Dong, G., et al. (2020). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 63(15), 8459-8477. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
Wang, Y., et al. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Bioorganic & Medicinal Chemistry Letters, 88, 129290. Retrieved from [Link]
-
Minicule. (n.d.). Sulfonamide: Uses, Interactions, and Mechanism of Action. Retrieved from [Link]
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). In a biochemical and cellular assay, the IC 50 of an irreversible.... Retrieved from [Link]
-
The Biochemist. (2021, May 10). Steady-state enzyme kinetics. Retrieved from [Link]
-
Housing Innovations. (2025, August 10). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved from [Link]
-
PubMed Central. (n.d.). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. Retrieved from [Link]
-
NCBI Bookshelf. (2012, May 1). Data Standardization for Results Management. Retrieved from [Link]
-
PubMed. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Retrieved from [Link]
-
AVESİS. (2017, February 9). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Comparability of Mixed IC50 Data – A Statistical Analysis. Retrieved from [Link]
-
YouTube. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]
-
ResearchGate. (2015, May 26). Problems with IC50 determination - cell viability over 100 %. How can I handle this?. Retrieved from [Link]
-
PubMed Central. (n.d.). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Retrieved from [Link]
-
bioRxiv. (2022, May 5). A two-point IC 50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
ResearchGate. (2021, May 26). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?. Retrieved from [Link]
-
RSC Publishing. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]
-
PubMed Central. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]
-
bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Reddit. (2025, April 10). Help with determining IC50 for enzyme inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]
-
GraphPad Prism. (n.d.). Equation: Absolute IC50. Retrieved from [Link]
-
ResearchGate. (2015, January 14). What can I do if I could not determine IC50 of a cytotoxic compound? Should I continue with other experiment? If yes, what concentration should I use?. Retrieved from [Link]
-
ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]
-
PubMed Central. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Retrieved from [Link]
Sources
- 1. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 7. scienceprofonline.com [scienceprofonline.com]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What could cause IC50 or EC50 values to differ between biochemical and cell-based assays? | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. abcam.co.jp [abcam.co.jp]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. clyte.tech [clyte.tech]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
Confirming Target Engagement for 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the molecular target and cellular engagement of the novel compound, 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide. Given the prevalence of the benzenesulfonamide scaffold in medicinal chemistry, particularly as a core structure for kinase inhibitors, this guide will proceed with the hypothesis that our compound of interest may target the protein kinase family.[1][2] This document will explore a multi-faceted approach, comparing various experimental strategies to provide a robust and validated understanding of the compound's mechanism of action.
Introduction: The Benzenesulfonamide Scaffold and the Kinase Hypothesis
Benzenesulfonamides are a well-established class of compounds with a broad range of pharmacological activities.[1] Structurally similar compounds have been identified as inhibitors of various enzymes, including carbonic anhydrases, lipoxygenases, and protein kinases.[1][2] The presence of the fluorinated phenyl ring in this compound further suggests potential interactions with the ATP-binding pocket of kinases, a common strategy for achieving selectivity and potency.[2]
Therefore, this guide will be centered around the hypothesis that this compound is a kinase inhibitor. The following sections will detail a logical and experimentally sound workflow to:
-
Identify the specific kinase target(s).
-
Validate the interaction in a cellular context.
-
Quantify target engagement.
-
Compare the efficacy with alternative inhibitors.
Experimental Strategy: A Multi-pronged Approach to Target Identification and Engagement
A robust confirmation of target engagement requires a combination of orthogonal methods. This guide proposes a three-tiered approach:
Tier 1: Unbiased Target Identification (In Vitro)
-
Objective: To identify potential kinase targets from a broad panel.
-
Recommended Method: Kinobeads Profiling (Affinity Chromatography-Mass Spectrometry).
Tier 2: Cellular Target Engagement Validation
-
Objective: To confirm the interaction between the compound and the putative target in a physiological context.
-
Recommended Method: Cellular Thermal Shift Assay (CETSA).
Tier 3: Downstream Pathway Analysis and Functional Confirmation
-
Objective: To verify that target engagement leads to the expected modulation of downstream signaling pathways.
-
Recommended Method: Western Blotting for key phosphoproteins.
The following diagram illustrates this integrated workflow:
Sources
A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for the Benzenesulfonamide Core
Introduction: The Enduring Relevance and Inherent Challenges of the Benzenesulfonamide Moiety
The benzenesulfonamide functional group is a cornerstone of modern medicinal chemistry. Its prevalence stems from its dual role as a versatile pharmacophore and a bioisostere for carboxylic acids.[1][2] Its ability to engage in strong hydrogen-bonding interactions and occupy a defined geometric space has led to its incorporation into a multitude of FDA-approved drugs, from diuretics to potent enzyme inhibitors.[3][4] However, the very properties that make it attractive can also present significant developability hurdles. Challenges such as high polarity limiting cell permeability, potential for rapid metabolism, and off-target activities necessitate strategies to modulate its characteristics without sacrificing on-target potency.[3][5]
Bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity, offers a powerful toolkit for overcoming these challenges.[4][6][7] This guide provides an in-depth comparison of key bioisosteric replacements for the benzenesulfonamide core. We will move beyond a simple catalog of alternatives to explore the causal relationships between structure, physicochemical properties, and pharmacological outcomes, supported by experimental data and actionable protocols for validation.
Comparative Analysis of Key Benzenesulfonamide Bioisosteres
The selection of an appropriate bioisostere is a context-dependent decision, driven by the specific liabilities of the lead compound and the desired property improvements. Below, we compare the most common replacements, examining their impact on acidity, lipophilicity, permeability, and biological activity.
Acyl Sulfonamides and Sulfonylureas
These represent a conservative modification, retaining the core sulfonamide structure while fine-tuning its electronic properties.[8][9] The addition of an adjacent acyl or carbonyl group significantly increases the acidity of the N-H proton, making these groups much closer mimics of carboxylic acids than simple sulfonamides.
-
Scientific Rationale: The primary motivation for this switch is to enhance acidity. A standard sulfonamide has a pKa of approximately 9-10, meaning it is largely neutral at physiological pH.[3] In contrast, an acyl sulfonamide's pKa is lowered to a range of 5-7, increasing the proportion of the ionized form, which may be critical for forming an ionic bond with a target protein.[3][10][11]
-
Pharmacological Impact: This increased acidity can lead to dramatic increases in potency. In the development of HCV NS3 protease inhibitors, switching from a carboxylic acid to a cyclopropyl-substituted acyl sulfonamide resulted in a 50-fold potency boost, attributed to stronger hydrogen bond interactions.[3]
-
Synthetic Accessibility: Generally accessible through the acylation of a primary sulfonamide or reaction of an activated carboxylic acid with a sulfonamide.[10]
Tetrazoles
The 5-substituted 1H-tetrazole is arguably the most successful non-classical bioisostere of carboxylic acids and, by extension, a viable replacement for the sulfonamide group, particularly when mimicking an acidic function is paramount.[3][5]
-
Scientific Rationale: Tetrazoles exhibit a pKa in the range of 4.5-4.9, closely matching that of carboxylic acids (pKa ~4.5).[3] This makes them excellent candidates for preserving or introducing a key acidic interaction. Furthermore, the tetrazole ring is more lipophilic than a carboxylic acid, which can be advantageous.[3]
-
Pharmacological Impact: The classic example is the angiotensin II receptor antagonist Losartan, where replacing a carboxylic acid with a tetrazole led to a 10-fold increase in potency.[3][12] This was attributed to the tetrazole's acidic proton being positioned more optimally within the receptor binding site.[3] However, a key caveat is that despite higher lipophilicity, tetrazoles do not always improve membrane permeability due to high desolvation energies from strong hydrogen bonding with water.[3][13]
-
Synthetic Accessibility: Commonly synthesized via [2+3] cycloaddition reactions between nitriles and azide reagents, which requires careful handling of potentially explosive and toxic materials.[1]
Other Acidic Heterocycles (Oxadiazoles, Triazoles)
When the high acidity of a tetrazole proves detrimental to oral absorption, other five-membered heterocycles offer a "tunable" alternative. Groups like 5-oxo-1,2,4-oxadiazoles present a less acidic option.
-
Scientific Rationale: These heterocycles have pKa values in the range of 6-7, making them less acidic than tetrazoles but more acidic than simple sulfonamides.[3] This intermediate acidity can strike a crucial balance, maintaining sufficient interaction with the target while improving membrane permeability. They are also significantly more lipophilic than tetrazoles.[3]
-
Pharmacological Impact: In the optimization of AT1 receptor antagonists, switching from a tetrazole to a 5-oxo-1,2,4-oxadiazole maintained potent activity while enhancing oral bioavailability due to the increased lipophilicity and reduced acidity.[3]
-
Synthetic Accessibility: Can be synthesized through various cyclization strategies, often starting from amidoximes or related intermediates.
Sulfonimidamides
A more recent and less explored bioisostere, the sulfonimidamide, offers unique three-dimensional geometry and distinct physicochemical properties compared to the planar sulfonamide.[5][14]
-
Scientific Rationale: The sulfonimidamide introduces a chiral center at the sulfur atom and a non-planar geometry, which can be exploited to probe novel binding interactions.[5] It has a pKa of around 6, making it more acidic than a simple sulfonamide.[5]
-
Pharmacological Impact: Studies have shown that replacing a sulfonamide with a sulfonimidamide can lead to decreased lipophilicity and reduced plasma protein binding, accompanied by increased aqueous solubility.[14] These are highly desirable improvements for drug candidates struggling with poor pharmacokinetic profiles. Its higher permeability and lower efflux ratio compared to matched-pair tetrazoles make it a compelling alternative.[5]
-
Synthetic Accessibility: Can be prepared from N-protected sulfinamides via oxidative chlorination and subsequent amination.[5]
Data Presentation: A Head-to-Head Comparison
To facilitate direct comparison, the following table summarizes the key physicochemical properties of the benzenesulfonamide core and its common bioisosteric replacements.
| Functional Group | Representative pKa | General Lipophilicity (logD at pH 7.4) | H-Bond Donor/Acceptor | Key Features & Considerations |
| Benzenesulfonamide | ~9–10[3] | Moderate | Donor & Acceptor | Weakly acidic; largely neutral at physiological pH. Non-planar geometry.[1] |
| Acyl Sulfonamide | ~5–7[3][15] | Higher than Sulfonamide | Donor & Acceptor | Acidity is tunable; better mimic of carboxylic acid than simple sulfonamide.[3] |
| Tetrazole | ~4.5–4.9[3] | Higher than Carboxylic Acid | Donor & Acceptor | Acidity comparable to carboxylic acid; can have poor permeability despite lipophilicity.[3] |
| 5-Oxo-1,2,4-oxadiazole | ~6–7[3] | Higher than Tetrazole | Donor & Acceptor | Less acidic and more lipophilic than tetrazole; can improve oral bioavailability.[3] |
| Sulfonimidamide | ~6[5] | Lower than Sulfonamide | Donor & Acceptor | Chiral and non-planar; can improve solubility and reduce plasma protein binding.[5][14] |
| Carboxylic Acid | ~4–5[3] | Low | Donor & Acceptor | Baseline acidic comparator; often has poor permeability and metabolic liabilities.[3][5] |
Visualization of Bioisosteric Concepts
Diagrams are essential for conceptualizing the relationships and workflows involved in bioisosteric replacement.
Caption: Workflow for the experimental comparison of bioisosteres.
Experimental Protocols for Validation
Every claim of improvement must be backed by robust, reproducible data. The following protocols provide a self-validating framework for comparing a parent benzenesulfonamide compound with its bioisosteric analogues.
Protocol 1: Determination of Lipophilicity (logD) by Shake-Flask Method
Causality: Lipophilicity (expressed as logD at a specific pH, typically 7.4) is a critical determinant of a compound's permeability, solubility, and metabolic clearance. This experiment quantifies how the bioisosteric swap alters this fundamental property.
Methodology:
-
Preparation: Prepare a stock solution of the test compound (parent and each bioisostere) in a suitable organic solvent (e.g., DMSO) at 10 mM. Prepare a buffer solution of pH 7.4 (e.g., phosphate-buffered saline).
-
Partitioning: In a glass vial, add 1 mL of n-octanol and 1 mL of the pH 7.4 buffer.
-
Spiking: Add 10 µL of the 10 mM compound stock solution to the vial. This creates a final concentration of 100 µM.
-
Equilibration: Cap the vial tightly and shake vigorously on a mechanical shaker for 2 hours at room temperature to allow for complete partitioning between the two phases.
-
Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy) against a standard curve.
-
Calculation: Calculate the distribution coefficient (D) as: D = [Concentration]octanol / [Concentration]aqueous.
-
Final Value: The logD is the base-10 logarithm of the D value.
-
Trustworthiness: Run each compound in triplicate. Include a positive control compound with a known logD value to validate the experimental setup.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: The PAMPA assay models passive diffusion across a lipid membrane, providing a high-throughput measure of a compound's intrinsic permeability. [8][9][16]This directly tests the hypothesis that a bioisosteric replacement has improved a compound's ability to cross biological barriers.
Methodology:
-
Membrane Preparation: Coat the filter of a 96-well microplate (donor plate) with 5 µL of a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).
-
Acceptor Plate: Fill the wells of a 96-well acceptor plate with 200 µL of pH 7.4 buffer.
-
Donor Plate: Add 180 µL of pH 7.4 buffer to the wells of the coated donor plate. Then, add 20 µL of a 1 mM stock solution of the test compounds to their respective wells (final concentration 100 µM). Include high-permeability (e.g., propranolol) and low-permeability (e.g., hydrochlorothiazide) controls.
-
Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the lipid-coated membrane separates the two wells. Incubate this assembly at room temperature for 4-16 hours without shaking.
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor (Cd) and acceptor (Ca) wells using LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = - [ln(1 - Ca/Cequilibrium)] * (Vd * Va) / ((Vd + Va) * A * t)
-
Where Cequilibrium = (CdVd + CaVa) / (Vd+Va), Vd and Va are volumes of donor and acceptor wells, A is the filter area, and t is the incubation time.
-
-
Trustworthiness: Each compound and control should be run in at least triplicate. The performance of the high and low permeability controls validates the integrity of the assay on that specific day.
Conclusion: A Rational Approach to Molecular Optimization
The bioisosteric replacement of the benzenesulfonamide core is a nuanced yet powerful strategy in drug discovery. It is not a matter of finding a "magic bullet" replacement, but rather of making a rational, data-driven decision based on the specific liabilities of a lead compound. By understanding the distinct physicochemical and geometric properties of alternatives like acyl sulfonamides, tetrazoles, and sulfonimidamides, researchers can strategically address challenges related to potency, selectivity, and pharmacokinetics. The successful application of these principles, validated through rigorous experimental protocols as outlined in this guide, can significantly accelerate the journey from a promising hit to a viable clinical candidate.
References
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Sygnature Discovery. [Link]
-
Arabi, A. A. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 9(18), 2167-2180. [Link]
-
Garrison, J. C., & Smith, B. D. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides on a Calixa[17]rene Scaffold. The Journal of Organic Chemistry, 76(13), 5347-5356. [Link]
-
Wang, H., et al. (2020). Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis. Organic Letters, 22(15), 6022-6026. [Link]
-
Nilsson, M., et al. (2012). Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. ACS Medicinal Chemistry Letters, 3(7), 549-553. [Link]
-
Dwyer, M. P., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters, 18(6), 1926-1930. [Link]
-
Sodano, T., et al. (2020). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Omega, 5(40), 25866-25876. [Link]
-
Garrison, J. C., & Smith, B. D. (2011). Recognition properties of carboxylic acid bioisosteres: anion binding by tetrazoles, aryl sulfonamides, and acyl sulfonamides on a calixa[17]rene scaffold. The Journal of Organic Chemistry, 76(13), 5347-56. [Link]
-
Shaw, A. Y., et al. (2018). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Advances, 8(49), 27815-27819. [Link]
-
Garrison, J. C., & Smith, B. D. (2011). Recognition properties of carboxylic acid bioisosteres: anion binding by tetrazoles, aryl sulfonamides, and acyl sulfonamides on a calixa[17]rene scaffold. The Journal of Organic Chemistry, 76(13), 5347-56. [Link]
-
Sodano, T., et al. (2020). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Omega, 5(40), 25866–25876. [Link]
-
Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (2024). Japanese Society for Alternatives to Animal Experiments. [Link]
-
Reiriz, C., et al. (2020). Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels. RSC Advances, 10(20), 11631-11640. [Link]
-
Wouters, J., & Verstraeten, S. (2015). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Drug Design and Research, 2(1), 1010. [Link]
-
Wouters, J., & Verstraeten, S. (2015). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Drug Design and Research. [Link]
-
Reiriz, C., et al. (2020). Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels. RSC Advances. [Link]
-
Bioisosteres for Drug Hunters: Part 2 - Hydrogen Atoms, Heteroatoms, Sulfonamides, and Saturated Rings. (2025). Sygnature Discovery. [Link]
-
El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28781-28801. [Link]
-
Hendriks, A., et al. (2011). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 51(9), 2266-2276. [Link]
-
Bolin, D. R., et al. (2012). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ‐Secretase Inhibitors. Angewandte Chemie International Edition, 51(41), 10268-10272. [Link]
-
Wang, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 596-601. [Link]
-
Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry. [Link]
-
Sharma, S., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]
-
Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(18), 2167-2180. [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. drughunter.com [drughunter.com]
- 4. ctppc.org [ctppc.org]
- 5. Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Routes to drug design via bioisosterism of carboxyl and sulfonamide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ‐Secretase Inhibitors | Semantic Scholar [semanticscholar.org]
- 15. web.uvic.ca [web.uvic.ca]
- 16. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide
This document provides a detailed, procedural guide for the safe handling and disposal of 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide (CAS No. 941294-30-0). As a halogenated aromatic sulfonamide, this compound necessitates a rigorous and compliant waste management protocol to ensure the safety of laboratory personnel and the protection of the environment. The procedures outlined herein are grounded in established chemical safety principles and regulatory frameworks governing hazardous waste.
Core Principle: Hazard Identification and Risk Assessment
The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic waste .[1][2] This classification is dictated by its molecular structure, which includes both a bromine and two fluorine atoms attached to aromatic rings. Halogenated compounds are subject to specific disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts, such as hydrogen bromide (HBr) and hydrogen fluoride (HF), during improper thermal decomposition.[3]
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally analogous chemicals, such as 2-Bromo-N-(2,4-difluorophenyl)benzamide, indicate that it should be handled as a substance that causes skin, eye, and respiratory irritation.[3] Furthermore, sulfonamides as a class of compounds can pose environmental risks, potentially disrupting microbial communities in soil and aquatic ecosystems.[4][5][6][7]
Data Presentation: Compound Properties and Hazards
| Property | Value | Source |
| CAS Number | 941294-30-0 | [8] |
| Molecular Formula | C₁₂H₈BrF₂NO₂S | [8] |
| Molecular Weight | 348.16 g/mol | [8] |
| Appearance | Solid | [2] |
| Anticipated Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [3] |
| Environmental Profile | Sulfonamide group may contribute to ecotoxicity; Halogenated structure suggests persistence. | [4][7][9] |
| Disposal Classification | Halogenated Organic Hazardous Waste | [1][10] |
Essential Safety and Spill Management
Prior to handling or disposal, a thorough risk assessment must be conducted. All personnel must be equipped with and trained to use appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield if there is a splash risk.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to mitigate exposure and contamination.
-
Alert & Evacuate: Immediately notify all personnel in the vicinity and evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.
-
Contain & Absorb: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical sorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material and contaminated debris into a designated, properly labeled container for halogenated organic waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
The Core Disposal Protocol: A Step-by-Step Workflow
Adherence to a systematic disposal workflow is mandatory. The causality behind this protocol is to ensure waste is segregated, contained, and treated in a manner that neutralizes its specific hazards in compliance with regulations such as those from the Environmental Protection Agency (EPA).[10][11][12]
Step 1: Waste Identification and Segregation
-
Action: Identify all waste streams containing this compound. This includes unreacted compound, reaction byproducts, contaminated solvents, and consumables (e.g., gloves, weighing paper, pipette tips).
-
Causality: This compound is a halogenated organic . It is critical to segregate this waste stream from non-halogenated organic waste.[1][13] Co-mingling complicates the disposal process, increases costs, and can lead to regulatory violations, as different waste types require different treatment technologies.
Step 2: Containerization
-
Action: Use a designated, leak-proof waste container that is chemically compatible with halogenated organic compounds. The container must have a secure, tight-fitting lid.
-
Causality: Proper containerization prevents spills, leaks, and the release of vapors into the work environment, protecting personnel from exposure and ensuring the waste is securely stored until collection.
Step 3: Labeling
-
Action: Clearly label the waste container with the words "Hazardous Waste ". The label must also include the full, unambiguous chemical name, "This compound ," and its CAS Number: 941294-30-0 . List all other components in the container.
-
Causality: Accurate and detailed labeling is a legal requirement and is essential for the safety of waste handlers. It communicates the specific hazards of the contents, ensuring the waste is routed to the correct treatment facility.
Step 4: Accumulation and Storage
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the generator, away from ignition sources, and ideally within secondary containment.
-
Causality: Storing hazardous waste in a designated SAA ensures it is managed safely, minimizes the risk of accidental spills, and complies with regulations regarding the temporary storage of hazardous materials at the point of generation.
Step 5: Final Disposal
-
Action: Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste management contractor.
-
Causality: The only appropriate disposal method for this category of waste is high-temperature incineration at a licensed facility.[3][14] This process is necessary to achieve complete thermal destruction of the stable aromatic rings. The facility must be equipped with afterburners and alkaline scrubbers to neutralize the acidic gases (HBr, HF, SOx, NOx) generated during combustion, preventing their release into the atmosphere.[3][14]
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review on the ecotoxicological effect of sulphonamides on aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-bromo-N-(2,4-difluorophenyl)benzenesulfonamide (CAS No. 941294-30-0).[1] Beyond simply listing personal protective equipment (PPE), this document outlines a comprehensive safety protocol, detailing the selection, use, and disposal of PPE, grounded in the specific hazards of this compound and established laboratory safety principles.
Understanding the Hazard Profile
This compound is an aromatic sulfonamide containing bromine and fluorine substituents.[1] While specific toxicological data for this compound is limited, safety data sheets for it and structurally similar compounds indicate that it should be handled with care. The primary hazards are:
-
Skin Irritation: Causes skin irritation.[2]
-
Serious Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
Given these hazards, a multi-layered PPE approach is crucial to minimize exposure through all potential routes: dermal, ocular, and inhalation.
Core Directive: Selecting and Using Personal Protective Equipment
The selection of appropriate PPE is the cornerstone of safe handling. The following recommendations are based on a risk assessment of the known hazards associated with this compound.
Hand Protection: Your First Line of Defense
Rationale: Direct skin contact is a primary route of exposure that can lead to irritation.[2] The choice of glove material is critical to ensure adequate protection against chemical permeation.
Recommended Gloves:
| Glove Type | Protection Level | Recommended Use |
| Nitrile Gloves | Excellent for incidental contact and splashes. | Standard laboratory operations, weighing, and solution preparation. |
| Viton or Silver Shield® Gloves | Exceptional resistance to aromatic and chlorinated solvents. | Handling large quantities, cleaning up spills, or prolonged direct contact.[4] |
Step-by-Step Glove Protocol:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
During Use: If a glove is breached or chemical contact is suspected, immediately remove it following the proper procedure outlined below.
-
Doffing (Removal):
-
Grasp the outside of one glove at the wrist with the other gloved hand.
-
Peel the glove off, turning it inside out.
-
Hold the removed glove in the gloved hand.
-
Slide the fingers of the ungloved hand under the wrist of the remaining glove.
-
Peel the second glove off over the first glove, containing both inside out.
-
Dispose of the gloves in the designated chemical waste container.
-
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2]
Eye and Face Protection: Shielding from Splashes and Aerosols
Rationale: The risk of serious eye irritation necessitates robust eye and face protection.[2] Standard safety glasses do not provide a complete seal and are inadequate for handling this compound.[4]
Recommended Eye and Face Protection:
| Protection Level | Equipment | Recommended Use |
| Primary Protection | Chemical splash goggles with indirect ventilation. | Required for all handling of the solid or solutions.[4] |
| Secondary Protection | Face shield. | To be worn over chemical splash goggles when there is a significant risk of splashing, such as during bulk transfers or when heating solutions.[2] |
Protocol for Use:
-
Ensure a proper fit for goggles to form a seal with the face.
-
Adjust the face shield to protect the entire face.
-
Clean and inspect eye and face protection before and after each use.
Protective Clothing: Minimizing Skin Contact
Rationale: To prevent accidental skin contact from spills or splashes, appropriate protective clothing is mandatory.
Recommended Protective Clothing:
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.
-
Chemical-Resistant Apron: For handling larger quantities or when there is a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Full-Body Suit: In the event of a large spill or when generating significant aerosols, a disposable full-body suit may be necessary.
Key Considerations:
-
Lab coats should be buttoned completely.
-
Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[3]
Respiratory Protection: Preventing Inhalation Hazards
Rationale: As this compound may cause respiratory irritation, engineering controls are the primary method of protection.[2][3] When these are insufficient, respiratory protection is required.
Engineering Controls and Respiratory Protection:
| Control/Protection Level | Equipment/Procedure | When to Use |
| Primary Control | Certified Chemical Fume Hood | All weighing and handling of the solid compound and preparation of solutions should be conducted in a fume hood.[3][5] |
| Secondary Protection | NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Required if work must be performed outside of a fume hood where there is a risk of aerosol or dust generation. |
Important Note: The use of a respirator requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA (29 CFR 1910.134).
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include safe handling procedures and proper disposal of waste.
Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Caption: A typical workflow for the safe handling of this compound.
Disposal Plan
Rationale: Improper disposal can lead to environmental contamination and pose a risk to others.
Step-by-Step Disposal Protocol:
-
Solid Waste:
-
All solid waste contaminated with this compound, including weighing paper, contaminated gloves, and disposable lab coats, must be placed in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not discharge to sewer systems.[6]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.
-
After rinsing, the container can be offered for recycling or reconditioning, or punctured to prevent reuse.[6]
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6]
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][7] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[7] |
Emergency Response Workflow
Caption: The procedural flow for responding to an exposure incident.
By adhering to these detailed protocols, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all.
References
-
Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
